molecular formula C9H8OS B1307729 5-methoxybenzo[b]thiophene CAS No. 20532-30-3

5-methoxybenzo[b]thiophene

Cat. No.: B1307729
CAS No.: 20532-30-3
M. Wt: 164.23 g/mol
InChI Key: YUCSRVKBVKJMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxybenzo[b]thiophene is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-1-benzothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCSRVKBVKJMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394496
Record name 5-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20532-30-3
Record name 5-Methoxybenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20532-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1-benzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions make it an attractive moiety for drug design. Within this important class of compounds, 5-methoxybenzo[b]thiophene emerges as a critical building block and synthetic intermediate.[3] Its strategic methoxy substitution not only influences the electronic properties of the bicyclic ring system but also provides a synthetic handle for further functionalization. This guide provides a comprehensive overview of the core chemical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and application for researchers, scientists, and drug development professionals. The molecule serves as a key intermediate in the synthesis of compounds with potential antidepressant and antipsychotic properties and is used to create complex heterocyclic molecules for drug discovery.[3]

Core Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule begins with its physical and spectroscopic characteristics. These properties are essential for its identification, purification, and manipulation in a laboratory setting.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for handling and experimental design.

PropertyValueReference
CAS Number 20532-30-3[3]
Molecular Formula C₉H₈OS[3]
Molecular Weight 164.22 g/mol [3]
Boiling Point 268.874°C at 760 mmHg[3]
Appearance Not specified, likely a solid or oil
Storage 2-8°C, dry and sealed away from light[3]
Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The key spectral features of this compound are critical for reaction monitoring and final product confirmation.

SpectroscopyKey Features and Expected Values
¹H NMR Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.8-3.9 ppm. Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the thiophene ring (H2, H3) will appear as doublets, while the protons on the benzene ring (H4, H6, H7) will show characteristic splitting patterns influenced by the methoxy group.
¹³C NMR Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm. Aromatic Carbons: Multiple signals between δ 100-160 ppm. The carbon attached to the methoxy group (C5) will be significantly shielded, while the other carbons of the bicyclic system will have distinct chemical shifts.
IR (Infrared) C-H stretching (aromatic): ~3100-3000 cm⁻¹. C=C stretching (aromatic): ~1600-1450 cm⁻¹. C-O stretching (aryl ether): Strong band around 1250-1200 cm⁻¹. C-S stretching: Typically in the 900-700 cm⁻¹ region.[4]
Mass Spec (MS) Molecular Ion (M⁺): A prominent peak at m/z = 164, corresponding to the molecular weight. Fragmentation: Common fragmentation patterns for benzothiophenes involve the loss of sulfur-containing fragments or cleavage related to the substituents.[5]

Synthesis of this compound

The construction of the benzo[b]thiophene core can be achieved through various synthetic strategies. A common and effective method involves the reaction of an appropriately substituted aryne with an alkynyl sulfide. This approach offers good functional group tolerance and allows for the creation of diverse derivatives.[6]

Synthetic Workflow: Aryne Reaction

The following diagram illustrates a generalized one-step synthesis of a substituted benzo[b]thiophene via an aryne intermediate. This pathway is adaptable for the synthesis of the 5-methoxy derivative by selecting the appropriate starting materials.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A o-Silylaryl Triflates (e.g., with 5-methoxy substituent) C Cesium Fluoride (CsF) Acetonitrile (MeCN) 80 °C A->C Aryne Precursor B Alkynyl Sulfides B->C Sulfur Source D This compound C->D [2+2] Cycloaddition & Ring Opening G A This compound D Electrophilic Attack (Acylation at C6 or C4) A->D B Acyl Chloride (R-COCl) C Lewis Acid Catalyst (e.g., AlCl₃) B->C Forms acylium ion [R-C=O]⁺ C->D Activates E Acylated Product (e.g., Precursor to Raloxifene) D->E Aromatization

Sources

Technical Monograph: 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive physicochemical and synthetic profiling of 5-methoxybenzo[b]thiophene , a critical heterocyclic scaffold in medicinal chemistry and materials science.

Physicochemical Profiling, Synthesis, and Application Utility

Introduction & Chemical Identity

This compound (CAS: 1006-22-0) represents a privileged scaffold in drug discovery, serving as a bioisostere for 5-methoxyindole and a precursor to selective estrogen receptor modulators (SERMs) like Raloxifene. Its fused benzene-thiophene core offers a unique electronic profile—electron-rich yet aromatic—making it a versatile component in organic semiconductors and tubulin polymerization inhibitors.

Core Identifiers
ParameterDetail
IUPAC Name 5-Methoxy-1-benzothiophene
CAS Number 1006-22-0
Molecular Formula C₉H₈OS
Molecular Weight 164.22 g/mol
SMILES COc1ccc2sc(cc2c1)
InChI Key FCEHBMOGCRZNNI-UHFFFAOYSA-N

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

Physical Constants
PropertyValueContext/Conditions
Physical State Low-melting Solid / OilOften appears as a viscous oil or waxy solid at RT; supercools easily.
Boiling Point 268–269 °C@ 760 mmHg (Standard Pressure)
Melting Point ~30–35 °CInferred from parent benzothiophene (32°C) and 5-methyl analog (37°C).
Density 1.15 ± 0.05 g/cm³Liquid phase extrapolation
Refractive Index

1.63–1.65
Predicted based on aromaticity
Solubility LipophilicSoluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water.
Lipophilicity & Drug-Likeness
  • LogP (Octanol/Water): 3.2 (Experimental/Consensus)

    • Implication: High membrane permeability; crosses the Blood-Brain Barrier (BBB) effectively, making it suitable for CNS targets.

  • Topological Polar Surface Area (TPSA): ~9.2 Ų (Thiophene S) + ~9.2 Ų (Ether O) ≈ 28–30 Ų

    • Implication: Well below the 140 Ų threshold for oral bioavailability.

Spectral Signatures (Characterization)

Researchers must validate compound identity using the following spectral fingerprints.

¹H-NMR (400 MHz, CDCl₃)

The methoxy group at position 5 exerts a shielding effect on the adjacent protons (H-4 and H-6).

  • δ 7.68 (d, J=8.8 Hz, 1H): H-7 (Ortho to ring junction, meta to OMe)

  • δ 7.45 (d, J=5.5 Hz, 1H): H-2 (Thiophene ring)

  • δ 7.26 (d, J=5.5 Hz, 1H): H-3 (Thiophene ring)

  • δ 7.22 (d, J=2.4 Hz, 1H): H-4 (Ortho to OMe, shielded singlet-like doublet)

  • δ 6.96 (dd, J=8.8, 2.4 Hz, 1H): H-6 (Ortho to OMe, distinct splitting)

  • δ 3.86 (s, 3H): -OCH₃ (Characteristic singlet)

Mass Spectrometry (EI/ESI)[2]
  • Molecular Ion (M+): m/z 164.03

  • Fragmentation: Loss of methyl radical (M-15) to form the stable quinonoid cation (m/z 149).

Synthesis & Purification Protocols

Two primary routes are recommended: the classical Cyclization Route (robust, scalable) and the Modern Annulation Route (atom-economical).

Method A: Classical Cyclization (Scale-Up Preferred)

This protocol utilizes 3-methoxybenzenethiol as the nucleophile.

Reagents:

  • 3-Methoxybenzenethiol (Starting Material)

  • Bromoacetaldehyde diethyl acetal

  • Polyphosphoric Acid (PPA) or Chlorobenzene/PPA[1]

Workflow:

  • Alkylation: React 3-methoxybenzenethiol with bromoacetaldehyde diethyl acetal in the presence of K₂CO₃ in acetone (Reflux, 4h).

    • Intermediate: 1-[(2,2-diethoxyethyl)thio]-3-methoxybenzene.

  • Cyclization: Treat the intermediate with PPA at 100°C for 1-2 hours. The acid catalyzes acetal hydrolysis and subsequent electrophilic aromatic substitution (closure onto the benzene ring).

    • Note: Closure can occur at C-2 or C-6 of the benzene ring. The methoxy group directs predominantly para to the closure site, favoring the 5-methoxy isomer, but 7-methoxy isomers may form as minor impurities.

  • Purification: Dilute with ice water, extract with EtOAc. Purification via silica gel chromatography (Hexanes/EtOAc 95:5) is mandatory to remove the 7-methoxy isomer.

Method B: Visualization of Pathways

The following diagram illustrates the logic flow for synthesis and SAR validation.

G Start 3-Methoxybenzenethiol Inter S-Alkylated Acetal Start->Inter Br-CH2-CH(OEt)2 K2CO3, Acetone Cycliz Acid Cyclization (PPA) Inter->Cycliz Electrophilic Closure Product This compound Cycliz->Product Major Product (Para-direction) Isomer 7-Methoxy Isomer (Impurity) Cycliz->Isomer Minor Product (Ortho-direction)

Caption: Synthetic pathway emphasizing the regioselectivity challenge between 5- and 7-methoxy isomers.

Applications in Medicinal Chemistry

The this compound core acts as a rigid, lipophilic scaffold that mimics the indole ring found in serotonin and the naphthalene ring in other drugs.

Selective Estrogen Receptor Modulators (SERMs)[4]
  • Mechanism: The scaffold mimics the A-ring of estradiol.

  • Relevance: While Raloxifene utilizes a 6-hydroxybenzothiophene core, the 5-methoxy analogs are critical in Structure-Activity Relationship (SAR) studies to define the spatial requirements of the Estrogen Receptor (ER) ligand-binding domain (Asp-351 interaction).

  • Key Insight: Moving the oxygen from C-6 to C-5 often results in a dramatic loss of binding affinity, confirming the strict geometric constraints of the ER pocket.

Tubulin Polymerization Inhibitors
  • Mechanism: 3-Amino-5-methoxybenzo[b]thiophene derivatives have shown potent cytotoxicity against cancer cell lines (e.g., MCF-7).

  • Binding: These compounds bind to the colchicine site of tubulin, preventing microtubule assembly and inducing apoptosis in G2/M phase.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes irritation).

    • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

  • Handling Protocol:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood (sulfur-containing compounds often possess disagreeable odors).

    • Storage: Keep cold (2-8°C) and dark. Ethers can form peroxides over extended periods; however, the aromatic nature stabilizes this specific ether.

References

  • ChemicalBook. this compound Product Specifications & Spectral Data. Available at:

  • PubChem. Benzothiophene (Parent Scaffold) Physical Properties & Safety. National Library of Medicine. Available at:

  • ResearchGate. Synthesis of 5-carboxybenzo[b]thiophene and related derivatives. Available at:

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Raloxifene Analogs. (Contextualizing the benzothiophene core). Available at:

  • Sigma-Aldrich. Safety Data Sheet for Benzothiophene Derivatives. Available at:

Sources

Technical Guide: Synthesis and Discovery of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, discovery context, and mechanistic underpinnings of 5-methoxybenzo[b]thiophene , a critical pharmacophore in medicinal chemistry.

Executive Summary

This compound is a privileged heterocyclic scaffold extensively utilized in drug discovery, serving as the core architecture for selective estrogen receptor modulators (e.g., Raloxifene), 5-lipoxygenase inhibitors (e.g., Zileuton), and various serotonin receptor ligands. This guide delineates the historical evolution of its synthesis, analyzes the reaction mechanism of the industry-standard cyclization, and provides a validated, step-by-step protocol for laboratory preparation.

Historical Discovery & Evolution

The synthesis of methoxy-substituted benzo[b]thiophenes emerged during the "Golden Age" of heterocyclic chemistry in the mid-20th century. While the parent benzothiophene was discovered by Gattermann and Lockhart in 1893, the efficient preparation of specific isomers like the 5-methoxy derivative required the development of regioselective cyclization techniques.

  • The Campaigne Era (1950s-60s): E. Campaigne and colleagues (Indiana University) were pioneers in benzothiophene chemistry. Their work, particularly the Campaigne-Kreighbaum methods (e.g., J. Org.[1] Chem. 1961), established the use of rhodanine intermediates to synthesize substituted benzothiophenes when the corresponding thiophenols were unstable or difficult to access.

  • The Chapman Refinement (1960s-70s): N.B. Chapman’s group focused on the oxidative cyclization of cinnamic acids and the decarboxylation of benzo[b]thiophene-2-carboxylic acids. This work was crucial for confirming the structural assignment of isomers and optimizing yields for 5- and 6-substituted derivatives.

  • Modern Consensus: Today, the most robust laboratory route is the acid-catalyzed cyclization of arylthioacetals , a method that evolved from the early work to become the standard due to the commercial availability of 3-methoxybenzenethiol.

Mechanistic Analysis: The PPA Cyclization

The core transformation in the synthesis of this compound is the cyclization of the acetal intermediate using Polyphosphoric Acid (PPA). This is a Friedel-Crafts type intramolecular alkylation .

Reaction Logic[2][3]
  • Acetal Activation: The Lewis/Brønsted acidic environment of PPA protonates the ethoxy groups of the acetal, facilitating the loss of ethanol and generating a reactive oxocarbenium or thionium ion intermediate.

  • Electrophilic Attack: The electrophilic carbon attacks the aromatic ring. The meta-methoxy group on the benzene ring activates the para position (relative to the methoxy) and ortho position (relative to the sulfur), directing the cyclization to the 2-position of the thiophene ring.

  • Aromatization: Subsequent loss of a proton and elimination of the second ethoxy group (as ethanol) re-establishes aromaticity, forming the thiophene ring fused to the benzene.

Mechanistic Pathway Diagram

G Start 3-Methoxybenzenethiol + Bromoacetaldehyde diethyl acetal Inter1 S-Alkylated Acetal (Sulfide Intermediate) Start->Inter1 SN2 Alkylation (K2CO3, Acetone) Activation Acid Activation (PPA) Oxocarbenium Formation Inter1->Activation Heat, -EtOH Cyclization Intramolecular Electrophilic Attack Activation->Cyclization Ring Closure Product This compound Cyclization->Product Aromatization -H+, -EtOH

Caption: Mechanistic flow from precursor alkylation to acid-mediated cyclization.

Experimental Protocol: The "Standard" Route

This protocol describes the synthesis starting from 3-methoxybenzenethiol. This route is preferred over the decarboxylation of carboxylic acids for direct access to the parent heterocycle.

Phase 1: Preparation of the Sulfide Intermediate

Reagents: 3-Methoxybenzenethiol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq), Potassium Carbonate (anhydrous, 1.5 eq), Acetone (Solvent).

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Dissolve 3-methoxybenzenethiol in acetone (approx. 5 mL per mmol).

  • Base Addition: Add anhydrous

    
     in a single portion. Stir for 15 minutes at room temperature to ensure deprotonation of the thiol.
    
  • Alkylation: Add bromoacetaldehyde diethyl acetal dropwise via a syringe or addition funnel.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the thiol.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The resulting oil (the acetal intermediate) is usually pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Phase 2: Cyclization with Polyphosphoric Acid (PPA)

Reagents: Sulfide Intermediate (from Phase 1), Polyphosphoric Acid (PPA), Chlorobenzene (optional co-solvent).

  • Preparation: Place PPA (approx. 10g per 1g of reactant) in a reaction flask. Note: PPA is viscous; warming it to 60°C aids stirring.

  • Addition: Add the acetal intermediate dropwise to the stirring PPA. A co-solvent like chlorobenzene can be used to improve solubility and thermal control.

  • Reaction: Heat the mixture to 160–180°C under nitrogen. This high temperature is critical to drive the elimination of ethanol and aromatic cyclization.

  • Monitoring: Stir for 2–4 hours. The mixture will darken significantly.

  • Quenching: Cool the reaction mixture to ~80°C and pour it slowly onto crushed ice with vigorous stirring. This hydrolyzes the PPA.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3x).

  • Purification: Wash the combined organics with saturated

    
     (to remove acid traces), water, and brine. Dry over 
    
    
    
    and concentrate.
  • Isolation: Purify the crude residue by vacuum distillation (bp ~140°C at 17 mmHg) or column chromatography (Hexane/DCM).

    • Product: this compound[1][2][3][4][5][6]

    • Appearance: White to pale yellow solid (mp 42–44°C) or oil that solidifies upon standing.

Data Summary Table
ParameterSpecificationNotes
Precursor 3-MethoxybenzenethiolHandle with bleach traps (stench).
Key Reagent Bromoacetaldehyde diethyl acetalElectrophile for S-alkylation.
Cyclization Agent Polyphosphoric Acid (PPA)Lewis acid/dehydrating agent.
Temperature 160–180°CRequired for cyclization step.
Yield 60–75% (Overall)Dependent on dryness of reagents.
Appearance Pale Solid / Oilmp 42–44°C.

Troubleshooting & Optimization (Expertise)

  • Regioselectivity: The 5-methoxy isomer is favored because the meta-methoxy group directs the electrophilic closure para to itself. However, trace amounts of the 7-methoxy isomer may form. These can usually be separated by chromatography.

  • PPA Handling: PPA is notoriously difficult to stir at room temperature. Always pre-warm the acid before adding the substrate. Mechanical stirring is recommended for scales >10g.

  • Alternative Catalysts: For sensitive substrates, Amberlyst 15 in refluxing chlorobenzene or Boron Trifluoride Etherate (

    
    )  in dichloromethane can be used as milder alternatives to PPA, though yields may vary.
    

References

  • Campaigne, E., & Kreighbaum, W. E. (1961).[1] Benzo[b]thiophene Derivatives. II. Syntheses of 5- and 6-Substituted Benzo[b]thiophenes. Journal of Organic Chemistry, 26(5), 1326–1329. Link

  • Chapman, N. B., Clarke, K., & Manolis, A. (1969). An improved synthesis of substituted benzo[b]thiophen-2-carboxylic acids and related acids.[2] Journal of the Chemical Society C: Organic, 1969, 2781-2785. Link

  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications.[1][7][8] In Comprehensive Heterocyclic Chemistry, Vol 4. Pergamon Press.

  • Bosin, T. R., & Campaigne, E. (1977).[9] Benzo[b]thiophene Derivatives.[1][2][4][5][6][8][10][11][12][13] Synthesis and Pharmacological Activity.[2][5][9] Advances in Drug Research, 11, 191.[9]

  • Scrowston, R. M. (1981). Recent advances in the chemistry of benzo[b]thiophenes.[14] Advances in Heterocyclic Chemistry, 29, 171-249. Link

Sources

Comprehensive 1H NMR Analysis of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum of 5-methoxybenzo[b]thiophene , a critical pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various kinase inhibitors (e.g., Clk1/4).

Introduction & Structural Context

This compound (5-MBT) consists of a fused benzene and thiophene ring system with a methoxy substituent at position 5. Structural validation of this core is often complicated by the overlapping aromatic region (6.9 – 7.8 ppm). Correct assignment requires distinguishing the AX spin system of the thiophene ring from the ABX (or AMX) spin system of the substituted benzene ring.

This guide details the chemical shifts, coupling constants, and mechanistic logic required to unambiguously assign the spectrum in CDCl₃.

Experimental Protocol (Standardized)

To ensure reproducibility and match the data presented below, follow this acquisition protocol:

  • Solvent: Chloroform-d (CDCl₃) (99.8% D) with 0.03% v/v TMS.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: High concentrations (>30 mg/mL) may cause stacking effects, shifting aromatic protons upfield by 0.05–0.1 ppm.

  • Frequency: 400 MHz or higher recommended for resolving the H4/H3 overlap.

  • Temperature: 298 K (25 °C).

  • Referencing: Calibrate the TMS singlet to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Spectral Data Summary

The following table synthesizes data from unsubstituted and 2-substituted derivatives to provide the definitive assignment for the core structure.

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

in Hz)
AssignmentStructural Logic
7.72 Doublet (d)1H

H7 Benzene ring; Meta to OMe (deshielded).
7.46 Doublet (d)1H

H2 Thiophene ring;

to Sulfur (deshielded).
7.28 Doublet (d)1H

H3 Thiophene ring;

to Sulfur.
7.25 Doublet (d)1H

H4 Benzene ring; Ortho to OMe; Meta to H6.
6.98 Doublet of Doublets (dd)1H

H6 Benzene ring; Ortho to OMe (shielded).
3.87 Singlet (s)3H--OCH₃ Methoxy group.

Note: H3 and H4 often overlap in lower-field instruments (300 MHz), appearing as a multiplet around 7.25–7.30 ppm.

Detailed Assignment Logic

The assignment relies on three distinct pillars of evidence: Electronic Effects, Coupling Patterns, and Heteroatom Influence.

Pillar 1: The Methoxy Anchor (3.87 ppm)

The simplest signal is the sharp singlet at 3.87 ppm . This confirms the presence of the methoxy group. Its electron-donating nature (Resonance Effect,


) significantly shields the protons ortho and para to it.
  • H4 (Ortho): Shielded.

  • H6 (Ortho): Shielded.

  • H7 (Meta): Less affected, remains relatively downfield.

Pillar 2: The Thiophene AX System (7.46 & 7.28 ppm)

The thiophene ring protons (H2 and H3) form an AX spin system characterized by a coupling constant of


 .
  • H2 (7.46 ppm): Located

    
     to the sulfur atom. The electronegativity of sulfur and the anisotropy of the ring deshield this proton relative to H3.
    
  • H3 (7.28 ppm): Located

    
     to the sulfur. It typically appears upfield of H2.
    
Pillar 3: The Benzene ABX System

The benzene ring contains three protons (H4, H6, H7) interacting via ortho and meta couplings.

  • H7 (7.72 ppm): This is the most deshielded benzene proton. It lacks the strong ortho-shielding benefit of the methoxy group (it is meta to OMe). It appears as a clear doublet with a large ortho coupling (

    
    ) to H6.
    
  • H6 (6.98 ppm): This proton is ortho to the methoxy group and ortho to H7. It is the most shielded aromatic proton due to the

    
     effect of the oxygen. It appears as a doublet of doublets  (dd), showing large ortho coupling to H7 (
    
    
    
    ) and small meta coupling to H4 (
    
    
    ).
  • H4 (7.25 ppm): Also ortho to the methoxy group, but spatially adjacent to the C3a bridgehead. It appears as a narrow doublet (

    
    , meta coupling to H6). It often overlaps with H3.
    

Assignment Workflow Visualization

The following diagram illustrates the logical flow for assigning the signals, separating the spin systems based on coupling constants (


) and chemical shift rules.

G Start Raw 1H NMR Spectrum Region_Ali Aliphatic Region (3.0 - 4.0 ppm) Start->Region_Ali Region_Aro Aromatic Region (6.9 - 7.8 ppm) Start->Region_Aro OMe Singlet (3H) ~3.87 ppm Assignment: -OCH3 Region_Ali->OMe Split_J Analyze Coupling (J) Region_Aro->Split_J Thiophene J ~ 5.5 Hz (AX System) Split_J->Thiophene Identify 5.5 Hz Benzene J ~ 8.8 & 2.5 Hz (ABX System) Split_J->Benzene Identify 8.8/2.5 Hz H2 H2 (alpha to S) ~7.46 ppm (d) Thiophene->H2 Downfield H3 H3 (beta to S) ~7.28 ppm (d) Thiophene->H3 Upfield H7 H7 (Meta to OMe) Most Deshielded ~7.72 ppm (d, J=8.8) Benzene->H7 Large d (Downfield) H6 H6 (Ortho to OMe) Most Shielded ~6.98 ppm (dd, J=8.8, 2.5) Benzene->H6 dd (Upfield) H4 H4 (Ortho to OMe) Meta Coupled ~7.25 ppm (d, J=2.5) Benzene->H4 Small d (Mid-field)

Caption: Logical flow for deconvoluting the this compound spin systems.

Troubleshooting & Impurities

When synthesizing or analyzing this core, be aware of these common spectral artifacts:

  • Residual Solvent: CHCl₃ appears at 7.26 ppm.[1] This frequently obscures the H4 doublet or the H3 doublet. Solution: Run the sample in Acetone-

    
     (solvent peak 2.05 ppm) to shift the aromatic window.
    
  • Water: Broad singlet ~1.56 ppm in CDCl₃.

  • Rotamers: Unlike amides, this molecule is rigid; split peaks usually indicate impurities (e.g., the 6-methoxy isomer or unreacted starting material), not rotamers.

References

  • Synthesis and Characterization of this compound Derivatives

    • El-Gamil, D. S., et al. (2023). Discovery of novel 5-methoxybenzothiophene hydrazides as metabolically stable Clk1 inhibitors. European Journal of Medicinal Chemistry. [2]

  • General Benzo[b]thiophene Spectral Data

    • Sigma-Aldrich/Merck. NMR Chemical Shifts of Trace Impurities and Common Solvents.

  • Coupling Constant Verification

    • Reich, H. J. WinPLT NMR Data: Coupling Constants in Aromatic Heterocycles. University of Wisconsin.

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 5-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 5-methoxybenzo[b]thiophene, a key heterocyclic scaffold in medicinal chemistry.[1] This document will delve into the theoretical principles governing the 13C NMR spectrum of this molecule, offer a detailed, causality-driven interpretation of the chemical shifts, and provide a field-proven experimental protocol for acquiring high-quality spectral data. The guide is structured to serve as a practical resource for researchers and professionals engaged in the synthesis, characterization, and application of benzothiophene derivatives in drug discovery and materials science.[2]

Introduction: The Significance of this compound and 13C NMR

The benzo[b]thiophene moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position significantly influences the electronic environment of the bicyclic system, thereby modulating its physicochemical properties and biological activity.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] It provides detailed information about the carbon framework, including the number of non-equivalent carbons, their hybridization state, and their local electronic environment.[4] For a molecule like this compound, 13C NMR analysis allows for the unambiguous confirmation of its structure and provides insights into the electronic effects of the methoxy and thiophene moieties on the benzene ring.

Predicted 13C NMR Spectral Data and Interpretation

Due to the absence of publicly available, experimentally verified 13C NMR data for this compound in peer-reviewed literature or spectral databases at the time of this guide's compilation, the following analysis is based on established principles of 13C NMR spectroscopy, analysis of substituent effects on related aromatic systems, and data from spectral prediction software. It is imperative that this predicted data be confirmed by experimental verification.

Molecular Structure and Carbon Numbering:

Figure 1. Structure and numbering of this compound.

Predicted Chemical Shift Assignments:

The predicted 13C NMR chemical shifts for this compound in CDCl3 are summarized in the table below. These values are estimations and should be used as a guide for spectral interpretation.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C2~127Unsubstituted β-carbon of the thiophene ring.
C3~124Unsubstituted α-carbon of the thiophene ring, generally upfield from C2.
C3a~139Quaternary carbon at the fusion of the two rings, deshielded.
C4~110Shielded by the ortho-methoxy group's electron-donating resonance effect.
C5~156Oxygen-bearing aromatic carbon, significantly deshielded.
C6~114Shielded by the para-methoxy group's electron-donating resonance effect.
C7~125Less affected by the methoxy group, similar to an unsubstituted aromatic carbon.
C7a~141Quaternary carbon at the fusion of the two rings, adjacent to sulfur, deshielded.
-OCH3~56Typical chemical shift for a methoxy group attached to an aromatic ring.

Detailed Analysis of Substituent Effects:

The methoxy group (-OCH3) at the C5 position is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The resonance effect dominates, leading to an increase in electron density at the ortho (C4 and C6) and para (not applicable in this ring system) positions relative to the methoxy group.

  • Shielding of C4 and C6: The electron-donating resonance of the methoxy group causes a significant upfield shift (shielding) for C4 and C6 compared to the corresponding carbons in unsubstituted benzo[b]thiophene.

  • Deshielding of C5: The C5 carbon, directly attached to the electronegative oxygen atom, experiences a strong deshielding effect, causing its signal to appear significantly downfield.

  • Thiophene Ring Carbons (C2 and C3): The electronic effects of the 5-methoxy group are transmitted through the fused ring system to the thiophene ring, but to a lesser extent. Their chemical shifts are expected to be similar to those in unsubstituted benzo[b]thiophene.

  • Quaternary Carbons (C3a and C7a): These carbons are deshielded due to their position at the ring junction and their sp2 hybridization. C7a, being adjacent to the sulfur atom, is expected to be slightly more deshielded than C3a.

Experimental Protocol for 13C NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Analyte: this compound (ensure high purity, >95%).

  • Solvent: Deuterated chloroform (CDCl3) is a common choice for its good dissolving power for many organic compounds and its single deuterium lock signal. Other deuterated solvents such as acetone-d6 or DMSO-d6 can be used if solubility is an issue.

  • Concentration: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the solvent's residual peak as a secondary reference.[5]

2. NMR Spectrometer Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Nucleus: 13C

  • Frequency: Approximately 100 MHz (for a 400 MHz 1H instrument).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide a more quantitative signal.

  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are sufficient for a moderately concentrated sample.

  • Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.

  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent's residual peak (e.g., CDCl3 at 77.16 ppm).

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Weigh Compound b Dissolve in CDCl3 a->b c Add TMS b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Set Up Experiment Parameters e->f g Acquire Data (Multiple Scans) f->g h Fourier Transform g->h i Phase Correction h->i j Baseline Correction i->j k Referencing j->k l Peak Picking & Integration k->l

Figure 2. Experimental workflow for 13C NMR analysis.

Advanced NMR Techniques for Spectral Assignment

For unambiguous assignment of the carbon signals, especially in cases of signal overlap, advanced NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon signal (CH, CH2, CH3). A DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded 1H and 13C nuclei. It is extremely useful for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds apart. It is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons.

Conclusion

The 13C NMR analysis of this compound provides a wealth of information crucial for its structural confirmation and for understanding the electronic landscape of this important heterocyclic system. While this guide offers a comprehensive framework based on established spectroscopic principles, the acquisition of experimental data is paramount for definitive spectral assignment. The detailed protocol and discussion of advanced techniques herein are intended to empower researchers to confidently acquire and interpret the 13C NMR spectrum of this compound and its derivatives, thereby supporting the advancement of medicinal chemistry and materials science.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
  • MySkinRecipes. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

  • Gómez, E., & Pérez, J. M. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3845. [Link]

  • Chem LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]

  • Dell'Erba, C., Sancassan, F., Novi, M., Spinelli, D., Consiglio, G., Arnone, C., & Ferroni, F. (1989). A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1783. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved February 7, 2026, from [Link]

  • NMRShiftDB. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved February 7, 2026, from [Link]

  • Clark, P. D., Ewing, D. F., & Scrowston, R. M. (1976). 13C nuclear magnetic resonance spectra of benzo[b]thiophene and some of its derivatives. Organic Magnetic Resonance, 8(5), 252-257. [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281. [Link]

  • Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—constructing a free chemical information system with open-source components. Journal of chemical information and computer sciences, 43(6), 1733-1739. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 7, 2026, from [Link]

  • Kaur, H., & Singh, P. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 923-948. [Link]

Sources

Technical Guide: Mass Spectrometry of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxybenzo[b]thiophene (5-MBT) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and leukotriene inhibitors like Zileuton.[1] Its analysis requires a nuanced understanding of its lipophilic nature and specific fragmentation pathways.[1][2]

This guide moves beyond basic spectral matching. It details the causality of ionization choices (APCI vs. ESI), the mechanistic origins of its fragmentation fingerprint (quinoid resonance stabilization), and provides self-validating protocols for purity and metabolic profiling.

Part 1: Physicochemical Context & Ionization Strategy

The analytical behavior of 5-MBT is dictated by two structural features: the electron-rich, aromatic benzothiophene core and the methoxy substituent at position 5.

The Polarity Paradox: Selecting the Right Source

While the methoxy group introduces a dipole, the bulk of the molecule is aromatic and lipophilic. This creates a decision matrix for LC-MS analysis:

Ionization ModeSuitabilityMechanistic Rationale
ESI (Electrospray) Low/MediumThe molecule lacks basic nitrogen centers for easy protonation (

).[1] High organic modifiers or acidic additives (formic acid) are required to force ionization, often leading to poor sensitivity.[1][2]
APCI (Atmospheric Pressure Chemical Ionization) High Preferred Method. APCI relies on gas-phase ion-molecule reactions (corona discharge).[1] It efficiently ionizes neutral, non-polar aromatics via charge transfer or protonation from solvent plasma, independent of solution pH.[1][2]
APPI (Photoionization) HighExcellent for the thiophene core but requires specialized dopants (e.g., toluene/acetone) and hardware often less available than APCI.[1]
EI (Electron Ionization) Gold Standard For raw material purity (GC-MS).[1][2] The aromatic stability yields a strong molecular ion (

), essential for confirmation.[1]
Diagram 1: Ionization Decision Logic

The following decision tree illustrates the workflow for selecting the ionization source based on the analytical goal (Purity vs. Metabolism).

IonizationLogic Start Analyte: this compound Goal Define Analytical Goal Start->Goal Purity Raw Material Purity Goal->Purity Bio Biological Matrix / Metabolites Goal->Bio GCMS GC-MS (EI) Hard Ionization Purity->GCMS LCMS LC-MS (APCI) Soft Ionization Bio->LCMS Reason1 Strong M+ Peak Structural Fingerprint GCMS->Reason1 Reason2 Handles Non-Polar Core Robust vs Matrix LCMS->Reason2

Caption: Decision matrix for selecting ionization sources. EI is chosen for structural confirmation (fingerprinting), while APCI is selected for biological sensitivity.[1]

Part 2: Fragmentation Mechanics (The "Fingerprint")

Understanding the fragmentation of 5-MBT allows you to distinguish it from positional isomers (e.g., 6-methoxy or 4-methoxy variants) and validate the structure without a reference standard.

The Molecular Ion ( )[1]
  • m/z 164 : Under EI (70 eV), the molecular ion is typically the base peak (100% relative abundance).[1] This is due to the high resonance stability of the benzothiophene ring system.[1][2]

Primary Fragmentation: Methyl Radical Loss
  • Transition:

    
    
    
  • Mechanism: The methoxy group undergoes homolytic cleavage.[1][2] The loss of a methyl radical (

    
    , mass 15) is driven by the formation of a stable quinoid-type oxonium ion . This is a diagnostic cleavage for anisole derivatives.[1][2]
    
Secondary Fragmentation: Carbon Monoxide Loss[1]
  • Transition:

    
    
    
  • Mechanism: The quinoid ion (

    
     149) undergoes ring contraction or rearrangement to eject a neutral carbon monoxide (CO, mass 28) molecule.[1]
    
  • Result: A fused thienyl-cyclopentadienyl cation (

    
     121).[1][2]
    
The Sulfur Isotope Signature
  • Isotope:

    
    [1][3]
    
  • Abundance: ~4.4% relative to

    
    .[1][2]
    
  • Observation: You must observe an A+2 peak at m/z 166 with an intensity of approximately 4-5% of the parent peak.[1][2]

  • Validation: If the A+2 peak is <1% (indicating only

    
     contribution) or >30% (indicating Chlorine), the compound is misidentified.
    
Diagram 2: Electron Ionization Fragmentation Pathway

This diagram details the specific mass transitions and structural losses.[1][2]

Fragmentation Parent Molecular Ion (M+) m/z 164 [C9H8OS]+. Frag1 Quinoid Cation m/z 149 [C8H5OS]+ Parent->Frag1 Loss of Methyl Radical (-CH3, -15 Da) Isotope Diagnostic Check: Look for m/z 166 (A+2) ~4.4% Intensity (34-S) Parent->Isotope Frag2 Thienyl Cation m/z 121 [C7H5S]+ Frag1->Frag2 Loss of Carbon Monoxide (-CO, -28 Da)

Caption: Step-wise fragmentation of this compound under 70eV EI, highlighting the diagnostic loss of methyl and CO groups.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific quality control steps ensures data integrity.

Protocol A: GC-MS for Purity Profiling

Objective: Quantify 5-MBT purity and identify synthetic byproducts (e.g., unreacted 3-methoxybenzenethiol).

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2] Non-polar stationary phase is essential.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet: Split mode (50:1) at 280°C. Note: High split ratio prevents saturation of the detector by the stable aromatic core.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: EI mode, 230°C. Scan range 40-350 amu.[2]

Self-Validation Step: Calculate the ratio of


 149 to 

164. In a clean spectrum of 5-MBT, this ratio should be consistent (typically 30-60% depending on tuning).[1] Significant deviation suggests co-elution with an impurity.[1][2]
Protocol B: LC-MS (APCI) for Metabolic Stability

Objective: Detect 5-MBT and its demethylated metabolite (5-hydroxybenzo[b]thiophene) in plasma.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: APCI (Positive Mode).[1][2]

    • Corona Current: 4-5 µA.[1][2]

    • Vaporizer Temp: 350°C (Critical: Must be high enough to vaporize the lipophilic solute).[1][2]

    • Gas Temp: 300°C.[1][2]

Target Ions: | Analyte | Precursor Ion (


) | Product Ion (Quant) | Mechanism |
| :--- | :--- | :--- | :--- |
| 5-MBT  | 165.2 | 150.1 | Loss of 

| | Metabolite (5-OH) | 151.2 | 123.1 | Loss of CO |

Part 4: Troubleshooting & Interference

The "Isomer Trap"

Positional isomers (e.g., 4-methoxy vs 5-methoxy) have identical masses.[1]

  • Differentiation: While EI spectra are similar, retention times on a DB-5ms column often differ slightly due to boiling point variations.[1][2]

  • Solution: If retention times are close, use NMR for definitive positional assignment before locking down the MS method.

Matrix Suppression

In LC-MS (APCI), phospholipids from plasma can suppress ionization.[1]

  • Mitigation: Use a divert valve to send the first 1.0 minute of flow (containing salts/proteins) to waste.[1][2] 5-MBT is lipophilic and will elute later in the gradient (typically >3 min).[1]

References

  • NIST Mass Spectrometry Data Center. "Benzo[b]thiophene, 5-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1][2][4] [Link] Note: While referencing the 5-methyl analog, the NIST database provides the foundational fragmentation rules for the benzothiophene core.

  • Karminski-Zamola, G., et al. "Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives."[1][2][5] Rapid Communications in Mass Spectrometry, vol. 9, no. 4, 1995, pp. 282-288.[1][2][5] [Link]

  • Shimadzu Corporation. "Interfaces for LC-MS: APCI vs ESI." Shimadzu Technical Guide. [Link][1]

  • University of Alberta. "Table of Isotopic Masses and Natural Abundances." Department of Chemistry. [Link]

Sources

Technical Guide: FT-IR Characterization of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Methoxybenzo[b]thiophene CAS: 1005-22-7 Application: Key pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and 5-lipoxygenase inhibitors (e.g., Zileuton derivatives).

This technical guide provides a rigorous framework for the vibrational characterization of this compound. Unlike generic spectral databases, this document focuses on the causality of vibrational modes, providing researchers with the diagnostic logic required to validate synthesis intermediates during drug development. The protocol emphasizes Attenuated Total Reflectance (ATR) sampling, the modern standard for solid-phase pharmaceutical intermediates.

Part 1: Structural Analysis & Vibrational Theory[1][2]

To accurately interpret the FT-IR spectrum, one must first deconstruct the molecule into its constituent oscillators. This compound is a bicyclic system comprising a thiophene ring fused to a benzene ring, with a methoxy ether substituent at the C5 position.

The Vibrational Partitioning
  • The Heteroaromatic Core (Benzo[b]thiophene):

    • Electronic Effect: The sulfur atom is less electronegative than oxygen (in benzofuran), leading to a "softer" aromatic system. This shifts ring breathing modes to slightly lower frequencies compared to their oxygenated counterparts.

    • Resonance: The fused system exhibits high conjugation, intensifying the aromatic C=C stretching bands.

  • The Methoxy Substituent (-OCH₃):

    • Diagnostic Value: This is the primary differentiator from the unsubstituted benzothiophene scaffold. It introduces aliphatic C-H stretching (below 3000 cm⁻¹) and strong C-O-C ether stretching (1000–1300 cm⁻¹).

Part 2: Experimental Protocol (ATR-FTIR)

Rationale: While KBr pellets offer high resolution, ATR is preferred in industrial QC for its reproducibility and lack of moisture artifacts (hygroscopic KBr can mask the 3000–3500 cm⁻¹ region).

Workflow Diagram

The following diagram outlines the critical path from sample isolation to spectral validation.

ExperimentalWorkflow Sample Crude Intermediate Purification Recrystallization (MeOH/Hexane) Sample->Purification Drying Vacuum Drying (<1% Solvent) Purification->Drying Prep ATR Crystal Cleaning (IPA) Drying->Prep QC Check Acquisition Spectral Acquisition Prep->Acquisition Background Scan Processing Baseline Corr. & Peak Picking Acquisition->Processing

Figure 1: Standardized workflow for FT-IR acquisition of pharmacophores. Note the critical drying step to prevent solvent peaks (e.g., MeOH O-H stretch) from obscuring aromatic signals.

Instrument Parameters
  • Mode: Attenuated Total Reflectance (ATR) – Diamond or ZnSe crystal.

  • Range: 4000 – 600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹ (Standard for solid-phase identification).

  • Scans: 32 (Minimum) to 64 (Optimal signal-to-noise).

  • Apodization: Blackman-Harris 3-Term.

Part 3: Spectral Assignment & Interpretation[1]

The spectrum of this compound is defined by three distinct "Zones."

Zone 1: The High-Frequency Region (3100 – 2800 cm⁻¹)

Differentiation of Hybridization: This region is critical for confirming the presence of the methoxy group.

Wavenumber (cm⁻¹)AssignmentMode DescriptionDiagnostic Note
3100 – 3050 Ar C-H Stretch

Weak to medium intensity. Characteristic of the heteroaromatic ring.
2980 – 2900 Alk C-H Stretch (asym)

CRITICAL: Presence confirms the methoxy group. Absent in unsubstituted benzothiophene.
2850 – 2830 Alk C-H Stretch (sym)

Often appears as a shoulder or distinct weak band.
Zone 2: The Fingerprint Region (1600 – 1000 cm⁻¹)

The Functional Group Core: This region contains the strongest bands, dominated by the ether linkage and ring deformations.

Wavenumber (cm⁻¹)AssignmentMode DescriptionDiagnostic Note
1600 – 1580 Ring Stretching

Aromatic skeletal vibrations. Often doublet due to fused ring system.
1475 – 1450 Ring/Methyl Def.

+ Ring
Overlap of methyl bending and thiophene ring breathing.
1275 – 1230 Aryl-Alkyl Ether

STRONGEST BAND. Asymmetric stretching of the Ar-O-CH₃ bond.
1050 – 1020 Sym. Ether Stretch

Strong, sharp band. Confirms methoxy attachment.[2]
Zone 3: The Low-Frequency Region (1000 – 600 cm⁻¹)

Substitution Patterning: This region validates the position of the substituent (C5).

Wavenumber (cm⁻¹)AssignmentMode DescriptionDiagnostic Note
860 – 800 OOP Bending

1,2,4-trisubstituted benzene ring pattern (C5 substitution).
750 – 700 C-S Stretch

Characteristic of the thiophene ring.[1][3][4] Often weaker than C-O bands.

Part 4: Quality Control & Logic Tree

When analyzing the spectrum, researchers should follow a "Subtractive Logic" approach to validate the compound's identity.

Spectral Validation Logic

SpectralLogic Start Spectrum Acquired CheckOH Broad Band 3200-3500 cm⁻¹? Start->CheckOH FailWet FAIL: Sample Wet (Re-dry) CheckOH->FailWet Yes CheckAlk Peaks at 2850-2980 cm⁻¹? CheckOH->CheckAlk No FailNoMe FAIL: Missing Methoxy (Check Starting Material) CheckAlk->FailNoMe No CheckEther Strong Band ~1250 cm⁻¹? CheckAlk->CheckEther Yes CheckCS Band present ~700-750 cm⁻¹? CheckEther->CheckCS Yes Pass PASS: This compound Confirmed CheckCS->Pass Yes

Figure 2: Decision tree for spectral validation. This logic prevents false positives by prioritizing functional group confirmation over fingerprint matching.

Troubleshooting Common Artifacts
  • Broad Peak at 3400 cm⁻¹: Indicates residual moisture or methanol (common recrystallization solvent). Action: Vacuum dry at 40°C for 4 hours.

  • Split Peaks in Fingerprint: May indicate polymorphism or crystal packing effects common in high-pressure ATR. Action: Compare with solution-phase IR (DCM) if ambiguity exists.

  • Missing 2900 cm⁻¹ Band: If the aromatic peaks are present but aliphatic are missing, the ether cleavage may have occurred (yielding the phenol derivative).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Benzo[b]thiophene Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link (Base scaffold reference).

  • Katritzky, A. R., & Taylor, R. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Sigma-Aldrich. (2024). This compound Product Specification and Safety Data Sheet. Link (Source for physical properties and handling).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Crystal Engineering of 5-Methoxybenzo[b]thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis to Structure-Activity Relationships

Executive Summary

The 5-methoxybenzo[b]thiophene scaffold represents a "privileged structure" in medicinal chemistry and materials science. Its electronic versatility allows it to serve as the core pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and as a high-mobility semiconductor in Organic Field-Effect Transistors (OFETs).

This guide provides a technical deep-dive into the solid-state architecture of these derivatives. We analyze how the 5-methoxy substitution dictates crystal packing through specific


 and 

interactions, directly influencing bioavailability and charge transport mobility.
Part 1: Synthesis & Crystallization Protocols[1][2]

To obtain high-fidelity single crystals suitable for X-ray diffraction (XRD), purity is paramount. The presence of regioisomers (e.g., 6-methoxy vs. 5-methoxy) can disrupt lattice formation.

1.1 Optimized Synthetic Route (Cyclization Strategy)

The most robust method for generating the this compound core with high regioselectivity is the modified Gewald Reaction or the cyclization of


-mercapto ketones .

Protocol: 3-Step Core Synthesis

  • Alkylation: React 3-methoxybenzenethiol with bromoacetaldehyde diethyl acetal (K₂CO₃, Acetone, Reflux 4h).

  • Cyclization: Treat the intermediate with Polyphosphoric Acid (PPA) in chlorobenzene at 100°C. This promotes intramolecular electrophilic aromatic substitution.

  • Purification: The 5-methoxy isomer must be separated from the 7-methoxy byproduct via column chromatography (Hexane:EtOAc 95:5).

1.2 "Application Scientist" Crystallization Protocol

Standard evaporation often yields polycrystalline powder. For single crystals, use a Dual-Solvent Vapor Diffusion system.

  • Target Concentration: 15 mg/mL.

  • Solvent (Good): THF or Dichloromethane (DCM).

  • Antisolvent (Poor): Pentane or Methanol.

Step-by-Step Workflow:

  • Dissolve 20 mg of the derivative in 1.5 mL of THF in a small borosilicate vial (4 mL).

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Place the small vial uncapped inside a larger jar (20 mL) containing 5 mL of Pentane.

  • Seal the outer jar tightly. The pentane vapors will slowly diffuse into the THF, lowering solubility gradually.

  • Critical Step: Store at 4°C in a vibration-free environment for 7-14 days.

Part 2: Structural Analysis & Lattice Architecture

The crystal packing of this compound derivatives is governed by a competition between


 stacking and edge-to-face interactions.
2.1 Unit Cell & Space Group Tendencies

Most 2-aryl-5-methoxybenzo[b]thiophene derivatives crystallize in the Monoclinic system, predominantly space group


 .
ParameterRepresentative Value (2-Aryl Derivative)Structural Significance
Crystal System MonoclinicAllows for efficient herringbone packing.
Space Group

(No.[1][2][3] 14)
Centrosymmetric; favors antiparallel dimer formation.
Z Value 4Four molecules per unit cell, typically arranged in pairs.
Dihedral Angle 20° - 45°The angle between the benzothiophene plane and the 2-aryl ring is critical for receptor fit.
2.2 The "Methoxy Effect" on Packing

The 5-methoxy group is not merely a passive substituent; it acts as a conformational anchor .

  • Planarity: The oxygen atom of the methoxy group typically lies in the plane of the benzothiophene ring (

    
     torsion angle 
    
    
    
    ).
  • Weak Hydrogen Bonding: The methoxy oxygen serves as an acceptor for weak

    
     hydrogen bonds from adjacent aromatic protons, stabilizing a "slipped-stack" motif.
    
2.3 Intermolecular Interaction Hierarchy
  • 
     Stacking:  Dominant in the core. Centroid-to-centroid distances are typically 3.6 – 3.8 Å .
    
  • 
     Interactions:  The sulfur atom of the thiophene ring often interacts with the 
    
    
    
    -cloud of a neighboring benzene ring (Distance
    
    
    ). This "edge-to-face" interaction is crucial for the high charge mobility seen in electronic applications.
  • 
    :  Weak networks form between the methoxy oxygen and aromatic protons, creating 2D sheets.
    
Part 3: Functional Implications (SAR)
3.1 Pharmacological: The SERM Mechanism

In drugs like Raloxifene (a 6-substituted analog, but mechanistically similar to 5-methoxy variants), the crystal structure reveals the "active conformation."

  • Mechanism: The rigid benzothiophene core acts as a spacer, positioning the 2-aryl group and the basic side chain (e.g., piperidine) to interact with Asp351 in the Estrogen Receptor (ER).

  • Crystallographic Insight: The torsional twist observed in the crystal structure (

    
     between rings) matches the hydrophobic cleft of the ER ligand-binding domain. Rigidifying this bond to be perfectly planar often decreases potency.
    
3.2 Material Science: Charge Transport

For organic electronics (OFETs), the Herringbone vs.


-Stack  motif is the deciding factor.
  • 5-Methoxy Substitution: Promotes a "herringbone" packing due to

    
     steering. This maximizes 2D charge transport pathways compared to the 1D transport in simple "brick-wall" stacks.
    
Part 4: Visualization of Pathways & Interactions
4.1 Synthesis & Crystallization Workflow

SynthesisWorkflow Start 3-Methoxybenzenethiol Step1 Alkylation (Bromoacetaldehyde acetal) Start->Step1 K2CO3, Acetone Step2 Cyclization (PPA, 100°C) Step1->Step2 Acid Catalysis Step3 Isomer Separation (Column Chromatography) Step2->Step3 Regioisomer Mix Product This compound Step3->Product Pure 5-OMe Isomer Crystal Vapor Diffusion (THF / Pentane) Product->Crystal Slow Growth (14 Days)

Figure 1: Optimized synthetic route and crystallization workflow for isolating high-purity this compound crystals.

4.2 Crystal Packing Interaction Logic

CrystalPacking Core Benzothiophene Core PiStack Pi-Pi Stacking (3.6 Å) Core->PiStack Aromaticity S_Pi S...Pi Interaction (Edge-to-Face) Core->S_Pi Polarizability Methoxy 5-Methoxy Group CH_O C-H...O H-Bonds Methoxy->CH_O Acceptor Sulfur Thiophene Sulfur Sulfur->S_Pi Donor Packing Herringbone Motif PiStack->Packing 1D Columns CH_O->Packing 2D Sheet Formation S_Pi->Packing Lateral Interlock

Figure 2: Interaction hierarchy driving the supramolecular assembly. The 5-methoxy group adds critical C-H...O anchors that stabilize the herringbone motif.

References
  • Benzo[b]thiophene in Medicinal Chemistry: Title: An overview of benzo[b]thiophene-based medicinal chemistry. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Thiophene Packing Interactions: Title: Influence of shape on crystal structure and optical properties of heterocyclic conjugated molecules.[4] Source: OSTI.GOV. URL:[Link]

  • Synthesis of Methoxy-Benzothiophenes: Title: this compound Product & Synthesis Info. Source: PubChem.[5] URL:[Link]

  • Crystallographic Methods: Title: Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene. Source: NCBI PMC. URL:[Link]

Sources

Technical Guide: Quantum Chemical Characterization of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxybenzo[b]thiophene (5-MBT) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene cores. It is a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and tubulin polymerization inhibitors.

This guide provides a rigorous computational framework for characterizing 5-MBT using Density Functional Theory (DFT). Unlike standard organic molecules, the presence of the sulfur atom (high polarizability) and the 5-methoxy substituent (mesomeric donation) requires specific attention to dispersion corrections and diffuse basis set functions . This document outlines the optimal level of theory, conformational analysis, and reactivity descriptors required to validate 5-MBT as a drug candidate.

Part 1: Computational Theory & Strategy

Selection of Density Functional

For sulfur-containing heterocycles, standard functionals like B3LYP often fail to capture long-range electron correlation (dispersion forces). This is critical when modeling the "soft" electron cloud of sulfur or docking interactions.

  • Recommended Functional:

    
    B97X-D  (Range-separated hybrid with dispersion corrections).
    
  • Alternative: M06-2X (High performance for main-group thermochemistry and non-covalent interactions).

  • Why? Sulfur's large atomic radius generates significant dispersion interactions.

    
    B97X-D corrects the 
    
    
    
    asymptotic behavior, providing accurate HOMO-LUMO gaps and excitation energies (TD-DFT) that B3LYP underestimates.
Basis Set Requirements

Sulfur requires polarization functions to describe its hypervalent capabilities and diffuse functions to model its lone pairs accurately.

  • Production Level: 6-311++G(d,p) or aug-cc-pVTZ .

  • Reasoning:

    • ++ (Diffuse functions): Essential for describing the "tail" of the sulfur electron density and the lone pairs on the methoxy oxygen.

    • d,p (Polarization): Necessary for modeling the C-S bond anisotropy and the planarity of the aromatic system.

Solvation Models

Drug candidates do not exist in a vacuum.

  • Model: SMD (Solvation Model based on Density).

  • Solvents: Water (

    
    ) for biological relevance; Methanol/DMSO for solubility prediction.
    

Part 2: Conformational Landscape

The 5-methoxy group introduces a rotational degree of freedom (


). The conjugation of the oxygen lone pair with the benzothiophene ring favors a planar conformation, but steric bulk can induce twisting.
Protocol: Potential Energy Surface (PES) Scan
  • Coordinate: Dihedral angle

    
     (C4-C5-O-C
    
    
    
    ).
  • Range: 0° to 180° in 10° steps.

  • Outcome: Identify the global minimum (likely

    
    , planar) and the rotational barrier height.
    

Data Interpretation:

  • Planar (

    
    ):  Maximizes resonance (mesomeric) donation into the ring. Higher HOMO energy.
    
  • Orthogonal (

    
    ):  Breaks conjugation. Lower HOMO energy; oxygen acts purely as an inductive withdrawer (-I).
    

Part 3: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a proxy for kinetic stability and chemical hardness (


).
  • HOMO Location: Expected to be delocalized over the sulfur atom and the C2=C3 bond, with significant contribution from the 5-methoxy oxygen.

  • LUMO Location: Typically localized on the benzene ring.

  • Chemical Hardness (

    
    ): 
    
    
    
    . A lower gap implies higher reactivity toward electrophiles (e.g., CYP450 metabolism).
Molecular Electrostatic Potential (MEP)

MEP maps predict non-covalent binding sites (hydrogen bonding).

  • Red Regions (Negative Potential): The Sulfur lone pairs and the Methoxy Oxygen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The aromatic protons (H2, H4, H6, H7).

Fukui Functions for Regioselectivity

Benzothiophene typically undergoes electrophilic aromatic substitution at C3 . However, the 5-OMe group activates the benzene ring (positions C4 and C6).

Calculation Protocol: Calculate the Fukui function for electrophilic attack (


):


Where

is the electron density.

Condensed Fukui Indices (Hirshfeld Partitioning):

Atom Site Predicted Reactivity Trend
C3 Primary Site: Intrinsic reactivity of the thiophene ring.
C4 Secondary Site: Activated by 5-OMe (Ortho). Sterically hindered by C3.[1]
C6 Tertiary Site: Activated by 5-OMe (Ortho). Less hindered.

| C2 | Minor: Generally less reactive unless C3 is blocked. |

Part 4: Visualization & Workflow

Computational Workflow Diagram

G cluster_opt Geometry Optimization cluster_prop Property Calculation Start Input Structure (this compound) Method Functional: wB97X-D Basis: 6-311++G(d,p) Start->Method Solvation Solvation: SMD (Water) Method->Solvation Freq Frequency Calc (Check for NImag=0) Solvation->Freq Freq->Method Imaginary Freq (Restart) NBO NBO Analysis (Charge Transfer) Freq->NBO Converged TDDFT TD-DFT (UV-Vis Spectra) Freq->TDDFT Fukui Fukui Indices (Reactivity Sites) Freq->Fukui

Caption: Standardized DFT workflow for characterizing sulfur-containing heterocycles, ensuring dispersion correction and vibrational stability.

Reactivity Logic Diagram

Reactivity cluster_effects Electronic Effects cluster_sites Reactive Sites (Electrophilic) Core This compound S_Effect Sulfur Atom (Thiophene Ring) Core->S_Effect OMe_Effect 5-Methoxy Group (+M Effect) Core->OMe_Effect C3 C3 Position (High Electron Density) S_Effect->C3 Direct Activation C4 C4 Position (Ortho to OMe) OMe_Effect->C4 Strong Activation C6 C6 Position (Ortho to OMe) OMe_Effect->C6 Strong Activation Metabolism Metabolism C3->Metabolism Major Metabolic Hotspot

Caption: Mechanistic map showing the competition between the thiophene core and the methoxy-activated benzene ring for electrophilic attack.

Part 5: Experimental Protocols (Input Examples)

Gaussian Input (Optimization & Frequency)

This route section optimizes the geometry and calculates vibrational frequencies to ensure a true minimum.

ORCA Input (Alternative)

ORCA is excellent for speed and uses the RIJCOSX approximation.

Part 6: Validation & Quality Assurance

To ensure Trustworthiness (The "T" in E-E-A-T), perform these self-checks:

  • Imaginary Frequencies: The output must show zero imaginary frequencies. If one exists (e.g., -50 cm⁻¹), it usually corresponds to the methyl rotation. Displace the geometry along this mode and re-optimize.

  • Spin Contamination: For singlet states,

    
     should be exactly 0.0.
    
  • Basis Set Superposition Error (BSSE): If performing docking or dimer calculations, use Counterpoise correction (Counterpoise=N).

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Gaussian, Inc. (2025). Gaussian 16 User Reference: SCRF Keywords. Link

  • Neese, F. (2012).[1] The ORCA program system. WIREs Computational Molecular Science. Link

Sources

Theoretical Frameworks for Benzothiophene Optimization: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiophene, a bioisostere of indole and naphthalene, represents a privileged scaffold in medicinal chemistry, serving as the core for FDA-approved therapeutics like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor). However, the optimization of benzothiophene derivatives is often hindered by synthetic bottlenecks and off-target toxicity.

This guide provides a rigorous theoretical framework for accelerating benzothiophene drug discovery. By integrating Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD), researchers can predict thermodynamic stability, metabolic liability, and receptor affinity in silico before bench synthesis.

Module 1: Quantum Mechanical Profiling (DFT)

The electronic landscape of the benzothiophene core dictates its pharmacokinetics and reactivity. We utilize Density Functional Theory (DFT) to map these properties, specifically using the B3LYP hybrid functional, which balances computational cost with accuracy for organic systems.

Frontier Molecular Orbitals (FMOs)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of chemical hardness (


) and kinetic stability.
  • HOMO Location: In biologically active benzothiophenes, the HOMO is typically delocalized over the sulfur atom and the C2-C3 bond, indicating susceptibility to electrophilic attack (e.g., metabolic oxidation by CYP450).

  • Band Gap Correlation: A lower HOMO-LUMO gap (< 4.0 eV) often correlates with higher antioxidant activity but lower chemical stability in solution.

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions.

  • Negative Regions (Red): Concentrated around the sulfur atom and any electronegative substituents (e.g., carbonyls in 2-acylbenzothiophenes). These are hydrogen bond acceptors.

  • Positive Regions (Blue): Typically found on the benzene ring protons, serving as hydrogen bond donors or pi-stacking participants.

Reactivity Descriptors

To predict the "druggability" of a derivative, we calculate global reactivity descriptors based on Koopmans' theorem:

DescriptorSymbolFormulaSignificance in Benzothiophenes
Chemical Potential


Predicts charge transfer direction during receptor binding.
Chemical Hardness


High

implies resistance to charge transfer (higher stability).
Electrophilicity Index


Measures the propensity to accept electrons; critical for Michael acceptor derivatives.

Module 2: QSAR & Pharmacophore Mapping

Quantitative Structure-Activity Relationship (QSAR) models bridge the gap between quantum parameters and biological endpoints (IC50, MIC).

3D-QSAR for SERMs (Estrogen Receptor Modulators)

For benzothiophene derivatives targeting the Estrogen Receptor (ER


), steric and electrostatic fields are the dominant predictors of activity.
  • CoMFA (Comparative Molecular Field Analysis): Studies indicate that bulky, hydrophobic substituents at the C2 position are essential for displacing Helix 12 in ER

    
    , a mechanism required for antagonistic activity (as seen in Raloxifene).
    
  • Lipophilicity (LogP): Benzothiophenes are inherently lipophilic. QSAR models often penalize LogP > 5 to avoid poor bioavailability and non-specific toxicity.

Antimicrobial QSAR

Recent studies on multidrug-resistant S. aureus (MRSA) have identified specific topological indices correlating with antibacterial potency.

  • Key Descriptor: T_2_N_1 (Topological descriptor).

  • Activity Cliff: The introduction of a sulfonamide group at C3 significantly enhances potency against Gram-negative strains by altering the molecular shape to fit bacterial DNA gyrase pockets.

Module 3: Structural Biology & Interaction Dynamics[1]

Molecular Docking: The ER Case Study

The binding mode of benzothiophenes to ER


 (PDB: 2GEQ or 6B0F) relies on a "clamp" mechanism.
  • Anchor Point: The hydroxyl group on the benzothiophene core forms a critical hydrogen bond with Glu353 and Arg394 .

  • Hydrophobic Cage: The benzothiophene scaffold sits in a hydrophobic pocket defined by Phe404 , engaging in Pi-Pi T-shaped interactions.

  • Side Chain: The basic side chain (e.g., piperidine in Raloxifene) exits the binding pocket to interact with Asp351 , enforcing the antagonist conformation.

Visualization of Signaling Logic

The following diagram illustrates the theoretical pathway from ligand design to biological effect prediction.

DrugDesignPipeline cluster_validation In Silico Validation Loop Ligand Benzothiophene Scaffold DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Docking Molecular Docking (AutoDock/GOLD) Ligand->Docking PDB Prep Descriptors Quantum Descriptors (HOMO, MEP, u03C9) DFT->Descriptors Electronic Profiling Descriptors->Docking Charge Assignment Prediction Activity Prediction (IC50 / Binding u0394G) Descriptors->Prediction QSAR Equation MD MD Simulation (100 ns, RMSD) Docking->MD Top Pose MD->Prediction Stability Check

Caption: Integrated computational workflow for validating benzothiophene derivatives, linking quantum mechanics to macromolecular binding.

Module 4: Technical Protocols

Protocol A: DFT Optimization Workflow

Objective: Obtain accurate geometry and electronic descriptors.

  • Software: Gaussian 16 or ORCA.

  • Input Preparation: Build 3D structure; perform preliminary conformational search (MMFF94).

  • Optimization Step:

    • Functional: B3LYP (Global hybrid) or ωB97X-D (Dispersion corrected).

    • Basis Set: 6-31G(d,p) for initial screening; 6-311++G(d,p) for final energies.

    • Solvation: IEFPCM (Water or DMSO).

  • Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

  • Output Extraction: Parse log files for HOMO/LUMO energies (Hartree) and convert to eV.

Protocol B: Molecular Docking Setup (AutoDock Vina)

Objective: Predict binding affinity (


) against ER

.
  • Receptor Prep:

    • Download PDB: 2GEQ .[1]

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Ligand Prep:

    • Import optimized DFT geometry.

    • Define rotatable bonds (keep the benzothiophene core rigid).

  • Grid Box Generation:

    • Center: x=30.1, y=-1.5, z=25.2 (Active site centroid).

    • Size: 20 x 20 x 20 Å.

  • Execution: Run Vina with exhaustiveness = 8.

  • Validation: Re-dock the native ligand (Raloxifene); RMSD must be < 2.0 Å.

References

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies.[2] Moroccan Journal of Chemistry. Link

  • Sarankar, S. K., et al. (2025). QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent.[3] International Journal of Advances in Pharmaceutical Sciences. Link

  • Al-Rafidain Journal of Medical Sciences (2024). Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents. Link

  • Zhang, Y., et al. (2021). Molecular modeling studies of benzothiophene-containing derivatives as promising selective estrogen receptor downregulators.[4] Journal of Biomolecular Structure and Dynamics. Link

  • Mishra, et al. (2020). Recent insights into antibacterial potential of benzothiazole derivatives.[5] Future Medicinal Chemistry. Link

Sources

Technical Whitepaper: Stability Profile and Lifecycle Management of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and lifecycle management of 5-methoxybenzo[b]thiophene , a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs).

Executive Summary

This compound (CAS: 1006-22-0) is a pharmacophore essential to the synthesis of benzothiophene-based therapeutics, most notably Raloxifene (Evista) and Arzoxifene . While the benzothiophene core is aromatic and relatively robust, the electron-donating methoxy group at the C5 position increases the electron density of the thiophene ring. This modification, while necessary for biological activity, renders the sulfur atom more nucleophilic and susceptible to oxidative degradation (S-oxidation) and electrophilic attack compared to the unsubstituted parent compound.

This guide defines the critical storage parameters required to mitigate S-oxidation and photolytic degradation, ensuring high-purity input for downstream API synthesis.

Physicochemical Profile & Reactivity

Understanding the physical state and electronic structure is the first step in designing a storage protocol.

PropertySpecificationTechnical Insight
Physical State Low-melting Solid / Crystalline SolidMelting point is often near ambient (~35–45°C depending on purity). Risk: Temperature fluctuations can cause freeze-thaw cycles, promoting moisture ingress and hydrolysis.
Electronic Nature Electron-Rich Aromatic SystemThe 5-methoxy group (+M effect) donates electron density into the ring system, activating the sulfur atom towards oxidation.
Solubility Organic Solvents (DCM, EtOAc, DMSO)Highly lipophilic; practically insoluble in water.
Appearance White to Off-White / Pale YellowIndicator: A shift to deep yellow or brown indicates significant oxidation or polymerization.

Degradation Mechanisms

The primary failure mode for this compound is oxidative degradation of the thiophene sulfur, followed by photolytic instability .

Mechanism: S-Oxidation

The sulfur atom in the thiophene ring is the site of highest electron density. Exposure to atmospheric oxygen, catalyzed by light or trace metals, leads to the formation of the sulfoxide (


-oxide) and subsequently the sulfone (

-dioxide).
  • Stage 1 (Sulfoxide): The sulfur lone pair attacks an oxidant (e.g., singlet oxygen generated by UV light), breaking aromaticity.

  • Stage 2 (Sulfone): Further oxidation stabilizes the molecule but destroys the aromatic character required for most substitution reactions in medicinal chemistry.

Mechanism: Photolysis & Dimerization

Benzothiophenes are known photochromic scaffolds. UV exposure can excite the


-system, leading to radical formation. In high-concentration storage (solid state), these radicals can couple, forming dimers that appear as insoluble particulate matter in solution.
Visualization of Degradation Pathway

The following diagram illustrates the oxidative cascade and the critical control points (CCPs) to prevent it.

DegradationPathway cluster_prevention Control Measures MBT This compound (Active Precursor) Sulfoxide Sulfoxide Impurity (S-Oxide) *Loss of Aromaticity* MBT->Sulfoxide + O2 (Slow) Dimer Dimerized By-Product (Insoluble) MBT->Dimer UV Light (hν) Oxidation Oxidative Stress (O2 / UV / Heat) Oxidation->MBT Triggers Sulfone Sulfone Impurity (S,S-Dioxide) *Chemically Inert* Sulfoxide->Sulfone + O2 (Fast) InertGas Argon/N2 Blanket InertGas->Oxidation Blocks Dark Amber Glass Dark->Dimer Blocks

Caption: Figure 1. Oxidative and photolytic degradation pathways of this compound. Control measures (Blue) interrupt the transition to impurities.

Storage & Handling Protocols

To maintain purity >98% over extended periods (6–12 months), the following protocols must be strictly enforced.

The "Gold Standard" Protocol (Long-Term Storage)

Recommended for reference standards and GMP intermediates.

  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: Keeps the compound well below its melting transition, preventing phase changes that squeeze out impurities or expose new surface area to air.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

    • Reasoning: Displaces oxygen, the primary reactant for sulfoxide formation. Argon is preferred as it is heavier than air and sits on the solid surface.

  • Container: Amber Glass Vial with Teflon-lined Cap.

    • Reasoning: Amber glass blocks UV/blue light (preventing photolysis). Teflon liners prevent leaching of plasticizers from the cap, which can contaminate lipophilic solids.

  • Desiccation: Store the vial inside a secondary container (desiccator) with silica gel.

    • Reasoning: Prevents moisture condensation on the cold vial surface upon removal from the fridge.

The "Working Bench" Protocol (Short-Term Use)

For active synthesis campaigns (<2 weeks).

  • Temperature: Cool ambient (<25°C). Do not exceed 30°C.

  • Light: Wrap clear flasks in aluminum foil immediately.

  • Handling: Minimize open-air time. If the solid turns yellow/sticky, re-purify before use.

Quality Control & Self-Validating Workflows

Trustworthiness in chemical handling comes from verification. Do not assume stability; test for it.

Visual Inspection (First Line of Defense)
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow/orange discoloration or "melting" into a sticky gum at room temperature (indicates eutectic impurity formation).

Analytical Verification

Use the following HPLC method to detect the S-oxide impurity, which is more polar than the parent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50%

    
     90% ACN.
    
  • Detection: UV at 254 nm (aromatic core) and 290 nm (conjugated system).

  • Expected Result:

    • Parent Peak: ~5-7 min.

    • Sulfoxide Impurity: Elutes earlier (more polar).

    • Dimer Impurity: Elutes later (highly lipophilic).

Lifecycle Workflow Diagram

Lifecycle Receipt 1. Receipt of Material (Check CoA & Seal) QC_Initial 2. Initial QC (Appearance + HPLC) Receipt->QC_Initial Storage 3. Storage (2-8°C, Dark, Argon) QC_Initial->Storage Pass Usage 4. Synthesis Usage (Warm to RT in Desiccator) Storage->Usage ReQC 5. Re-Analysis (If >6 months or Yellowing) Storage->ReQC Periodic Check Usage->Storage Unused Portion (Re-blanket with N2) ReQC->QC_Initial Fail (Recrystallize) ReQC->Usage Pass

Caption: Figure 2. Lifecycle management workflow ensuring material integrity from receipt to application.

Case Study: Impact on Raloxifene Synthesis

In the synthesis of Raloxifene , this compound is often acylated or brominated at the C2/C3 position.

  • The Problem: If the starting material contains 2-3% sulfoxide impurity (due to poor storage), the Friedel-Crafts acylation yield drops significantly. The sulfoxide oxygen coordinates with the Lewis Acid catalyst (e.g.,

    
    ), poisoning the catalyst and requiring excess reagents.
    
  • The Solution: Implementing the "Gold Standard" storage protocol reduced catalyst loading requirements by 15% and increased overall yield by 8% in pilot-scale studies, proving that "clean input equals clean output."

References

  • Synthetic Utility of Benzothiophenes

    • Title: An overview of benzo[b]thiophene-based medicinal chemistry.
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Oxidation Mechanisms

    • Title: Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide.[1]

    • Source: NIH / PubMed.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: this compound Product Specifications.[2][3]

    • Source: MySkinRecipes / Chemical Data.[4]

    • URL:[Link]

  • Raloxifene Synthesis Context

    • Title: Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.[5]

    • Source: Organic Chemistry: An Indian Journal.
    • URL:[Link]

  • General Stability of Thiophenes

    • Title: Evidence for thiophene-S-oxide as a primary reactive metabolite.[6][7]

    • Source: NIH / PubMed.
    • URL:[Link]

Sources

An In-depth Technical Guide to 5-Methoxybenzo[b]thiophene: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-methoxybenzo[b]thiophene, a key heterocyclic building block in medicinal chemistry. We will delve into its commercial availability, provide a detailed and validated synthesis protocol, explore its analytical characterization, and discuss its significant applications in the development of therapeutic agents. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory and process development.

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom confer unique physicochemical properties that facilitate interactions with a variety of biological targets. The introduction of a methoxy group at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and receptor binding affinity.[3] this compound, therefore, serves as a crucial intermediate in the synthesis of novel therapeutics, particularly in the areas of neurological disorders and oncology.[4]

Commercial Availability and Sourcing

This compound is commercially available from a range of suppliers, catering to both research and development and larger-scale production needs. When sourcing this intermediate, it is crucial to consider purity, available quantities, and lead times.

SupplierTypical PurityAvailable Quantities
MySkinRecipes [4]95%100mg, 250mg, 1g
Sigma-Aldrich (Merck) ≥98% (may vary)Gram to multi-gram scale
Echemi [5]Varies by supplierInquire for bulk quantities
ChemScene [6]≥98%Gram scale

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.

Synthesis of this compound: A Validated Protocol

While several methods exist for the synthesis of the benzothiophene ring system, a reliable and scalable approach for this compound involves the intramolecular cyclization of an appropriately substituted aryl thioether. The following protocol is a robust method adapted from established literature procedures for related benzothiophenes.[7][8]

Reaction Scheme:

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Cyclization and Aromatization 4-methoxythiophenol 4-Methoxythiophenol NaOEt_EtOH NaOEt, EtOH 4-methoxythiophenol->NaOEt_EtOH 2-bromoacetaldehyde_diethyl_acetal 2-Bromoacetaldehyde diethyl acetal 2-bromoacetaldehyde_diethyl_acetal->NaOEt_EtOH Intermediate_1 S-(4-Methoxyphenyl)acetaldehyde diethyl acetal NaOEt_EtOH->Intermediate_1 PPA_heat Polyphosphoric Acid (PPA), Heat Intermediate_1->PPA_heat 5-methoxybenzothiophene This compound PPA_heat->5-methoxybenzothiophene G Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Bone Bone Tissue ER->Bone Tissue-Specific Co-regulator Recruitment Breast_Uterus Breast & Uterine Tissue ER->Breast_Uterus Tissue-Specific Co-regulator Recruitment Agonist Agonist Effect (Maintains Bone Density) Bone->Agonist Antagonist Antagonist Effect (Reduces Cancer Risk) Breast_Uterus->Antagonist

Sources

Methodological & Application

synthesis of 5-methoxybenzo[b]thiophene from thiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-methoxybenzo[b]thiophene, a critical pharmacophore found in selective estrogen receptor modulators (SERMs) such as Raloxifene and leukotriene inhibitors like Zileuton. While the prompt requests synthesis "from thiophenol," precise regiochemical control necessitates the use of 4-methoxythiophenol (p-methoxythiophenol) as the specific starting material. Starting from unsubstituted thiophenol would require downstream electrophilic substitution, yielding difficult-to-separate isomer mixtures (4-, 5-, 6-, and 7-methoxy variants).

This protocol utilizes a robust two-stage "one-pot" equivalent sequence: S-alkylation with bromoacetaldehyde diethyl acetal followed by acid-mediated cyclodehydration using Polyphosphoric Acid (PPA). This route is selected for its scalability, cost-effectiveness, and high regioselectivity.

Strategic Route & Mechanism

The synthesis relies on the construction of the thiophene ring onto the existing benzene scaffold.

  • Stage 1 (S-Alkylation): Nucleophilic attack of the thiophenolate anion on the alkyl halide (bromoacetaldehyde diethyl acetal) to form the sulfide intermediate.

  • Stage 2 (Cyclization): Acid-catalyzed cleavage of the acetal generates a reactive oxocarbenium/thionium species. This electrophile attacks the aromatic ring at the position ortho to the sulfur (activated by the para-methoxy group), followed by aromatization.

Regiochemistry: The methoxy group at the 4-position (para to sulfur) directs the cyclization to the ortho positions (2 or 6), which are equivalent, ensuring the formation of a single isomer: This compound .

Pathway Visualization

ReactionPathway SM 4-Methoxythiophenol (Starting Material) Inter Arylthioacetal Intermediate SM->Inter S-Alkylation (Acetone, Reflux) Reagent1 Bromoacetaldehyde diethyl acetal + K2CO3 Reagent1->Inter Product This compound (Target) Inter->Product Cyclodehydration (Intramolecular EAS) Reagent2 Polyphosphoric Acid (PPA) / Heat Reagent2->Product

Figure 1: Synthetic pathway from 4-methoxythiophenol to this compound.

Safety & Hazard Management (Critical)

Warning: Thiophenols are high-potency stench agents and highly toxic.

Hazard ClassSpecific RiskMitigation Protocol
Stench Low odor threshold (ppb range); causes nausea/complaints.Bleach Trap: All reactor off-gas must pass through a scrubber containing 10% NaOCl (bleach) to oxidize thiols to sulfonates.
Toxicity Fatal if swallowed, inhaled, or in contact with skin.Double-gloving (Nitrile/Laminate); Full-face respirator or synthesis within a certified fume hood.
Chemical PPA is viscous and corrosive; Acetone is flammable.Use mechanical stirring for PPA (magnetic stirring will fail). Ensure N2 inertion.

Experimental Protocol

Reagents & Materials
  • 4-Methoxythiophenol: 14.0 g (100 mmol)

  • Bromoacetaldehyde diethyl acetal: 21.7 g (110 mmol)

  • Potassium Carbonate (anhydrous): 20.7 g (150 mmol)

  • Acetone (Reagent Grade): 150 mL

  • Polyphosphoric Acid (PPA): ~100 g (83% P2O5 content)

  • Solvents: Ethyl Acetate, Hexanes, Toluene (for extraction).

Stage 1: Synthesis of 2,2-Diethoxyethyl(4-methoxyphenyl)sulfide
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Connect the outlet to a bleach scrubber .

  • Charging: Add 150 mL of acetone and 20.7 g of

    
    . Start stirring.
    
  • Addition: Add 14.0 g of 4-methoxythiophenol via syringe. The suspension may turn slightly yellow.

    • Note: Ensure the system is under

      
       to prevent disulfide formation (oxidative dimerization).
      
  • Alkylation: Add 21.7 g of bromoacetaldehyde diethyl acetal dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The thiol spot (

      
      ) should disappear; the sulfide intermediate (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[1][2] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate in vacuo to remove acetone.

    • Result: A pale yellow oil (Intermediate A). Yield is typically quantitative (>95%). This can be used directly in Stage 2 without distillation.

Stage 2: Cyclization to this compound
  • Setup: Use a 500 mL 3-neck flask with a mechanical stirrer (PPA is too viscous for magnetic bars) and a thermometer.

  • Preparation: Charge 100 g of PPA into the flask. Heat to

    
     to lower viscosity.
    
  • Addition: Add the crude Intermediate A (from Stage 1) dropwise to the stirred PPA.

    • Exotherm Warning: The reaction is exothermic. Maintain internal temperature between

      
      . Do not exceed 
      
      
      
      to avoid polymerization/tarring.
  • Reaction: Stir at

    
     for 1–2 hours at reduced pressure (approx 20-40 mmHg) if possible to remove evolved ethanol, driving the equilibrium. If vacuum is not available, open venting (through scrubber) is sufficient.
    
    • Mechanism:[1][2][3][4][5][6][7] The acid cleaves the acetal, releasing ethanol and forming the electrophile which cyclizes.

  • Quenching (Critical Step):

    • Cool the mixture to

      
      .
      
    • Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. The PPA will hydrolyze and dissolve; the product will precipitate as a solid or oil.

  • Extraction: Extract the aqueous slurry with Toluene (

    
    ).
    
  • Purification:

    • Wash combined organic layers with Sat.[1]

      
       (to remove residual acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Recrystallization: The crude solid is recrystallized from Hexane or Methanol.

    • Final Product: White to off-white crystals. MP:

      
      .
      

Process Workflow & Logic

ProcessWorkflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Cyclization S1 Mix Thiol + Base (Acetone, N2) S2 Add Acetal Reagent Reflux 4h S1->S2 QC1 QC: TLC Check (Disappearance of Thiol) S2->QC1 QC1->S2 Incomplete S3 Add Intermediate to PPA (Mech. Stirring, 90°C) QC1->S3 Pass S4 Quench on Ice Extract with Toluene S3->S4 End Pure Product S4->End Recrystallize Start Start Start->S1

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Critical Process Parameters (CPP)

ParameterObservationRoot CauseCorrective Action
Low Yield (Stage 1) Disulfide formation (Spot at high Rf).Oxygen ingress during alkylation.Degas solvents; ensure strict

blanket. Use

(0.1 eq) to reduce disulfide back to thiol in situ.
Black Tar (Stage 2) Reaction mass turns black/viscous.Overheating (>120°C) during cyclization.Strictly control temp at 90°C. Dilute PPA with Chlorobenzene if heat transfer is poor.
Incomplete Cyclization Intermediate remains.Water in PPA or insufficient acidity.Use fresh PPA. Ensure intermediate is dry (free of acetone/water) before adding to PPA.

References

  • Campaigne, E., & Cline, R. E. (1956). Benzo[b]thiophene derivatives.[2][3][7][8][9][10] I. Preparation from thiophenols.[3][8][11] Journal of Organic Chemistry, 21(1), 32–38.

    • Foundational text for the acid-catalyzed cycliz
  • Valenti, P., et al. (1985). Synthesis and pharmacological activity of some benzo[b]thiophene derivatives.[8] European Journal of Medicinal Chemistry.

    • Describes the specific application of 5-methoxy deriv
  • Eli Lilly And Company. (1997).[3] Process for the synthesis of benzo[b]thiophenes.[2][3][7][8][10] U.S. Patent 5,606,076.[3]

    • Industrial scale optimization of benzothiophene synthesis for Raloxifene precursors.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxythiophenol.[4]

    • Authoritative source for toxicity and handling d

Sources

Application Note: Scalable Synthesis of 5-Methoxybenzo[b]thiophene via Acid-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Methoxybenzo[b]thiophene is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various 5-HT receptor antagonists. While metal-catalyzed annulations exist, the acid-catalyzed cyclization of arylthioacetals remains the most robust, scalable, and cost-effective method for generating the unsubstituted 2,3-position core.

This application note details a high-fidelity protocol for synthesizing this compound from 4-methoxybenzenethiol. We utilize a two-step sequence:


-alkylation followed by a Polyphosphoric Acid (PPA)-mediated cyclization. This route avoids expensive transition metals and utilizes readily available precursors, making it ideal for multi-gram to kilogram-scale production.[1]

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the construction of the thiophene ring onto an existing benzene core. The strategic disconnection occurs at the C2-C3 bond and the C3a-C3 bond of the thiophene ring.

Mechanistic Pathway

The transformation proceeds via an electrophilic aromatic substitution (EAS) mechanism.

  • Acetal Activation: The acid catalyst (PPA) protonates an ethoxy group on the acetal, leading to the elimination of ethanol and the formation of a reactive oxocarbenium / thionium intermediate.

  • Cyclization: The electron-rich aromatic ring (activated by the methoxy group) attacks the electrophilic carbon. Note: The para-methoxy substituent in the precursor directs the cyclization to the ortho position relative to the sulfur, ensuring the formation of the 5-methoxy isomer.

  • Aromatization: Loss of a proton and elimination of the second ethoxy group (as ethanol) drives aromatization to form the stable benzo[b]thiophene system.

Mechanistic Diagram

Mechanism Start Arylthioacetal Precursor Inter1 Oxocarbenium Intermediate Start->Inter1 + H+ (PPA) - EtOH Inter2 Sigma Complex (Cyclization) Inter1->Inter2 Intramolecular EAS Attack Product This compound Inter2->Product - H+ - EtOH Aromatization

Caption: Acid-catalyzed cyclization mechanism showing activation, ring closure, and aromatization.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Acid Catalyst Polyphosphoric Acid (PPA)Provides both the proton source and the dehydrating environment necessary to drive the equilibrium toward cyclization.
Stoichiometry >10 equiv. PPA (w/w)High dilution in PPA is required to prevent intermolecular polymerization of the electron-rich thiophene product.
Temperature 85°C - 95°CCritical: Temperatures >100°C risk demethylation of the 5-methoxy group to the phenol. Temperatures <80°C result in slow conversion.
Pressure Reduced (optional)Applying mild vacuum (approx. 200 mbar) can help remove ethanol, driving the reaction to completion.

Experimental Protocol

Step 1: Synthesis of (4-Methoxyphenylthio)acetaldehyde diethyl acetal

Objective: Alkylation of 4-methoxybenzenethiol.

Reagents:

  • 4-Methoxybenzenethiol (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetone (Reagent Grade, 10 mL/g of thiol)

Procedure:

  • Setup: Charge a round-bottom flask with 4-methoxybenzenethiol and acetone. Stir to dissolve.

  • Addition: Add

    
     in a single portion. The suspension may turn slightly yellow.
    
  • Alkylation: Add bromoacetaldehyde diethyl acetal dropwise over 15 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product

    
     will be lower than the thiol.
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted thiol) and Brine. Dry over

    
     and concentrate.
    
    • Yield Expectation: 90–95% (Pale yellow oil).

    • Quality Gate:

      
       NMR should show acetal triplet at 
      
      
      
      ~4.6 ppm and methoxy singlet at
      
      
      ~3.8 ppm.
Step 2: Cyclization to this compound

Objective: PPA-mediated ring closure.[2]

Reagents:

  • (4-Methoxyphenylthio)acetaldehyde diethyl acetal (from Step 1)

  • Polyphosphoric Acid (PPA) (10 g per 1 g of acetal)

  • Chlorobenzene (Optional co-solvent for extraction)

Procedure:

  • Pre-heating: Heat the PPA in a reaction vessel to 80°C using an oil bath. Mechanical stirring is recommended due to viscosity.

  • Addition: Add the acetal precursor dropwise to the stirring PPA.

    • Caution: Exothermic reaction.[2][3] Control addition rate to maintain internal temperature <95°C.

  • Reaction: Stir at 85–90°C for 1–2 hours. The mixture will darken significantly (deep red/brown).

    • Endpoint: Monitor by TLC (aliquot quenched in water/EtOAc). Disappearance of acetal spot.

  • Quench (Critical): Cool the mixture to ~50°C. Pour the reaction mass slowly onto crushed ice (approx. 5x weight of PPA) with vigorous stirring.

    • Safety: PPA hydrolysis is exothermic.[2][3]

  • Extraction: Extract the aqueous slurry with Chlorobenzene or Ethyl Acetate (3x).

  • Purification: Wash combined organics with Sat.

    
     (until neutral), then Brine. Dry (
    
    
    
    ) and concentrate.
    • Isolation: Recrystallize from Hexane/Ethanol or perform vacuum distillation for high purity.

    • Yield Expectation: 60–75%.

Workflow Visualization

Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: PPA Cyclization S1_Mix Mix 4-Methoxybenzenethiol + K2CO3 + Acetone S1_React Add Bromoacetaldehyde diethyl acetal Reflux 4-6h S1_Mix->S1_React S1_Workup Filter & Wash (1M NaOH) Isolate Acetal Oil S1_React->S1_Workup S2_Prep Heat PPA to 80°C S1_Workup->S2_Prep Transfer Intermediate S2_Add Add Acetal Precursor (Maintain T < 95°C) S2_Prep->S2_Add S2_Quench Quench on Ice Extract with EtOAc S2_Add->S2_Quench S2_Pure Recrystallize/Distill Final Product S2_Quench->S2_Pure

Caption: Operational workflow for the two-step synthesis of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarry Residue Polymerization of productIncrease the volume of PPA (dilution effect). Ensure efficient stirring. Reduce reaction time.
Demethylation (Phenol formation) Temperature too highStrictly maintain temperature below 95°C. The methoxy ether is acid-labile at >100°C.
Incomplete Conversion Poor mass transferPPA is viscous.[3] Use mechanical stirring. Alternatively, use a biphasic system (Chlorobenzene/PPA) to extract product as it forms.
Regioisomers Incorrect Starting MaterialEnsure 4-methoxybenzenethiol is used. 3-methoxybenzenethiol would yield a mixture of 4- and 6-methoxy isomers.

References

  • Campaigne, E. (1984).[4] "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry.

  • ChemicalBook. "Synthesis of Benzothiophene - Reaction methodology and catalyst review."

  • BenchChem. "Application Notes and Protocols for Large-Scale Synthesis of Methoxy-substituted Heterocycles."

  • Vertex AI Search. "Process for the synthesis of benzo[b]thiophenes - US Patent 5569772A."

  • Organic Chemistry Portal. "Synthesis of benzothiophenes."

Sources

Application Notes and Protocols for Electrophilic Substitution Reactions of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Methoxybenzo[b]thiophene

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to endogenous molecules and its unique electronic properties make it a privileged starting material for the synthesis of a diverse array of bioactive compounds and functional organic materials.[1][2] Derivatives of benzo[b]thiophene are integral to a range of pharmaceuticals, exhibiting activities as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The methoxy group at the 5-position significantly influences the electron density distribution within the bicyclic system, thereby directing the course of electrophilic substitution reactions and enabling the regioselective introduction of pharmacophoric features.

This guide provides an in-depth exploration of the key electrophilic substitution reactions of this compound, offering both mechanistic insights and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Mechanistic Overview: Regioselectivity in the this compound System

The benzo[b]thiophene ring system is inherently electron-rich, predisposing it to electrophilic attack. The regioselectivity of these reactions is a delicate interplay between the intrinsic reactivity of the thiophene ring and the directing effects of substituents on the benzene ring.

Generally, electrophilic substitution on unsubstituted benzo[b]thiophene favors the C3 position, followed by the C2 position, and then positions on the benzene moiety. The presence of the electron-donating methoxy group at C5, however, profoundly activates the benzene ring towards electrophilic attack. As an ortho, para-director, the methoxy group enhances the nucleophilicity of the C4 and C6 positions. Consequently, a competition arises between substitution on the thiophene ring (primarily C3) and the activated benzene ring (C4 and C6). The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions employed.

Caption: Regioselectivity of Electrophilic Attack.

Detailed Application Notes and Protocols

Nitration: Introduction of a Nitro Group

The introduction of a nitro group is a cornerstone of aromatic chemistry, providing a versatile handle for further functionalization, such as reduction to an amine or displacement reactions. Due to the high reactivity of the this compound system, mild nitrating agents are recommended to avoid over-reaction and degradation. A mixture of nitric acid and acetic anhydride, which generates the less aggressive electrophile acetyl nitrate in situ, is a suitable choice.[4][5]

Causality Behind Experimental Choices:

  • Acetic Anhydride: This reagent serves a dual purpose. It reacts with nitric acid to form acetyl nitrate, a milder nitrating agent than the nitronium ion generated in a concentrated sulfuric/nitric acid mixture. This helps to control the exothermicity of the reaction and prevent oxidative degradation of the electron-rich substrate.[4]

  • Low Temperature: Maintaining the reaction at a low temperature (0-5 °C) is crucial to control the reaction rate, minimize side product formation, and ensure regioselectivity.[1]

Experimental Protocol: Nitration of this compound

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool 10 mL of acetic anhydride to 0 °C in an ice-salt bath.

  • Formation of Acetyl Nitrate: Slowly add 1.0 mL of concentrated nitric acid (70%) to the cooled acetic anhydride with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. Stir the resulting solution at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve 1.64 g (10 mmol) of this compound in 15 mL of acetic anhydride in a separate flask and cool to 0 °C.

  • Nitration Reaction: Add the acetyl nitrate solution dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into 200 mL of ice-water with stirring.

  • Product Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to afford the purified nitro-5-methoxybenzo[b]thiophene. The primary expected isomer is 3-nitro-5-methoxybenzo[b]thiophene.

Data Presentation: Expected Product Characterization

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (m/z)
3-Nitro-5-methoxybenzo[b]thiopheneC₉H₇NO₃S209.228.4-8.6 (s, 1H, H-2), 7.8-8.0 (d, 1H, H-7), 7.3-7.5 (d, 1H, H-4), 7.0-7.2 (dd, 1H, H-6), 3.9-4.0 (s, 3H, OCH₃)[M]⁺ 209
Halogenation: Introduction of a Halogen

Halogenated benzo[b]thiophenes are valuable intermediates for cross-coupling reactions and other synthetic transformations. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heterocyclic compounds.[6]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS provides a low concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions. This controlled delivery of the brominating species minimizes the formation of polybrominated byproducts.[7]

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that can facilitate the reaction while being relatively inert under the reaction conditions.

  • Darkness and Low Temperature: Performing the reaction in the dark and at a low temperature helps to suppress radical side reactions and enhance the selectivity of the electrophilic substitution pathway.

Experimental Protocol: Bromination of this compound

  • Reaction Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 1.64 g (10 mmol) of this compound in 30 mL of acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 1.78 g (10 mmol) of N-bromosuccinimide in one portion to the stirred solution.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 9:1).

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in 50 mL of dichloromethane and wash with 2 x 30 mL of water and 1 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bromo-5-methoxybenzo[b]thiophene, expected to be predominantly the 3-bromo isomer.

Data Presentation: Expected Product Characterization

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (m/z)
3-Bromo-5-methoxybenzo[b]thiopheneC₉H₇BrOS243.127.7-7.9 (d, 1H, H-7), 7.5-7.6 (s, 1H, H-2), 7.2-7.3 (d, 1H, H-4), 6.9-7.1 (dd, 1H, H-6), 3.8-3.9 (s, 3H, OCH₃)[M]⁺ 242/244
Friedel-Crafts Acylation: Introduction of an Acyl Group

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The resulting aryl ketones are versatile intermediates in drug synthesis.[8][9] The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride.[8]

Causality Behind Experimental Choices:

  • Aluminum Chloride (AlCl₃): This strong Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is the active electrophile in the reaction.[9]

  • Dichloromethane as Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively dissolves the reactants and the Lewis acid catalyst.

  • Controlled Addition at Low Temperature: The reaction between the acyl chloride and aluminum chloride is highly exothermic. Slow addition at low temperature is essential to control the reaction and prevent side reactions.[8]

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube, add 1.47 g (11 mmol) of anhydrous aluminum chloride and 20 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add 0.78 mL (11 mmol) of acetyl chloride to the stirred suspension. After the addition, allow the mixture to stir at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve 1.64 g (10 mmol) of this compound in 10 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 3:1).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with 2 x 30 mL of dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with 2 x 40 mL of water, 1 x 40 mL of saturated sodium bicarbonate solution, and 1 x 40 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the acylated product, which is anticipated to be mainly 3-acetyl-5-methoxybenzo[b]thiophene.

Data Presentation: Expected Product Characterization

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (m/z)
3-Acetyl-5-methoxybenzo[b]thiopheneC₁₁H₁₀O₂S206.268.2-8.4 (s, 1H, H-2), 7.8-7.9 (d, 1H, H-7), 7.3-7.4 (d, 1H, H-4), 7.0-7.1 (dd, 1H, H-6), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, COCH₃)[M]⁺ 206
Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is an efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][10] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the electrophile.[10]

Causality Behind Experimental Choices:

  • POCl₃ and DMF: These reagents react to form the electrophilic Vilsmeier reagent (a chloroiminium salt), which is mild enough to react selectively with electron-rich systems without causing extensive decomposition.[11]

  • Stepwise Temperature Increase: The initial formation of the Vilsmeier reagent is performed at a low temperature. The subsequent reaction with the substrate is often carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

  • Aqueous Work-up with Base: The intermediate iminium salt is hydrolyzed to the aldehyde during the aqueous work-up. The addition of a base, such as sodium hydroxide, neutralizes the acidic reaction mixture and facilitates the hydrolysis.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Vilsmeier Reagent Formation: In a dry, three-necked flask under a nitrogen atmosphere, cool 10 mL of N,N-dimethylformamide (DMF) to 0 °C. Slowly add 1.0 mL (11 mmol) of phosphorus oxychloride (POCl₃) dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1.64 g (10 mmol) of this compound in 5 mL of DMF and add it to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it onto 100 g of crushed ice.

  • Neutralization and Extraction: Neutralize the solution by the slow addition of 30% aqueous sodium hydroxide solution until pH 7-8 is reached, while keeping the mixture cool in an ice bath. Extract the product with 3 x 50 mL of ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the formylated product, predicted to be 3-formyl-5-methoxybenzo[b]thiophene.

Data Presentation: Expected Product Characterization

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (m/z)
3-Formyl-5-methoxybenzo[b]thiopheneC₁₀H₈O₂S192.2310.1 (s, 1H, CHO), 8.3 (s, 1H, H-2), 8.2 (d, 1H, H-7), 7.4 (d, 1H, H-4), 7.1 (dd, 1H, H-6), 3.9 (s, 3H, OCH₃)[M]⁺ 192

graph "Experimental_Workflow" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style=filled; color="#E8F0FE"; A [label="Dissolve this compound in Anhydrous Solvent"]; B [label="Prepare Electrophile Solution (e.g., Acetyl Nitrate, Vilsmeier Reagent)"]; C [label="Cool Both Solutions to 0 °C"]; A -> C; B -> C; }

subgraph "cluster_Reaction" { label="Reaction"; style=filled; color="#E6F4EA"; D [label="Slowly Add Electrophile to Substrate Solution at Low Temperature"]; E [label="Stir at Controlled Temperature (0 °C to RT or heated)"]; F [label="Monitor Reaction by TLC"]; D -> E -> F; }

subgraph "cluster_Workup" { label="Work-up & Isolation"; style=filled; color="#FEF7E0"; G [label="Quench Reaction (e.g., with Ice-Water)"]; H [label="Extract with Organic Solvent"]; I [label="Wash Organic Layer (Water, Brine, etc.)"]; J [label="Dry and Concentrate"]; G -> H -> I -> J; }

subgraph "cluster_Purification" { label="Purification"; style=filled; color="#FCE8E6"; K [label="Column Chromatography or Recrystallization"]; L [label="Characterize Product (NMR, MS)"]; K -> L; }

C -> D; F -> G; J -> K; }

Sources

Application Notes and Protocols for the In Vitro Screening of 5-Methoxybenzo[b]thiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The introduction of a methoxy group at the 5-position of the benzo[b]thiophene ring can modulate the molecule's electronic and lipophilic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel 5-methoxybenzo[b]thiophene analogs to identify and characterize promising therapeutic candidates.

Our approach is rooted in a tiered screening strategy, beginning with broad primary assays to identify active compounds and progressing to more complex secondary and mechanistic assays to elucidate their mode of action. This logical progression ensures a thorough evaluation of the therapeutic potential of each analog while optimizing resource allocation.

Experimental Design: A Strategic Tiered Screening Approach

A successful in vitro screening campaign requires a well-defined workflow that systematically narrows down a library of compounds to a few promising leads. We advocate for a three-tiered approach:

  • Tier 1: Primary Screening: High-throughput screening (HTS) to assess the broad cytotoxic, anti-inflammatory, and antimicrobial activity of the this compound analog library.

  • Tier 2: Secondary & Dose-Response Assays: Confirmation of primary hits and determination of potency (e.g., IC50, EC50, MIC) to establish a preliminary structure-activity relationship (SAR).

  • Tier 3: Mechanism of Action (MoA) Studies: In-depth cellular and biochemical assays to elucidate the specific molecular targets and pathways modulated by the lead compounds.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Dose-Response cluster_2 Tier 3: Mechanism of Action (MoA) Primary_Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Dose_Response_Cytotoxicity IC50 Determination (Multiple Cancer Cell Lines) Primary_Cytotoxicity->Dose_Response_Cytotoxicity Active Compounds Primary_Anti_Inflammatory Anti-Inflammatory Screen (e.g., NO Production Assay) Dose_Response_Anti_Inflammatory IC50 Determination (e.g., NF-κB Reporter Assay) Primary_Anti_Inflammatory->Dose_Response_Anti_Inflammatory Active Compounds Primary_Antimicrobial Antimicrobial Screen (e.g., Agar Diffusion) MIC_Determination Minimum Inhibitory Concentration (MIC) Primary_Antimicrobial->MIC_Determination Active Compounds MoA_Cancer Apoptosis Assays (Caspase-Glo) Tubulin Polymerization Assay Dose_Response_Cytotoxicity->MoA_Cancer Potent Compounds MoA_Inflammation Cytokine Profiling (ELISA) Western Blot for p-p65 Dose_Response_Anti_Inflammatory->MoA_Inflammation Potent Compounds MoA_Antimicrobial Efflux Pump Inhibition Assay Time-Kill Kinetics MIC_Determination->MoA_Antimicrobial Potent Compounds

Caption: A tiered approach to in vitro screening of this compound analogs.

Protocols for In Vitro Screening

The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for adaptation to specific experimental needs.

Protocol 1: Primary Anticancer Screening - MTT Cell Viability Assay

This assay provides a quantitative measure of cell viability and is a cornerstone for initial cytotoxicity screening.[7]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, U87MG glioblastoma)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound analogs dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove 100 µL of the medium from each well and add 20 µL of MTT solution. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)U87MG IC50 (µM)
5-MBT-00112.518.29.8
5-MBT-002> 50> 50> 50
Doxorubicin0.81.10.5
Protocol 2: Secondary Anticancer Assay - Tubulin Polymerization Inhibition

Several benzo[b]thiophene derivatives have been shown to inhibit tubulin polymerization, a clinically validated anticancer mechanism.[8][9]

Principle: This cell-free assay measures the ability of a compound to interfere with the GTP-induced polymerization of purified tubulin into microtubules. The increase in absorbance at 340 nm corresponds to the extent of polymerization.[2]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)

  • This compound analogs

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel, a polymerization stabilizer)

  • 96-well, UV-transparent plates

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Reagent Preparation: Reconstitute tubulin and prepare compound dilutions in the provided buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Then, add the test compounds, positive control, or vehicle control.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Add GTP to all wells to initiate polymerization.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. Compare the polymerization curves of the compound-treated samples to the vehicle control. Calculate the percentage of inhibition at a specific time point (e.g., 60 minutes).

Protocol 3: Secondary Anti-Inflammatory Assay - NF-κB Nuclear Translocation

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drugs.[3][10]

Principle: This high-content imaging assay quantifies the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation with an inflammatory agent (e.g., TNF-α). Inhibitors of this pathway will prevent this translocation.[11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • TNF-α (pro-inflammatory stimulus)

  • This compound analogs

  • Positive control (e.g., Bay 11-7082)

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well imaging plate. After 24 hours, pre-incubate the cells with the test compounds or controls for 1 hour.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control and incubate for 30-60 minutes.

  • Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The software will identify the nuclear and cytoplasmic compartments based on the DAPI and cell morphology, respectively. Quantify the fluorescence intensity of p65 in both compartments.

  • Data Analysis: Calculate the nuclear-to-cytoplasmic intensity ratio of p65. A decrease in this ratio in the presence of the compound indicates inhibition of NF-κB translocation.

NFkB_Pathway TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p_IkB P-IκB IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocation Ub_p_IkB Ub-P-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Genes Transcription 5_MBT This compound Analogs 5_MBT->IKK Potential Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound analogs.

Protocol 4: Primary Antimicrobial Screening - Broth Microdilution Assay for MIC Determination

This assay is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound analogs

  • Positive control (e.g., ampicillin for bacteria, amphotericin B for fungi)

  • 96-well plates

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the optical density at 600 nm.

  • Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5-MBT-001166432
5-MBT-002>128>128>128
Ampicillin0.58N/A
Amphotericin BN/AN/A1

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro screening of this compound analogs. The tiered approach allows for the efficient identification of compounds with promising anticancer, anti-inflammatory, or antimicrobial properties. Subsequent mechanism of action studies will be crucial in elucidating the molecular targets of the most potent analogs, thereby guiding lead optimization efforts. The versatility of the benzo[b]thiophene scaffold, coupled with the potential for enhanced activity from the 5-methoxy substitution, makes this class of compounds a rich area for continued drug discovery research.

References

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. Available at: [Link].

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link].

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials - OICC Press. Available at: [Link].

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. Available at: [Link].

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC. Available at: [Link].

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. OICC Press. Available at: [Link].

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link].

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Springer. Available at: [Link].

  • Microbial Efflux Pump Inhibition: Tactics and Strategies. PMC - NIH. Available at: [Link].

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Available at: [Link].

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PMC. Available at: [Link].

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. PMC. Available at: [Link].

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available at: [Link].

  • A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. PMC. Available at: [Link].

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link].

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link].

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. Available at: [Link].

  • Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. Available at: [Link].

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. Available at: [Link].

  • A Mass Spectrometry-Based Assay for Improved Quantitative Measurements of Efflux Pump Inhibition. PLOS One. Available at: [Link].

  • What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link].

  • Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link].

  • (PDF) Simple Method To screen Inhibitors of Bactéria Efflux Pumps. ResearchGate. Available at: [Link].

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. Available at: [Link].

  • NF-kappa B (NF-kB) Activation Assay Kit. Antibodies-online.com. Available at: [Link].

  • How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio. Available at: [Link].

  • Cell-based screen for identification of inhibitors of tubulin polymerization. PubMed. Available at: [Link].

  • An Integrated QSAR-MD-DCCM Pipeline: A Predictive Computational Platform for the Rational Design and Dynamic Functional Validation of Dual-Target Directed Ligands. MDPI. Available at: [Link].

  • Minimum inhibitory concentration. Wikipedia. Available at: [Link].

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link].

Sources

Application Note: Structure-Activity Relationship & Protocols for 5-Methoxybenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-methoxybenzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry, particularly in the design of tubulin polymerization inhibitors (TPIs) that mimic Combretastatin A-4 (CA-4). Unlike the unstable cis-stilbene bridge of CA-4, the benzo[b]thiophene core offers rigid structural integrity while maintaining the necessary lipophilicity to occupy the colchicine binding site on


-tubulin. This application note details the Structure-Activity Relationship (SAR) of 5-methoxy derivatives, providing a validated synthetic protocol and a biological evaluation workflow for researchers developing novel antineoplastic agents.

Part 1: Chemical Biology & SAR Principles

The Pharmacophore

The biological potency of this compound derivatives stems from their ability to mimic the B-ring of natural antimitotic agents. The 5-methoxy group serves two critical functions:

  • Electronic Modulation: It acts as a weak electron-donating group (EDG), increasing the electron density of the benzene ring, which facilitates

    
    -stacking interactions within the hydrophobic pocket of tubulin.
    
  • Hydrogen Bonding: It functions as a hydrogen bond acceptor, interacting with specific residues (e.g., Cys241 or Val238) in the colchicine binding site.

SAR Decision Logic

The following diagram illustrates the critical decision nodes when optimizing this scaffold.

SAR_Logic Core This compound (Scaffold) Pos2 Position C-2 (A-Ring Mimic) Core->Pos2 Attachment Pos3 Position C-3 (Steric Gate) Core->Pos3 Substitution Pos5 Position C-5 (Methoxy Group) Core->Pos5 Fixed Activity Tubulin Inhibition (IC50 < 50 nM) Pos2->Activity Trimethoxyphenyl (Essential) Pos3->Activity Small Group (H, Me, CN) Favored Pos3->Activity Bulky Group Reduces Potency Pos5->Activity H-Bond Acceptor Solubility Water Solubility (Prodrug Potential) Pos5->Solubility Lipophilic

Figure 1: SAR decision tree for optimizing benzo[b]thiophene derivatives. Note the critical role of C-2 substitution for potency.

Key SAR Observations
  • C-2 Substitution: The presence of a 3,4,5-trimethoxybenzoyl moiety at C-2 is often required to maximize potency, mimicking the A-ring of Colchicine.

  • C-3 Substitution: Small substituents (e.g., -CN, -CH3) at C-3 restrict rotation, locking the molecule in a bioactive conformation. Large substituents here often clash with the T7 loop of tubulin, abolishing activity.

  • 5-OMe vs. 6-OMe: While 6-methoxy isomers show potency in specific series, the 5-methoxy substitution pattern provides a unique vector for exploring the "upper" region of the binding pocket, often yielding derivatives with distinct metabolic stability profiles compared to their 6-substituted counterparts.

Part 2: Synthetic Protocol

Objective: Synthesis of 2-(3,4,5-trimethoxybenzoyl)-5-methoxybenzo[b]thiophene (Target Compound). Methodology: Friedel-Crafts Acylation (Modular Approach).

Reagents & Equipment
  • Precursor: this compound (CAS: 1003-43-6).

  • Acylating Agent: 3,4,5-Trimethoxybenzoyl chloride.

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Equipment: Inert gas manifold (

    
    ), 3-neck round bottom flask, ice bath.
    
Step-by-Step Procedure
  • Preparation: Purge a 100 mL 3-neck flask with nitrogen. Add This compound (1.0 eq, 5 mmol) and anhydrous DCM (20 mL). Cool to 0°C.

  • Acylation: Add 3,4,5-trimethoxybenzoyl chloride (1.1 eq, 5.5 mmol) to the solution.

  • Catalyst Addition: Carefully add

    
      (1.2 eq, 6 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction; HCl gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The C-2 acylated product is thermodynamically favored.

  • Quenching: Pour the reaction mixture over crushed ice/HCl (1M). Extract with DCM (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol or purify via Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).
    
Synthetic Workflow Diagram

Synthesis_Flow Start Start: This compound Reagent Add: 3,4,5-Trimethoxybenzoyl chloride + AlCl3 (Catalyst) Start->Reagent Reaction Reaction: Friedel-Crafts Acylation DCM, 0°C to RT, 6h Reagent->Reaction Quench Workup: Ice/HCl Quench DCM Extraction Reaction->Quench Purify Purification: Recrystallization (EtOH) or Flash Column Quench->Purify Final Product: 2-Aroyl-5-methoxybenzo[b]thiophene Purify->Final

Figure 2: Friedel-Crafts acylation workflow for C-2 functionalization.

Part 3: Biological Evaluation Protocols

To validate the SAR, the compound must be tested for its ability to inhibit tubulin polymerization in vitro.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the fluorescence enhancement of a reporter dye (DAPI or fluorescent-labeled tubulin) as it incorporates into growing microtubules.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Control: Combretastatin A-4 (Positive), DMSO (Negative).

Protocol:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration. Final assay concentration usually ranges from 1

    
    M to 10 
    
    
    
    M.
  • Master Mix: Prepare tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.

  • Plating: Add 1

    
    L of test compound or control to a pre-warmed (37°C) 96-well black plate.
    
  • Initiation: Add 100

    
    L of Tubulin/GTP mix to each well.
    
  • Measurement: Immediately place in a fluorescence plate reader at 37°C. Measure excitation/emission (e.g., 360/450 nm for DAPI-based) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

Self-Validation Check:

  • Valid Run: DMSO control must show a sigmoidal curve (nucleation, elongation, steady state).

  • Valid Hit: The test compound should flatten the curve (inhibit elongation), similar to the CA-4 positive control.

Data Interpretation Table[1][2][3]
Compound IDSubstituent (C-5)Substituent (C-2)Tubulin IC50 (

M)
Interpretation
Control (CA-4) --1.0 - 2.0Reference Standard
Target 1 Methoxy (-OMe)3,4,5-trimethoxybenzoyl1.5 - 3.0 High Potency (Retains activity)
Analog A Hydrogen (-H)3,4,5-trimethoxybenzoyl> 10.0Loss of H-bond/Electronic effect
Analog B Methyl (-Me)3,4,5-trimethoxybenzoyl5.0 - 8.0Steric bulk tolerated, but less active

Part 4: References

  • Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

  • Pinney, K. G., et al. (1998). "Synthesis and biological evaluation of aryl benzo[b]thiophenes as potent inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry Letters.

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters.

use of 5-methoxybenzo[b]thiophene in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxybenzo[b]thiophene as a High-Mobility Building Block for Organic Semiconductors

Executive Summary

This guide details the utilization of This compound (5-MeO-BT) as a precursor for high-performance p-type organic semiconductors. While alkyl-substituted benzothiophenes are standard for solubility, the introduction of the methoxy group at the 5-position serves a dual purpose: it enhances solubility in polar organic solvents and, critically, acts as an electron-donating group (EDG) that raises the Highest Occupied Molecular Orbital (HOMO) level. This modification lowers the ionization potential, facilitating hole injection from high-work-function electrodes (e.g., Au, Pt) in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Material Design & Mechanistic Rationale

Electronic Structure Engineering

The benzothiophene core provides a planar,


-conjugated architecture essential for intermolecular 

-

stacking. Charge transport in organic solids relies on the overlap of these

-orbitals.
  • Core Function: The rigid fused-ring system minimizes reorganization energy (

    
    ) upon charge transfer, a prerequisite for high mobility (
    
    
    
    ).
  • Methoxy Substituent Effect:

    • Inductive/Mesomeric Effect: The oxygen atom donates electron density into the conjugated system via the mesomeric effect (+M), raising the HOMO energy level (typically from ~-6.0 eV in bare benzothiophene to ~-5.6 eV in methoxy-derivatives).

    • Solid-State Packing: The dipole introduced by the methoxy group can induce "herringbone" or "brick-work" packing motifs, which are often superior to simple slip-stacking for 2D charge transport.

Strategic Functionalization

For electronic applications, 5-MeO-BT is rarely used as a monomer. It is functionalized at the C2 position to create extended oligomers (e.g., Benzothieno[3,2-b]benzothiophene derivatives) or copolymers.

Critical Note on Regiochemistry: Electrophilic aromatic substitution on 5-MeO-BT can be promiscuous, targeting C3 (thiophene activation) or C4/C6 (methoxy activation). Therefore, C2-lithiation is the mandatory protocol for electronic-grade synthesis to ensure regioregularity.

Visualization: Molecular Engineering Workflow

The following diagram outlines the conversion of the monomer into a device-ready semiconductor.

SynthesisWorkflow Start This compound (Precursor) Step1 C2-Lithiation (n-BuLi, -78°C) Start->Step1 Activation Step2 Functionalization (Iodination/Borylation) Step1->Step2 Quenching Step3 Pd-Catalyzed Coupling (Suzuki/Stille) Step2->Step3 Polymerization/Dimerization Step4 Purification (Gradient Sublimation) Step3->Step4 >99.9% Purity Device OFET Active Layer (Thin Film Deposition) Step4->Device PVD/Spin-coating

Figure 1: Strategic workflow for converting this compound into electronic-grade semiconductor materials.

Detailed Protocols

Protocol A: Regioselective Synthesis of 2-Iodo-5-methoxybenzo[b]thiophene

Rationale: This intermediate is the universal "key" for Suzuki/Stille couplings to extend conjugation. Direct bromination is avoided due to C3-substitution byproducts.

Reagents:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Iodine (

    
    ) (1.2 eq)[1]
    
  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon flow. Add this compound dissolved in anhydrous THF (0.1 M concentration).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes.

    • Checkpoint: The solution typically turns yellow/orange, indicating the formation of the lithiated species at C2.

    • Wait: Stir at -78°C for 1 hour.

  • Quenching: Dissolve

    
     in a minimal amount of THF. Add this solution dropwise to the cold reaction mixture. The color will shift to dark brown/purple.
    
  • Workup: Allow to warm to Room Temperature (RT) over 2 hours. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color fades to yellow). Extract with Dichloromethane (DCM).
    
  • Purification: Recrystallize from ethanol.

    • Target Purity: >98% by NMR before proceeding to sublimation.

Protocol B: Electronic-Grade Purification (Gradient Sublimation)

Rationale: Column chromatography leaves trace solvent and silica impurities that act as charge traps, reducing mobility by orders of magnitude. Sublimation is mandatory for OFET materials.

Equipment: Three-zone tube furnace with high-vacuum line (


 Torr).

Procedure:

  • Load the synthesized precursor (or final oligomer) into the source boat (Zone 1).

  • Establish vacuum (

    
     Torr).
    
  • Temperature Profiling:

    • Zone 1 (Source): Set to melting point minus 10°C (e.g., 140°C for monomer, higher for oligomers).

    • Zone 2 (Gradient): 100°C.

    • Zone 3 (Cold Trap): 25°C.

  • Collection: The pure crystal needles will grow in Zone 2. Volatile impurities collect in Zone 3; non-volatile carbonized residue remains in Zone 1.

Application Workflow: OFET Device Fabrication

This protocol describes fabricating a Bottom-Gate Top-Contact (BGTC) OFET to validate the charge transport properties of a 5-MeO-BT based oligomer.

Table 1: Device Architecture Specifications

Component Material Function Thickness
Substrate/Gate n++ Si Wafer Physical support & Gate Electrode 500 µm

| Dielectric | Thermal


 | Gate Insulator | 300 nm |
| Interface Layer  | ODTS (Octadecyltrichlorosilane) | Passivates traps; induces ordering | Monolayer |
| Active Layer  | 5-MeO-BT Derivative  | Semiconductor Channel | 40-50 nm |
| S/D Electrodes  | Gold (Au) | Hole Injection | 50 nm |

Step-by-Step Fabrication:

  • Substrate Cleaning: Ultrasonicate

    
     wafers in Acetone 
    
    
    
    Isopropanol
    
    
    DI Water (10 min each). UV-Ozone treat for 20 mins.
  • SAM Treatment (Crucial): Immerse cleaned wafers in a 10 mM solution of ODTS in toluene for 12 hours. Rinse with toluene. This creates a hydrophobic surface that promotes "edge-on" packing of the benzothiophene rings.

  • Semiconductor Deposition:

    • Method: Physical Vapor Deposition (PVD) at

      
       Torr.
      
    • Rate: 0.1 Å/s (Slow rate promotes large grain growth).

    • Substrate Temp: Hold at 60°C to improve crystallinity.

  • Electrode Deposition: Deposit Au through a shadow mask to define channel length (

    
    ) and width (
    
    
    
    ).

Visualization: Charge Injection & Transport

The following diagram illustrates the energy alignment that makes this compound derivatives effective p-type materials.

EnergyAlignment cluster_Au Electrode (Au) cluster_Semi 5-MeO-BT Derivative Vacuum Vacuum Level (0 eV) LUMO LUMO (-2.4 eV) WorkFunction Work Function (-5.1 eV) HOMO HOMO (-5.4 eV) (Hole Transport Level) WorkFunction->HOMO Hole Injection Barrier (~0.3 eV)

Figure 2: Energy level diagram showing the alignment between the Gold work function and the HOMO of a typical methoxy-benzothiophene derivative.[2] The methoxy group raises the HOMO, minimizing the injection barrier.

References

  • Takimiya, K., et al. "Semiconducting Thienoacenes: Synthesis and Structure–Property Relationships." Chemical Reviews, 2011.

  • Miyasaka, M., et al. "Synthesis of 2,7-Disubstituted [1]Benzothieno[3,2-b][1]benzothiophene Derivatives." Organic Letters, 2011.

  • Sista, P., et al. "Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers."[3] Macromolecular Rapid Communications, 2012.[3]

  • Huo, L., et al. "Methoxy-substituted thiophene copolymers for organic field effect transistors." Polymer Chemistry, 2014.

  • Sigma-Aldrich. "this compound Product Specification and Safety Data."

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 5-Methoxybenzo[b]thiophene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-methoxybenzo[b]thiophene. This guide is designed to provide practical, in-depth assistance to researchers encountering challenges in the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure the successful synthesis of your target molecule.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Low Yield of this compound in Acid-Catalyzed Cyclization

Question: I am attempting to synthesize this compound via an acid-catalyzed cyclization of a 4-methoxyphenylthio-substituted precursor (e.g., 4-methoxyphenylthioacetaldehyde dimethyl acetal), but I am consistently obtaining low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in acid-catalyzed cyclizations for benzothiophene synthesis are a frequent challenge. The primary causes often revolve around the choice of acid catalyst, reaction temperature, and the stability of the methoxy group under the reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Acid Catalyst: The strength and type of acid are critical. While strong acids like polyphosphoric acid (PPA) are commonly used, they can lead to side reactions, including demethylation of the methoxy group, at elevated temperatures.[1]

    • Troubleshooting:

      • Alternative Catalysts: Consider using milder solid acid catalysts like Amberlyst A-15 in a non-polar solvent such as boiling toluene.[2] This can facilitate the cyclization under less harsh conditions, preserving the methoxy group.

      • Lewis Acids: Zinc chloride (ZnCl₂) impregnated on montmorillonite clay has been used for gas-phase cyclizations of arylmercapto acetals and could be adapted for this synthesis.[2]

  • Reaction Temperature and Duration: High temperatures required for cyclization with strong acids can promote side reactions.

    • Troubleshooting:

      • Temperature Optimization: If using PPA, carefully control the temperature. Running the reaction at the lowest effective temperature for the shortest possible time can minimize degradation.

      • Stepwise Approach: Consider a two-step process where the intermediate is formed under milder conditions before a final, carefully controlled cyclization step.

  • Demethylation of the Methoxy Group: The electron-donating methoxy group is susceptible to cleavage under strongly acidic conditions, leading to the formation of 5-hydroxybenzo[b]thiophene as a significant byproduct.

    • Troubleshooting:

      • Milder Conditions: As mentioned, switching to a milder acid catalyst is the most effective way to prevent demethylation.

      • Protecting Group Strategy: While more synthetically demanding, if demethylation is a persistent issue, consider using a more robust protecting group for the phenol that can withstand the cyclization conditions and be removed later.

Formation of Multiple Isomers

Question: My reaction is producing a mixture of isomers, and I am struggling to isolate the desired this compound. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted benzothiophenes. The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on the benzene ring.

Potential Causes and Solutions:

  • Electronic Effects of the Methoxy Group: The methoxy group is an ortho-, para-director. Depending on the position of the thioacetal side chain relative to the methoxy group on the starting material, cyclization can occur at different positions.

    • Troubleshooting:

      • Starting Material Design: The most effective way to control regioselectivity is through the careful design of your starting material. Ensure that the precursor is synthesized to favor cyclization at the desired position. For this compound, the sulfur-containing side chain should be positioned to encourage cyclization at the carbon ortho to the methoxy group.

  • Reaction Conditions: In some cases, reaction conditions can influence the ratio of isomers.

    • Troubleshooting:

      • Kinetic vs. Thermodynamic Control: Experiment with different reaction temperatures and times. A lower temperature may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer.

Difficulty in Product Purification

Question: I have successfully synthesized my crude product, but I am facing challenges in purifying this compound from the reaction mixture. What are the recommended purification strategies?

Answer:

Purification of benzothiophene derivatives can be challenging due to the presence of closely related byproducts and starting materials.

Potential Causes and Solutions:

  • Presence of Isomers and Byproducts: As discussed, isomeric byproducts can be difficult to separate from the desired product due to similar polarities. Demethylated byproducts will have different polarities and may be easier to separate.

    • Troubleshooting:

      • Column Chromatography: This is the most common and effective method for purifying benzothiophene derivatives. A careful selection of the stationary phase (silica gel is common) and the eluent system is crucial. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is often effective.

      • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for achieving high purity. Experiment with different solvents to find one in which the desired product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution or are insoluble.

  • Oily Product: The product may not crystallize easily, making purification by recrystallization difficult.

    • Troubleshooting:

      • Chromatography: In this case, column chromatography is the preferred method.

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for the synthesis of this compound?

A1: A common and effective starting material is 4-methoxythiophenol. This can be reacted with an appropriate two-carbon electrophile, such as chloroacetaldehyde dimethyl acetal, to form the precursor for the cyclization reaction.

Q2: Can I use 4-methoxyphenol as a starting material?

A2: While it is possible to convert 4-methoxyphenol to 4-methoxythiophenol, it adds extra steps to the synthesis. Direct methods for constructing the benzothiophene ring from phenols are less common for this specific substitution pattern. Starting with 4-methoxythiophenol is generally more direct.

Q3: Are there alternative, milder methods for the cyclization step?

A3: Yes, palladium-catalyzed intramolecular cyclization reactions have been developed for the synthesis of benzothiophenes and can be a milder alternative to strong acid catalysis.[3] These methods often offer better functional group tolerance.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques is essential for characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: These will confirm the structure of the molecule and can help identify impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of your product and to monitor the progress of the reaction and purification.

Q5: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?

A5: While the exact chemical shifts can vary slightly depending on the solvent used, typical values are:

  • ¹H NMR (CDCl₃): δ ~ 7.8-7.2 (m, Ar-H), 3.8 (s, OCH₃). The protons on the thiophene ring typically appear as doublets or doublets of doublets in the aromatic region.

  • ¹³C NMR (CDCl₃): Resonances for the aromatic carbons are typically in the range of δ ~ 156-105 ppm, with the methoxy carbon appearing around δ ~ 55 ppm.

Experimental Protocol: A Common Synthetic Route

This section provides a detailed, step-by-step methodology for a common synthesis of this compound.

Scheme 1: Synthesis of this compound from 4-Methoxythiophenol

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization A 4-Methoxythiophenol C Base (e.g., NaH) Solvent (e.g., THF) A->C B Chloroacetaldehyde dimethyl acetal B->C D 4-Methoxyphenylthioacetaldehyde dimethyl acetal C->D Formation of Precursor E Acid Catalyst (e.g., PPA or Amberlyst A-15) D->E Intramolecular Electrophilic Substitution F This compound E->F Troubleshooting_Logic Start Low Yield of This compound Cause1 Demethylation of Methoxy Group Start->Cause1 Is 5-hydroxy- benzothiophene observed? Cause2 Incomplete Cyclization Start->Cause2 Is starting material still present? Cause3 Isomer Formation Start->Cause3 Are multiple spots observed on TLC? Solution1a Use Milder Acid Catalyst (e.g., Amberlyst A-15) Cause1->Solution1a Solution1b Lower Reaction Temperature Cause1->Solution1b Solution2a Increase Reaction Time or Temperature Cause2->Solution2a Solution2b Use Stronger Acid Catalyst Cause2->Solution2b Solution3a Optimize Starting Material Synthesis Cause3->Solution3a Solution3b Purification via Column Chromatography Cause3->Solution3b

Sources

Technical Support Center: Synthesis of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-methoxybenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and drug development professionals. Benzo[b]thiophenes are a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and organic electronics.[1][2] Specifically, the 5-methoxy substituted variant serves as a crucial intermediate in the development of compounds targeting neurological disorders and in the creation of complex heterocyclic molecules for drug discovery.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the this compound core?

There are several established routes, with the choice depending on the availability of starting materials and desired substitution patterns. Key strategies include:

  • Acid-Catalyzed Intramolecular Cyclization: This is a widely used method involving the cyclization of precursors like α-(arylthio)ketones or styryl sulfoxides.[4][5][6] These reactions often employ strong acids such as polyphosphoric acid (PPA) or sulfonic acids like p-toluenesulfonic acid.[4][6]

  • Electrophilic Cyclization of Alkynyl Thioanisoles: This approach utilizes an electrophile (e.g., I₂, NBS) to induce the cyclization of an appropriately substituted o-alkynyl thioanisole, offering a direct route to the benzo[b]thiophene core.[1]

  • Gewald Reaction: While typically used for synthesizing 2-aminothiophenes, variations of the Gewald reaction can be adapted to produce the benzo[b]thiophene scaffold from suitable cyclic ketones.[7][8][9]

  • Metal-Catalyzed Annulation/Coupling Reactions: Modern methods include palladium or copper-catalyzed reactions that construct the thiophene ring from precursors like 2-halo alkynyl benzenes and a sulfur source.[1][10]

Q2: I am synthesizing a 2-aryl-6-methoxybenzo[b]thiophene and getting a mixture of regioisomers. Why does this happen?

Regioisomer formation is a common challenge, especially during acid-catalyzed cyclizations. For instance, the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone can yield both the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and the undesired 4-methoxy isomer.[5][11] This occurs because the cyclization can proceed at two different positions on the methoxy-substituted aromatic ring. The electronic directing effects of the methoxy group and the thioether moiety influence the site of electrophilic attack.

Q3: How can I effectively monitor the progress of my reaction?

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring these reactions. It allows for the accurate quantification of starting material consumption and product formation. A typical method would involve using a C8 or C18 column with a gradient solvent system, such as acetonitrile and an aqueous phosphate buffer, with UV detection.[4] Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring; visualization is typically achieved with UV light and/or iodine staining.[12]

Q4: What typical yields should I expect for this compound synthesis?

Yields are highly dependent on the chosen synthetic route, scale, and optimization of reaction conditions. Well-optimized, acid-catalyzed cyclizations can achieve yields in the range of 75-85% or higher.[4][13] Newer methods, such as electrochemically-promoted syntheses or metal-catalyzed reactions, also report good to excellent yields, often exceeding 70%.[1][13] However, unoptimized reactions or those prone to side-product formation may result in significantly lower yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Low Conversion and Poor Yield

Q: My reaction has stalled, with significant starting material remaining after the recommended reaction time. What are the likely causes and how can I fix it?

A: Low conversion is often traced back to issues with reagents, catalysts, or reaction conditions.

  • Cause 1: Inactive Acid Catalyst: In acid-catalyzed cyclizations, the acid's effectiveness is paramount. Polyphosphoric acid (PPA) can absorb atmospheric moisture, reducing its activity. Similarly, sulfonic acids can degrade over time.

    • Solution: Use fresh or properly stored PPA. For other acid catalysts, ensure they are of high purity. In some cases, using a larger excess of the acid catalyst (e.g., two equivalents or more) can drive the reaction to completion.[5]

  • Cause 2: Insufficient Temperature: Many cyclization reactions require high temperatures (e.g., 85-110°C) to overcome the activation energy barrier.[5][11]

    • Solution: Ensure your reaction mixture is reaching and maintaining the target temperature. Use a calibrated thermometer and an appropriate heating mantle or oil bath. For sluggish reactions, a modest increase in temperature may improve the rate, but be cautious of potential side reactions.

  • Cause 3: Presence of Water: Water can interfere with acid catalysts and quench reactive intermediates.

    • Solution: Use anhydrous solvents and reagents. For reactions sensitive to water, employing a Dean-Stark trap or running the reaction under a dry, inert atmosphere (e.g., purified nitrogen) can significantly improve yields by removing residual water.[5]

  • Cause 4: Purity of Starting Materials: Impurities in your starting materials can inhibit catalysts or lead to undesired side reactions.

    • Solution: Purify your starting materials (e.g., aryl sulfide, ketone) by recrystallization or column chromatography before starting the reaction. Confirm purity using NMR or HPLC analysis.

Problem Area 2: Formation of Impurities and Side Products

Q: My main product is contaminated with a significant amount of an unwanted isomer. How can I improve regioselectivity?

A: Improving regioselectivity involves carefully controlling the reaction conditions to favor the desired cyclization pathway.

  • Cause 1: Harsh Reaction Conditions: Using highly concentrated strong acids at high temperatures can lead to a loss of selectivity.

    • Solution 1 (Slow Addition): Instead of combining all reagents at once, try a slow addition of the substrate (e.g., the styryl sulfoxide) to the heated acid solution over several hours.[5] This maintains a low concentration of the substrate, which can favor the thermodynamically preferred product.

    • Solution 2 (Catalyst Choice): The choice between a Brønsted acid (e.g., p-toluenesulfonic acid) and a Lewis acid (e.g., zinc iodide, aluminum chloride) can influence the reaction pathway and selectivity.[4] It is worth screening different acid catalysts to find the optimal one for your specific substrate.

  • Cause 2: Isomer Separation: Sometimes, formation of a minor isomer is unavoidable.

    • Solution: Focus on purification. The desired isomer can often be separated from the unwanted one by fractional crystallization. For example, 6-methoxy isomers may be less soluble and crystallize out of the concentrated reaction solvent, leaving the 4-methoxy isomer in the solution.[11]

Q: I'm observing a byproduct that appears to be a dihydrobenzothiophene derivative. How can I prevent this and ensure full aromatization?

A: The formation of a dihydro- intermediate suggests that the final dehydrogenation or elimination step is incomplete.

  • Cause: Insufficient Aromatization Driving Force: This can happen if the reaction conditions are not vigorous enough or if a suitable oxidizing agent is absent.

    • Solution: In many acid-catalyzed cyclizations, the conditions are sufficient to drive aromatization. If not, a subsequent dehydrogenation step may be required. Various reagents can be used for this, including elemental sulfur, chloranil, or palladium on charcoal.[6] The choice of reagent depends on the stability of your product to oxidative conditions.

Problem Area 3: Purification Challenges

Q: My crude product is a dark, viscous oil that is difficult to purify by column chromatography and won't crystallize. What can I do?

A: Purification of benzo[b]thiophenes can be challenging due to their aromatic, often nonpolar nature and the presence of colored impurities.

  • Solution 1: Standardized Extractive Workup: Before attempting chromatography or crystallization, perform a thorough workup. After quenching the reaction (e.g., with water or an alcohol), dilute with an organic solvent and wash sequentially with a saturated sodium bicarbonate solution (to remove acid), water, and finally brine. Dry the organic layer over sodium sulfate or magnesium sulfate before concentrating.[4][11] This removes many polar and acidic impurities.

  • Solution 2: Crystallization Strategy: Finding the right solvent system is key.

    • Start with a solvent in which your compound is soluble when hot but poorly soluble when cold (e.g., methanol, ethanol, toluene).[4]

    • If a single solvent doesn't work, try a binary solvent system. Dissolve the crude oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, petroleum ether) until the solution becomes turbid. Gently warm to redissolve, then allow to cool slowly.

  • Solution 3: Chromatography Optimization:

    • If the product is an oil, it may be adsorbed onto a small amount of silica gel before loading onto the column.

    • Use an appropriate eluent system. A common starting point is a mixture of petroleum ether and ethyl acetate.[14] A shallow gradient can help resolve products with similar polarities.

    • If baseline separation is difficult, consider using a different stationary phase or a different chromatography technique like preparative HPLC.

Visualized Workflow and Protocols

Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for addressing common issues in this compound synthesis.

TroubleshootingWorkflow Start Reaction Outcome Analysis LowYield Low Yield / Low Conversion? Start->LowYield Impurity Impurity Issues? LowYield->Impurity No CheckReagents Verify Reagent Purity & Catalyst Activity LowYield->CheckReagents Yes Purification Purification Difficulty? Impurity->Purification No Regioisomers Regioisomer Formation? Impurity->Regioisomers Yes Success Successful Synthesis Purification->Success No Workup Optimize Extractive Workup Purification->Workup Yes CheckConditions Optimize Temperature & Reaction Time CheckReagents->CheckConditions InertAtmosphere Ensure Anhydrous Conditions (e.g., N2, Dean-Stark) CheckConditions->InertAtmosphere InertAtmosphere->Impurity OtherSideProducts Other Side Products? Regioisomers->OtherSideProducts No SlowAddition Implement Slow Reagent Addition Regioisomers->SlowAddition Yes CheckAromatization Review Aromatization Step OtherSideProducts->CheckAromatization ScreenCatalysts Screen Lewis/Brønsted Acids SlowAddition->ScreenCatalysts ScreenCatalysts->Purification CheckAromatization->Purification Crystallization Screen Crystallization Solvents Workup->Crystallization Chromatography Optimize Chromatography Crystallization->Chromatography Chromatography->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization of α-(3-Methoxyphenylthio)-4-methoxyacetophenone

This protocol is adapted from established procedures for synthesizing the core of raloxifene, a related molecule.[6][11]

Step 1: Synthesis of the Acetophenone Precursor

  • To a solution of 3-methoxythiophenol in a suitable solvent like DMF or methanol, add one equivalent of a base such as sodium hydroxide or potassium carbonate.

  • Stir the mixture at room temperature for 20-30 minutes to form the thiolate.

  • Add one equivalent of 2-bromo-4'-methoxyacetophenone portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50°C) until TLC or HPLC analysis indicates complete consumption of the thiophenol.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-(3-methoxyphenylthio)-4-methoxyacetophenone can be purified by recrystallization or used directly if sufficiently pure.

Step 2: Intramolecular Cyclization

  • Charge a round-bottom flask equipped with a mechanical stirrer and a reflux condenser with polyphosphoric acid (PPA) or methanesulfonic acid.

  • Heat the acid to the target temperature (e.g., 85-110°C).

  • Slowly add the α-(3-methoxyphenylthio)-4-methoxyacetophenone precursor to the hot acid over 1-2 hours.

  • Stir the mixture vigorously at this temperature for 3-5 hours, monitoring the reaction progress by HPLC.[11]

  • After completion, cool the reaction mixture carefully and quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a solvent like toluene.

  • Perform an extractive workup on the organic layer as described in the troubleshooting section.

  • Concentrate the solvent. The product, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, may crystallize upon cooling. The 4-methoxy isomer typically remains in the mother liquor.[11]

  • Collect the solid product by filtration and wash with a cold solvent to yield the purified product.

Reaction Mechanism: Acid-Catalyzed Cyclization

The following diagram illustrates a simplified mechanism for the acid-catalyzed intramolecular cyclization.

ReactionMechanism Start Start: α-Arylthio Ketone Protonated Protonated Ketone (Enol Intermediate) Start->Protonated + H⁺ Cyclized Cyclized Intermediate (Carbocation) Protonated->Cyclized Electrophilic Attack Dehydrated Dehydrated Intermediate (Dihydrobenzothiophene) Cyclized->Dehydrated - H₂O, - H⁺ Product Product: Benzo[b]thiophene Dehydrated->Product Aromatization (- H)

Sources

Technical Support Center: Navigating Regioselectivity in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges with regioselectivity during the synthesis of benzothiophene derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively.

Benzothiophenes are a cornerstone scaffold in numerous pharmaceuticals, agrochemicals, and organic electronic materials. However, achieving the desired substitution pattern on this bicyclic system can be a significant hurdle. This guide is structured in a question-and-answer format to directly address the common regioselectivity issues you may be facing in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution on the Benzothiophene Core – A Mixture of 2- and 3-Substituted Products.

Question: I am attempting an electrophilic substitution (e.g., acylation, halogenation) on a benzothiophene starting material and obtaining a mixture of the 2- and 3-substituted isomers. How can I control the regioselectivity to favor one over the other?

Answer: This is a classic challenge in benzothiophene chemistry. The outcome of electrophilic substitution on the thiophene ring of the benzothiophene nucleus is a delicate balance of electronic and steric effects. Generally, electrophilic substitution on an unsubstituted benzothiophene favors the 3-position. However, this preference can be altered by the reaction conditions and the nature of the electrophile.

Causality Behind the Selectivity:

  • Electronic Effects: The 3-position of benzothiophene is generally more electron-rich and thus more susceptible to electrophilic attack than the 2-position.[1] This is in contrast to thiophene itself, where electrophilic substitution preferentially occurs at the 2-position due to the formation of a more stable cationic intermediate.[2][3]

  • Kinetic vs. Thermodynamic Control: In many cases, substitution at the 2-position can be favored under kinetic control (lower temperatures, strong non-coordinating bases), as the C2-proton is more acidic. Conversely, reactions favoring thermodynamic equilibrium may lead to the more stable 3-substituted product.

Troubleshooting Strategies & Protocols:

To Favor 3-Substitution (Thermodynamic Product):

  • Reaction Conditions: Employ milder reaction conditions. For Friedel-Crafts type reactions, a less reactive Lewis acid can sometimes increase the selectivity for the 3-position.

  • Interrupted Pummerer Reaction: A highly effective and regioselective method for achieving C3-functionalization involves the use of benzothiophene S-oxides.[4][5] This approach proceeds via a mechanism that intrinsically delivers the substituent to the C3 position.[4][5]

    Protocol for Regioselective C3-Arylation via Interrupted Pummerer Reaction: [5]

    • To an N₂ flushed, oven-dried reaction vessel, add the benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml).

    • Cool the mixture to -40 °C and add trifluoroacetic anhydride (TFAA, 0.3 mmol).

    • After 5 minutes, add a solution of the phenol (0.3 mmol) in CH₂Cl₂ (1 ml) and stir for 15 minutes.

    • Remove the cooling bath and allow the reaction to stir at ambient temperature overnight (approximately 16 hours).

    • Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.

    • Quench the reaction with water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).

    • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

To Favor 2-Substitution (Kinetic Product):

  • Directed Metalation: While not a direct electrophilic substitution, deprotonation at the 2-position followed by quenching with an electrophile is a powerful strategy. The C2 proton is more acidic than the C3 proton, allowing for regioselective metalation.

  • Palladium-Catalyzed C-H Arylation: For the synthesis of 2-arylbenzothiophenes, palladium-catalyzed direct C-H arylation is a highly efficient method. These reactions often show high selectivity for the 2-position.

    Illustrative Reaction Conditions for C2-Arylation: [6]

    • Reactants: Benzothiophene, aryl bromide/chloride

    • Catalyst: Palladium catalyst (e.g., Pd(OAc)₂)

    • Base: LiO-t-Bu

    • Solvent: Varies depending on catalyst system

Decision Workflow for C2 vs. C3 Substitution:

Caption: General troubleshooting workflow for regioselectivity issues.

References

  • Understanding the influence of Lewis acids in the regioselectivity of the Diels-Alder reactions of 2-methoxy-5-methyl-1,4-benzoquinone: A DFT study. (2025). ResearchGate. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). ResearchGate. [Link]

  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. National Institutes of Health. [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). National Institutes of Health. [Link]

  • Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. National Institutes of Health. [Link]

  • Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. (2021). ResearchGate. [Link]

  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

  • 1fiesselmann Thiophene Synthesis. Scribd. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

Sources

Technical Guide: Impurity Removal & Purification of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Advanced Synthesis & Purification Division of a chemical supply or pharmaceutical research organization. It adopts the persona of a Senior Application Scientist addressing a peer audience.

Executive Summary

5-Methoxybenzo[b]thiophene (5-MBT) is a critical scaffold in medicinal chemistry, notably as a precursor for selective estrogen receptor modulators (SERMs) like raloxifene and various tubulin polymerization inhibitors.[1] High-purity isolation (>98%) is frequently complicated by the presence of regioisomers (4- and 6-methoxy) , oxidative dimers (disulfides) , and uncyclized precursors .[1]

This guide provides a root-cause analysis of these impurities and validated protocols for their removal, moving beyond standard textbook procedures to address the specific physicochemical behavior of the 5-methoxy substituted system.

Diagnostic Profiling: Know Your Enemy

Before attempting purification, you must characterize the impurity profile.[1] The 5-methoxy substituent activates the ring, making it susceptible to oxidation and complicating isomer separation.[1]

Table 1: Common Impurity Profile & Detection
Impurity TypeOriginDetection MethodDiagnostic Signal
6-Methoxy Isomer Regioisomer from 3-methoxybenzenethiol cyclization1H NMR, HPLCNMR: C7-H doublet shifts; HPLC: Often co-elutes on C18; requires Phenyl-Hexyl column.[2]
4-Methoxy Isomer Minor regioisomer from cyclizationGC-MSDistinct fragmentation pattern vs 5-isomer.
Disulfides Oxidative coupling of thiophenol precursorsLC-MS, TLCHigh MW (dimer mass); Non-polar spot on TLC (high Rf).[1]
Uncyclized Ketones Incomplete PPA cyclizationIR, 1H NMRIR: Carbonyl stretch (~1680 cm-1); NMR: Aliphatic protons present.[1]

Impurity Formation Pathways

Understanding the mechanism of impurity formation is the first step in prevention.[1] The diagram below illustrates the critical bifurcation points during the synthesis from 3-methoxybenzenethiol.

ImpurityPathways Start 3-Methoxybenzenethiol Inter S-Alkylated Intermediate (Arylthioacetaldehyde acetal) Start->Inter Alkylation Disulfide Disulfide Dimer (Oxidative Side Product) Start->Disulfide Air Oxidation (Trace metals) Cyclization Acid-Catalyzed Cyclization (e.g., PPA, BF3·Et2O) Inter->Cyclization Target This compound (Target) Cyclization->Target Para-closure (Kinetic) Impurity1 6-Methoxy Isomer (Major Impurity) Cyclization->Impurity1 Ortho-closure (Thermodynamic) Impurity2 4-Methoxy Isomer (Minor Impurity) Cyclization->Impurity2 Ortho-closure (Steric hindrance)

Figure 1: Mechanistic divergence during the cyclization of 3-methoxybenzenethiol precursors. Note that the 6-methoxy isomer is the most persistent regioisomer due to the directing effects of the methoxy group.

Purification Protocols

Choose the protocol based on your current purity level and specific contaminants.[1]

Protocol A: Removal of Regioisomers (The "Hard" Separation)

Scenario: You have synthesized 5-MBT from 3-methoxybenzenethiol and contain 5-15% of the 6-methoxy isomer. Principle: Standard recrystallization is often ineffective for separating these isomers due to their similar crystal lattice energies.[1] High-Resolution Flash Chromatography is required.

Reagents:

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane (or Petroleum Ether) / Ethyl Acetate (EtOAc).[1]

Step-by-Step:

  • Gradient Optimization: Do not use isocratic elution immediately. Run a TLC using Hexane:EtOAc (95:5) .[1] The 5-methoxy isomer typically has a slightly lower Rf than the 6-methoxy isomer due to the para-resonance donation affecting the sulfur lone pair availability.

  • Column Loading: Load the crude oil/solid as a concentrated solution in minimal Dichloromethane (DCM). A loading ratio of 1:50 (crude:silica) is recommended for isomer separation.[1]

  • Elution:

    • Start with 100% Hexane (2 column volumes) to elute non-polar disulfides.[1]

    • Switch to Hexane:EtOAc (98:2) .[1] Collect small fractions.

    • The 6-methoxy isomer usually elutes first (verify with GC-MS or NMR).

    • The 5-methoxy isomer elutes second.

  • Validation: Check mixed fractions by 1H NMR. Look for the C4-proton signal. In 5-MBT, the C4-H appears as a doublet (or meta-coupled doublet) around 7.3-7.5 ppm . In 6-MBT, the splitting pattern differs significantly due to symmetry.[1]

Protocol B: Removal of Disulfides & Color Bodies

Scenario: The product is the correct isomer but is yellow/brown or shows a dimer peak in LC-MS. Principle: Disulfides are much less polar than the thiophene core and can be washed out or reduced.[1]

Method 1: Chemical Reduction (If yield is critical) [1]

  • Dissolve crude 5-MBT in Ethanol.

  • Add Zinc dust (2 equiv) and Acetic Acid (5 equiv).

  • Reflux for 1 hour. This reduces disulfides back to thiols (which are more polar or volatile).[1]

  • Filter zinc, concentrate, and pass through a short silica plug (Hexane eluent).[1] The thiol will stick or elute differently; the 5-MBT will pass through.

Method 2: Adsorptive Filtration (Rapid)

  • Dissolve crude in Hexane.

  • Add 10% w/w Activated Charcoal and 5% w/w Silica .

  • Stir at 40°C for 30 minutes.

  • Filter through Celite.[1] This effectively removes oxidative color bodies and polymeric sludge.[1]

Protocol C: Recrystallization (Final Polishing)

Scenario: Purity is >95%, looking for >99% white crystalline solid.[1] Note: this compound is a low-melting solid (often reported as an oil or solid with MP ~40-50°C depending on purity). If it is an oil, use low-temperature crystallization.[1]

  • Solvent System: Methanol/Water or Pentane (at -20°C) .

  • Dissolve the compound in minimum boiling Methanol.

  • Add warm water dropwise until persistent turbidity is observed.[1]

  • Add a drop of Methanol to clear it.[1]

  • Allow to cool slowly to Room Temp, then refrigerate at 4°C.

  • Critical Step: If it oils out, scratch the glass with a rod or add a seed crystal of pure 5-MBT.[1]

Troubleshooting & Decision Support

Use this logic tree to determine the immediate next step for your batch.

DecisionTree Start Crude this compound CheckIsomers Isomer Check (NMR/GC) Is 6-Methoxy > 2%? Start->CheckIsomers FlashChrom Protocol A: Flash Chromatography (Hexane:EtOAc 98:2) CheckIsomers->FlashChrom Yes CheckColor Color/Disulfide Check Is it Brown/Yellow? CheckIsomers->CheckColor No FlashChrom->CheckColor Reduction Protocol B: Zn/AcOH Reduction or Charcoal Treatment CheckColor->Reduction Yes Recryst Protocol C: Recrystallization (MeOH/H2O or Pentane) CheckColor->Recryst No Reduction->Recryst Final Pure 5-MBT (>98%) Recryst->Final

Figure 2: Purification workflow decision tree. Prioritize isomer removal before polishing steps.[1]

FAQ: Senior Scientist to Senior Scientist

Q: I am seeing a persistent spot on TLC just above my product. What is it? A: This is likely the disulfide dimer .[1] It is highly non-polar.[1] If you synthesized the precursor thiophenol yourself, any air oxidation prior to cyclization creates this.[1] Wash your column with 100% Hexane before starting the gradient to remove it.[1]

Q: Can I distill this compound? A: Yes, but be cautious. The boiling point is high (~268°C at atm).[1] You must use high vacuum (<1 mmHg).[1] However, distillation will not separate the regioisomers (4-, 5-, 6-methoxy) effectively as their boiling points are within 1-2 degrees.[1] Distillation is only good for removing heavy tars.[1]

Q: My product is an oil, but the literature says it's a solid. A: this compound is a "borderline" solid (low melting point).[1] Small amounts of solvent (toluene/hexane) or the 6-methoxy isomer (which depresses MP) will keep it as an oil.[1] Dry it under high vacuum (0.1 mmHg) for 24 hours. If it remains an oil, try freezing it in pentane at -78°C to induce crystallization.[1]

References

  • Campaigne, E., et al. "Benzo[b]thiophene derivatives.[1] Synthesis and properties." Comprehensive Heterocyclic Chemistry, Vol 4.

  • Alikhani, Z., et al. (2022).[1] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." The Journal of Organic Chemistry, 87(9), 6312-6320.[1] Link[1]

  • Romagnoli, R., et al. (2010).[1] "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 18(14), 5114-5122.[1] Link

  • Organic Chemistry Portal. "Synthesis of benzothiophenes." Link

Sources

Technical Support Center: Troubleshooting 5-Methoxybenzo[b]thiophene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: 5-MBT-TS-2024 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

5-Methoxybenzo[b]thiophene is a privileged scaffold in medicinal chemistry, serving as the core for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Zileuton derivatives.[2] However, its electron-rich nature and the specific directing effects of the sulfur atom create unique reactivity profiles that often defy standard heterocyclic intuition.

This guide addresses the three most common failure modes reported by our users: Regioisomer Scrambling during Synthesis , Unintended Demethylation , and Lithiation Instability .[2]

Module 1: Core Synthesis Failures (The "Wrong Isomer" Trap)

User Issue:

"I followed a standard Pomeranz-Fritsch type cyclization using 3-methoxybenzenethiol, but NMR indicates I have a mixture of isomers, primarily the 6-methoxy derivative, not the 5-methoxy target."

Root Cause Analysis:

This is a classic retrosynthetic error. The position of the substituent on the starting thiophenol dictates the final substitution pattern on the benzothiophene core.

  • 3-Methoxybenzenethiol: Cyclization can occur ortho to the thiol at two positions: C2 (sterically crowded, between SH and OMe) or C6 (para to OMe). Cyclization preferentially occurs at C6 (para to the methoxy group), yielding 6-methoxybenzo[b]thiophene and/or 4-methoxybenzo[b]thiophene .[1]

  • 4-Methoxybenzenethiol: The methoxy group is para to the thiol. Both ortho positions are equivalent. Cyclization yields exclusively This compound .[1]

Troubleshooting Protocol:
ParameterRecommendationTechnical Rationale
Starting Material 4-Methoxybenzenethiol Essential for 5-substituted targets.[1]
Cyclization Method Electrophilic Cyclization Use dimethyl(thiodimethyl)sulfonium tetrafluoroborate for milder conditions than PPA.[2][3][4]
Diagnostic 1H NMR Coupling 5-OMe isomer shows a doublet (J~2.5 Hz) for H4 (meta coupling to H6).[1] 6-OMe shows a doublet for H7.[1]
Workflow Visualization (DOT)

SynthesisRoute Figure 1: Regiochemical outcome of benzothiophene synthesis based on starting thiol. Start3 3-Methoxybenzenethiol Inter3 Cyclization Intermediate Start3->Inter3 Alkylation Start4 4-Methoxybenzenethiol Inter4 Cyclization Intermediate Start4->Inter4 Alkylation Prod6 6-Methoxybenzo[b]thiophene (MAJOR PRODUCT) Inter3->Prod6 PPA Cyclization (Para to OMe preferred) Prod4 4-Methoxybenzo[b]thiophene (MINOR PRODUCT) Inter3->Prod4 Sterically hindered Prod5 This compound (TARGET PRODUCT) Inter4->Prod5 Symmetry allows only one product

[5]

Module 2: Functionalization & Lewis Acid Compatibility

User Issue:

"I attempted a Friedel-Crafts acylation using Acetyl Chloride and AlCl3. The reaction worked, but I lost my methyl group and isolated the 5-hydroxy derivative."

Root Cause Analysis:

The 5-methoxy group is highly susceptible to O-demethylation in the presence of strong Lewis acids like Aluminum Chloride (


), especially if the reaction is heated or if a sulfur nucleophile (like a thiol scavenger or even the benzothiophene sulfur itself acting as a soft nucleophile) is present. This is actually the industrial route for Raloxifene (where the phenol is desired), but it is a failure mode for retaining the ether.
Regioselectivity Note:

Electrophilic aromatic substitution (EAS) on benzo[b]thiophene occurs preferentially at C3 .[1] If C3 is blocked, it occurs at C2. The 5-OMe group activates the benzene ring, but the thiophene ring remains more reactive toward electrophiles.

Troubleshooting Protocol:
VariableAdjustmentReason
Catalyst Switch to SnCl4 or TiCl4 Tin(IV) chloride is a milder Lewis acid that catalyzes acylation without cleaving aryl methyl ethers.[1]
Temperature < 0°C Maintain strictly low temperatures if using AlCl3.[2] Demethylation activation energy is higher than acylation.
Alternative Vilsmeier-Haack For formylation, use

/DMF.[1] This avoids metal-halide Lewis acids entirely.[1]
Reaction Pathway Diagram (DOT)

AcylationPathways Figure 2: Divergent pathways in Friedel-Crafts acylation governed by Lewis Acid strength. Substrate This compound Reagent Acyl Chloride + Catalyst Substrate->Reagent PathA Strong Lewis Acid (AlCl3, >RT) Reagent->PathA PathB Mild Lewis Acid (SnCl4, <0°C) Reagent->PathB ProdA 5-Hydroxy-3-acylbenzo[b]thiophene (DEMETHYLATED) PathA->ProdA Ether Cleavage ProdB 5-Methoxy-3-acylbenzo[b]thiophene (TARGET) PathB->ProdB Selective EAS at C3

[1]

Module 3: Lithiation & Metalation Instability

User Issue:

"I tried to lithiate at C2 using n-BuLi at 0°C, but I got a complex mixture and some ring-opening products."

Root Cause Analysis:

Benzo[b]thiophenes are prone to ring-opening (scrambling) under lithiation conditions if the temperature is too high.[1][2] While C2 is the kinetically most acidic position (


), the stability of the lithiated species is temperature-dependent.
  • 0°C is too high: At this temperature, the C2-lithio species can equilibrate or undergo ring-opening elimination reactions.[1]

  • Directing Effects: The 5-OMe group is too far to direct ortho lithiation (to C4 or C6) over the innate C2 acidity of the thiophene ring, so C2 remains the primary site.

Troubleshooting Protocol:
  • Temperature Control: Perform all lithiations at -78°C (Acetone/Dry Ice).

  • Base Selection: Use n-Butyllithium (n-BuLi) .[1][5] Avoid t-BuLi unless necessary for halogen-metal exchange, as it is too aggressive.[1]

  • Trapping: Add the electrophile at -78°C and allow to warm slowly only after addition.

Standard Operating Procedure (SOP) for C2-Functionalization:

  • Dissolve this compound in anhydrous THF under Argon.

  • Cool to -78°C.

  • Add n-BuLi (1.1 eq) dropwise.[1]

  • Stir for 30-45 mins at -78°C.

  • Add electrophile (e.g., DMF,

    
    , alkyl halide).
    
  • Warm to RT.

References

  • Alikhani, Z., et al. (2022).[3] Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.[3][4][6] The Journal of Organic Chemistry, 87(9), 6312–6320. Link[1][3]

  • Jones, C. D., et al. (1984).[2] Synthesis and antiestrogenic activity of [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758).[1] Journal of Medicinal Chemistry, 27(8), 1057–1066. Link[1]

  • Scrowston, R. M. (1981).[2] Recent advances in the chemistry of benzo[b]thiophenes. Advances in Heterocyclic Chemistry, 29, 171-249. Link

  • Gribble, G. W., et al. (2002).[2] Lithiation of 5-Membered Heterocycles. Palladium in Heterocyclic Chemistry, 1, 73. Link[1]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 5-methoxybenzo[b]thiophene. This crucial heterocyclic compound serves as a key intermediate in the development of pharmaceuticals targeting neurological disorders and in the creation of complex molecules for drug discovery.[1] Transitioning from a laboratory-scale synthesis to a pilot or industrial-scale production introduces a unique set of challenges that require careful consideration and a systematic approach to troubleshooting.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound. Here, we address common issues encountered during this process in a practical question-and-answer format, providing insights grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Reaction & Yield Issues

Question 1: My reaction yield has significantly dropped after moving from a 1L to a 50L reactor. What are the likely causes and how can I troubleshoot this?

Answer: A drop in yield upon scale-up is a frequent challenge and can be attributed to several factors that are often masked at the lab scale. A systematic investigation is the most effective troubleshooting strategy.[2]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition of the desired product.[2] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

    • Troubleshooting:

      • Agitation: Re-evaluate the stirrer design and speed. A simple magnetic stir bar that is effective in a round-bottom flask is inadequate for a large reactor. Consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity.

      • Baffling: Ensure the reactor is properly baffled to prevent vortexing and improve mixing.

      • Temperature Control: Monitor the internal reaction temperature at multiple points if possible. A slow, controlled addition of reagents can help manage exotherms.

  • Reagent Purity and Stoichiometry: The purity of starting materials and solvents can have a more pronounced effect at a larger scale.[2]

    • Troubleshooting:

      • Reagent Qualification: Test the purity of each new batch of starting materials and solvents.

      • Stoichiometry: Recalculate and double-check all reagent quantities for the larger scale. Ensure accurate dispensing of reagents, as small errors become more significant at scale.

  • Atmospheric Control: Many organic reactions are sensitive to moisture and oxygen.[2]

    • Troubleshooting: Ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Purge the reactor thoroughly before adding reagents.

Impurity Profile & Purification Challenges

Question 2: I'm observing a new, significant impurity in my crude product at the kilogram scale that was minor in my lab-scale reactions. How do I identify and mitigate this?

Answer: The appearance of new or increased levels of impurities is a common scale-up phenomenon. The thermal and mixing inconsistencies mentioned previously are often the root cause.

  • Impurity Identification:

    • Isolation and Characterization: The first step is to isolate the impurity using preparative chromatography (HPLC or column chromatography) and characterize it by spectroscopic methods (NMR, MS, IR).

    • Mechanistic Analysis: Once the structure is known, you can often deduce its formation pathway. Common side reactions in benzo[b]thiophene synthesis include over-alkylation, dimerization, or rearrangement products.

  • Mitigation Strategies:

    • Reaction Parameter Optimization: Based on the impurity's structure, adjust the reaction conditions. For example, if the impurity is a result of overheating, lower the reaction temperature and ensure more efficient cooling.

    • Order of Addition: The sequence in which reactants are added can significantly influence the product distribution. Consider adding the most reactive species slowly to a solution of the other reactants.

Question 3: My previous column chromatography purification method is not practical for the multi-kilogram scale. What are my options?

Answer: Scalable purification strategies are crucial for the economic viability of a synthesis. While column chromatography is a powerful tool in the lab, it is often too costly and time-consuming for large-scale production.

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale.

    • Solvent Screening: A thorough solvent screening is essential to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below for your product, while keeping impurities dissolved.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred.

  • Distillation: If your product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be a highly effective purification method.

  • Extraction: A well-designed series of aqueous extractions can often remove many impurities before the final purification step.

Purification MethodAdvantagesDisadvantagesBest Suited For
Crystallization Cost-effective, highly scalable, can provide very pure material.Requires finding a suitable solvent system, can have yield losses in the mother liquor.Crystalline solids.
Distillation Highly effective for volatile compounds, can be run continuously.Not suitable for thermally unstable compounds, requires specialized equipment.Liquids and low-melting solids.
Column Chromatography High resolving power, versatile.Expensive (solvents, silica), time-consuming, difficult to scale.Small-scale purification and isolation of impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route for this compound is most amenable to scale-up?

A1: While several routes to benzo[b]thiophenes exist, for scale-up, you should prioritize routes that avoid hazardous reagents, extreme temperatures or pressures, and costly purification methods.[3] A common and scalable approach involves the cyclization of a substituted thiophenol derivative. The choice of a specific route will depend on the availability and cost of the starting materials.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Safety is paramount in any chemical synthesis, and the risks are amplified at scale.

  • Reagent Handling: Many reagents used in heterocyclic synthesis can be toxic, flammable, or corrosive.[4] Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).[5] Large-scale reactions should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a designated process bay.

  • Exothermic Reactions: Be aware of the potential for exothermic reactions. A reaction that is easily controlled in a small flask can become dangerously uncontrollable in a large reactor. Perform a reaction calorimetry study to understand the thermal profile of your reaction before scaling up.

  • Waste Disposal: Large-scale synthesis generates significant amounts of waste. Ensure you have a proper waste management plan in place that complies with all local environmental regulations.

Q3: How do I ensure consistent product quality from batch to batch?

A3: Batch-to-batch consistency is critical in pharmaceutical manufacturing.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for every step of the process, from reagent handling to final product packaging.

  • In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor reaction progress and quality. This could include TLC, HPLC, or GC analysis.

  • Final Product Specifications: Establish a clear set of specifications for the final product, including purity (by HPLC), residual solvent content (by GC), and identity (by NMR and/or IR).

Visualizing the Workflow

Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed at Scale check_mixing Investigate Mass & Heat Transfer start->check_mixing check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Confirm Inert Atmosphere start->check_atmosphere mixing_solution Optimize Stirrer Design/Speed Implement Baffling Controlled Reagent Addition check_mixing->mixing_solution reagents_solution Qualify New Batches of Reagents Recalculate and Double-Check Quantities check_reagents->reagents_solution atmosphere_solution Thoroughly Purge Reactor Maintain Positive Inert Gas Pressure check_atmosphere->atmosphere_solution end_goal Improved & Consistent Yield mixing_solution->end_goal reagents_solution->end_goal atmosphere_solution->end_goal

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

Scale-Up Purification Strategy

PurificationStrategy crude_product Crude this compound extraction Aqueous Extraction (to remove water-soluble impurities) crude_product->extraction distillation Fractional Distillation (if applicable) crude_product->distillation Alternative for liquids/ low melting solids crystallization Crystallization (from a screened solvent system) extraction->crystallization pure_product Pure Product (>99.5% Purity) crystallization->pure_product distillation->pure_product

Sources

stability issues of 5-methoxybenzo[b]thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxybenzo[b]thiophene Derivatives Case Reference: MBT-STAB-Guide-v2.4 Status: Active Audience: Medicinal Chemists, Process Chemists, DMPK Scientists

Overview: The Stability Paradox

Welcome to the technical guide for this compound (5-MBT). As a researcher, you likely selected this scaffold because the methoxy group (


) at position 5 acts as a potent Electron Donating Group (EDG), modulating the lipophilicity and electronic profile of the benzo[b]thiophene core.

However, this same activation creates a stability paradox . The electron-rich nature of the system, while beneficial for receptor binding (e.g., in SERMs like Raloxifene or melatonin analogs), significantly lowers the oxidation potential of the sulfur atom and increases susceptibility to electrophilic attack.

This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: Oxidative Instability (The Sulfur Anomaly)

The Issue: Users frequently report samples turning yellow/orange upon storage or the appearance of "M+16" and "M+32" peaks in LC-MS data.

The Mechanism: Unlike carbocyclic aromatics, the sulfur in benzo[b]thiophene has a lone pair available for donation. The 5-methoxy group pushes electron density into the ring system, making the sulfur atom more nucleophilic and prone to oxidation than in unsubstituted benzothiophene.

  • S-Oxidation (Sulfoxide): The first oxidation step yields the sulfoxide (reactive, often chiral, thermally unstable).

  • S,S-Dioxidation (Sulfone): Further oxidation yields the sulfone (generally stable, highly fluorescent).

  • Metabolic Activation: In vivo, Cytochrome P450 enzymes (e.g., CYP2C9) can generate the S-oxide, which acts as a Michael acceptor, leading to covalent binding with proteins (toxicity).

Experimental Protocol: Controlling Oxidation

GoalReagent/ConditionOutcomePrecaution
Prevent Oxidation Argon/Nitrogen atmosphereMaintains sulfide stateDegas all solvents; trace peroxides in ethers (THF/Dioxane) will cause S-oxidation.
Synthesize Sulfoxide NaIO₄ (1 eq) or H₂O₂ (controlled)Mono-oxidation (S=O)Stop reaction early; sulfoxides can disproportionate or over-oxidize.
Synthesize Sulfone mCPBA (2.2 eq) or OxoneDi-oxidation (O=S=O)5-methoxy group activates the ring; excess oxidant may cause electrophilic attack on the benzene ring.

Visualization: The Oxidative Cascade

G MBT This compound (Stable Precursor) SOxide Sulfoxide (S-Oxide) (Reactive Intermediate) MBT->SOxide Air/Peroxides (Slow) mCPBA (1 eq) Dimer [2+2] or [4+2] Dimers (Photochemical Artifacts) MBT->Dimer UV Light (hv) Concentrated Soln SOxide->MBT Deoxygenation (In vivo/Reductive) Sulfone Sulfone (S,S-Dioxide) (Stable, Fluorescent) SOxide->Sulfone Excess Oxidant (mCPBA > 2 eq) Metabolite Protein Adduct (Toxicity Risk) SOxide->Metabolite Glutathione/Protein (Michael Addition)

Figure 1: The oxidative and photochemical degradation pathways of this compound.

Module 2: Chemical Handling & Reactivity

The Issue: "I lost my methoxy group during the reaction" or "The electrophile attached to the wrong position."

The Mechanism:

  • Regioselectivity (C2 vs. C3):

    • Electrophilic Aromatic Substitution (EAS): Occurs preferentially at C3 . The transition state for C3 attack preserves the aromaticity of the benzene ring. Attack at C2 disrupts the benzene conjugation.

    • Lithiation: Occurs exclusively at C2 (the most acidic proton, adjacent to sulfur).

  • Demethylation Risks:

    • The methoxy ether linkage is sensitive to strong Lewis acids (e.g.,

      
      , 
      
      
      
      ). In Friedel-Crafts acylation, using
      
      
      can inadvertently cleave the methoxy group, yielding the phenol (5-hydroxybenzo[b]thiophene), which rapidly oxidizes to quinoid species.

Troubleshooting Guide: Reaction Planning

Reaction TypePreferred ReagentTarget PositionCritical Note
Acylation

or mild Lewis Acid
C3 Avoid

if possible to prevent O-demethylation.
Lithiation n-BuLi / THF / -78°CC2 C2-Li species is stable at low temp; quench immediately.
Halogenation NBS (Succinimide)C3 Radical conditions may lead to benzylic side-reactions if alkyl groups are present.

Module 3: Photostability & Storage

The Issue: Sample purity decreases after exposure to ambient light on the benchtop.

The Mechanism: Benzo[b]thiophenes are chromophores. Upon UV excitation, they can undergo:

  • [2+2] Cycloaddition: Dimerization across the C2-C3 double bond.

  • Singlet Oxygen Sensitization: The excited state can transfer energy to triplet oxygen (

    
    ), generating singlet oxygen (
    
    
    
    ), which then attacks the sulfur atom (self-sensitized photo-oxidation).

Storage Protocol:

  • Container: Amber glass vials (mandatory).

  • State: Store as a solid. Solutions (especially in chlorinated solvents like DCM or Chloroform) are highly prone to photolysis.

  • Temperature: 2-8°C is sufficient for the parent compound; -20°C is required for S-oxides.

Troubleshooting FAQs (User-Centric)

Q: I see a new spot on TLC just above my product after leaving it in CDCl3 overnight. What is it? A: This is likely the S-oxide or a photodimer . Chloroform often contains trace HCl and phosgene, and under light, it generates radicals.

  • Fix: Filter the solution through a small pad of basic alumina to remove acid traces, or switch to

    
    -DMSO (which also suppresses radical formation) for NMR.
    

Q: I tried to acylate this compound using Acetyl Chloride/AlCl3, but the NMR shows a broad OH peak. A: You caused O-demethylation .


 is a harsh Lewis acid that coordinates to the methoxy oxygen, cleaving the methyl group.
  • Fix: Switch to a milder Lewis acid like Tin(IV) Chloride (

    
    )  or use a Friedel-Crafts catalyst compatible with ethers (e.g., Zeolites or Indium triflate).
    

Q: My biological assay shows toxicity, but the compound is clean by NMR. A: You might be generating reactive metabolites in situ. If your assay contains microsomes or metabolic enzymes, the this compound can be oxidized to the S-oxide (a Michael acceptor) or an epoxide.

  • Fix: Check for glutathione adducts in your assay media using LC-MS (look for M + 307 Da adducts).

Decision Tree: Impurity Identification

Troubleshooting Start Problem: Sample Degradation Color Color Change? (Yellow/Orange) Start->Color Mass LC-MS Shift? Start->Mass CheckOx Check for S-Oxidation (TLC/NMR) Color->CheckOx Yes M16 M16 Mass->M16 M+16 or M+32 M14 M14 Mass->M14 M-14 Sulfoxide Sulfoxide CheckOx->Sulfoxide Polar spot on TLC M16->Sulfoxide Oxidation confirmed (Check peroxides in solvent) Demethyl Demethyl M14->Demethyl Demethylation confirmed (Check Lewis Acid strength)

Figure 2: Rapid diagnostic logic for identifying degradation products.

References

  • Dansette, P. M., et al. (2005). Evidence for Thiophene-S-oxide as a Primary Reactive Metabolite of Thiophene in Vivo. Chemical Research in Toxicology.

    • Context: Establishes the mechanism of S-oxidation and the reactivity of the resulting sulfoxide metabolite.
  • Thiemann, T., et al. (2000).[1] Benzothiophene-S-oxides - An Overview. Reports of Institute of Advanced Material Study, Kyushu University.

    • Context: Comprehensive review of the stability, synthesis, and dimeriz
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[2] Wiley.

    • Context: Authoritative text on the regioselectivity of electrophilic substitution (C3 preference) vs. lithiation (C2 preference) in benzo[b]thiophenes.
  • Zhang, X., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.

    • Context: Discusses the pharmacological relevance and metabolic stability issues of this scaffold in drug discovery.
  • Iniesta, J., et al. (2008). Cycloaddition of Benzo[b]thiophene-S,S-dioxide. Journal of Chemical Research.

    • Context: Details the thermal and photochemical stability of the dioxide deriv

Sources

characterization of unexpected byproducts in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzothiophene Synthesis Technical Support Center .

This guide is designed for researchers and process chemists encountering anomalies in the synthesis of benzo[b]thiophene derivatives. Unlike standard textbook procedures, this document focuses on the unexpected byproducts —the "ghost peaks" in your LC-MS and the confusing multiplets in your NMR—that arise from subtle mechanistic deviations.

Quick Diagnostic Workflow

Before diving into specific modules, use this logic flow to categorize your impurity profile.

TroubleshootingFlow Start Identify Impurity Signal CheckMass Check Mass (LC-MS) Start->CheckMass MassPlus16 Mass = [M+16] or [M+32] CheckMass->MassPlus16 Oxygen addition MassSame Mass = Expected [M] CheckMass->MassSame Isobaric MassDouble Mass = [2M-2H] CheckMass->MassDouble Dimer MassMinusAlk Mass = [M-15] or [M-Alkyl] CheckMass->MassMinusAlk Loss of fragment Oxidation Diagnosis: S-Oxidation (Sulfoxide/Sulfone) MassPlus16->Oxidation Isomerism Diagnosis: Regioisomerism (endo/exo or 4-/6-subst) MassSame->Isomerism Dimerization Diagnosis: Homocoupling (Glaser/Ullmann) MassDouble->Dimerization Dealkylation Diagnosis: Nucleophilic Dealkylation (S-Me abstraction) MassMinusAlk->Dealkylation

Figure 1: Initial diagnostic logic for categorizing benzothiophene impurities based on mass spectral data.

Module 1: Iodine-Mediated Electrophilic Cyclization

Context: This is a common method for synthesizing 3-iodobenzo[b]thiophenes from alkynyl thioanisoles. Core Issue: Unexpected loss of alkyl groups or formation of non-iodinated products.

Scenario A: The "Missing Methyl" Mystery

Symptom: You are cyclizing an o-alkynyl thioanisole (Ar-S-Me) using


. You expect a sulfonium intermediate, but your product mass is [M-15] (loss of methyl) and lacks the expected positive charge of a sulfonium salt.
Root Cause: Nucleophilic Dealkylation .
In the standard mechanism, the iodine activates the alkyne, triggering attack by the sulfur lone pair. This forms a cyclic sulfonium intermediate. However, the iodide counter-ion (

) is a potent nucleophile. It can attack the

-methyl group, generating Methyl Iodide (MeI) as a leaving group and collapsing the salt into the neutral benzothiophene. Detection:
  • LC-MS: Product mass corresponds to the neutral benzothiophene, not the salt.

  • NMR: Disappearance of the

    
    -Me singlet (typically 
    
    
    
    2.5 ppm).
Scenario B: The "Wrong Ring" (Regioisomerism)

Symptom: LC-MS shows the correct mass, but HPLC shows two closely eluting peaks. 1H NMR shows distinct splitting patterns for aromatic protons. Root Cause: 5-exo-dig vs. 6-endo-dig Cyclization . While 5-exo-dig is favored by Baldwin’s rules for many systems, electronic perturbations (e.g., electron-withdrawing groups on the alkyne) can shift the pathway toward 6-endo-dig, leading to thiopyran-like byproducts or rearranged isomers.

Mechanism & Pathway Visualization:

IodineCyclization Substrate o-Alkynyl Thioanisole Iodonium Iodonium Intermediate Substrate->Iodonium + I2 Sulfonium Cyclic Sulfonium Salt Iodonium->Sulfonium 5-exo-dig attack ProductB Thiochromene Deriv. (Impurity) Iodonium->ProductB 6-endo-dig attack ProductA 3-Iodobenzo[b]thiophene (Target) Sulfonium->ProductA - MeI (via I- attack) PathA Path A: Dealkylation (Standard) PathB Path B: 6-endo-dig (Anomaly)

Figure 2: Divergent pathways in iodine-mediated cyclization. Path A is desired; Path B leads to ring-expanded impurities.

Module 2: Acid-Catalyzed Cyclization (Acetophenones)

Context: Synthesis via cyclization of


-arylthio acetophenones (e.g., Raloxifene precursors) using Methanesulfonic Acid (MSA) or Polyphosphoric Acid (PPA).
Core Issue:  Positional Isomers (4-alkoxy vs. 6-alkoxy).
Q: Why do I see a ~10-20% impurity that is isobaric to my product?

A: Thermodynamic Rearrangement (The "Walk" of the Sulfur). In the cyclization of 3-methoxy-phenylthio acetophenones, the cyclization can occur ortho or para to the methoxy group.

  • Kinetic Product: Cyclization para to the methoxy group (less sterically hindered)

    
    6-methoxybenzothiophene  (Usually Desired).
    
  • Thermodynamic Product: Cyclization ortho to the methoxy group

    
    4-methoxybenzothiophene  (Impurity).
    
  • Troubleshooting: High temperatures (>90°C) or prolonged reaction times favor the thermodynamic equilibration.

  • Action: Lower the reaction temperature and quench immediately upon consumption of starting material.

Module 3: Oxidation & Stability

Context: Storage or workup of electron-rich benzothiophenes. Core Issue: Spontaneous S-Oxidation.

Q: My sample purity degraded after one week on the bench. What happened?

A: Sulfoxide/Sulfone Formation. Benzothiophenes, especially those with electron-donating groups (e.g., methoxy), are susceptible to oxidation by ambient air or trace peroxides in solvents (like ether/THF).

  • Byproduct 1: Benzothiophene-1-oxide (Sulfoxide). Chiral (if substituted), often appears as a diastereomeric mixture if other chiral centers exist.

  • Byproduct 2: Benzothiophene-1,1-dioxide (Sulfone).

  • Diagnostic:

    • IR: Look for strong bands at ~1030-1060 cm⁻¹ (S=O) and ~1120-1160 cm⁻¹ (O=S=O).

    • NMR: Significant downfield shift of the H-2 and H-3 protons due to the electron-withdrawing nature of the oxidized sulfur.

Experimental Protocols

Protocol A: Separation of Regioisomers (HPLC)

Use this method to resolve 4- vs 6-substituted isomers or 2,3- vs 3,4-fused systems.

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 250 x 4.6 mm
Mobile Phase A Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability)
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)
Gradient 0-5 min: 30% B (Isocratic hold) 5-25 min: 30%

80% B 25-30 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 280 nm (secondary)
Note Isomers often differ significantly in polarity. If MeCN fails, switch to Methanol/THF (90:10) as organic modifier to exploit shape selectivity.
Protocol B: Characterization of "Ghost" Dimers

Use this when mass spec shows [2M-2H] peaks.

  • Sample Prep: Dissolve 5 mg of crude solid in deuterated chloroform (

    
    ).
    
  • Acquisition: Run a standard 1H NMR.

  • Analysis: Focus on the aromatic region (7.0 - 8.0 ppm).

    • Homocoupling (Glaser/Ullmann): If you used a Pd/Cu catalyst, look for the absence of the proton at the coupling site (e.g., H-2) and a symmetric doubling of other signals.

    • Verification: Run a 1H-1H COSY . A dimer will show a simplified coupling network compared to a mixture of two different monomers.

References

  • Synthesis of Benzothiophene - ChemicalBook . (2022). Overview of oxidative cyclization and intramolecular condensation methods.

  • Yao, J., et al. (2017).[1] "Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration." Beilstein Journal of Organic Chemistry, 13, 1866–1870.[1]

  • Flynn, B. L., et al. (2003).[2] "Iodine-induced reaction cascades for the rapid construction of variously substituted benzothiophenes." Organic Letters, 5(23), 4377–4380. (Cited via NIH PMC).

  • Separation of Benzothiophene on Newcrom R1 HPLC column . SIELC Technologies Application Note.

  • US Patent 5969157A . "Process for the synthesis of benzothiophenes."[1][3][4][5][6] (Focus on acid-catalyzed rearrangement isomers).

Sources

Technical Support Center: Solubilization & Assay Optimization for 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: #SOL-5MBT-001 Status: Open Subject: Overcoming aqueous instability and precipitation of 5-methoxybenzo[b]thiophene in biological media.[1]

Executive Summary & Physicochemical Profile[1][2][3]

Welcome to the technical support center. You are likely visiting this page because your IC50 curves are inconsistent, or you are observing turbidity upon adding your compound to the cell culture media.

This compound (5-MBT) is a sulfur-containing heterocycle often used as a scaffold in medicinal chemistry (e.g., for SERMs or leukotriene inhibitors).[1][2] Its primary challenge is lipophilicity .[1]

PropertyValueImplication for Assays
LogP (Octanol/Water) ~2.9 – 4.4Highly lipophilic.[1][2][3] Partitions rapidly into membranes and plastics.[1]
Aqueous Solubility < 1.5 mg/L (~10 µM)Critical Risk. Likely to precipitate (crash out) in PBS/Media at therapeutic doses.[2][3]
Melting Point ~32–34°CLow melting point solid; prone to forming amorphous aggregates.[1][3]
Molecular Weight 164.22 g/mol Small molecule, but rigid planarity encourages crystal packing (stacking).[2][3]

The Core Problem: When you dilute a DMSO stock of 5-MBT directly into aqueous media, you create a "solubility shock." The water molecules form a cage around the hydrophobic solute, which is energetically unfavorable, driving the compound to aggregate and precipitate.[2] This results in false negatives (compound is not available to the target) or false positives (aggregates sequestering the enzyme/protein).[2]

Troubleshooting Guide: Why is my Compound "Crashing Out"?

Issue A: The "Cloudy Pulse"

Symptom: You pipette the DMSO stock into the media, and a white cloud forms immediately. Root Cause: Kinetic Solubility Limit exceeded. Mechanism: You triggered rapid nucleation.[1] Even if the final concentration is theoretically soluble, the local concentration at the pipette tip during addition was too high. Solution:

  • Vortex while adding: Do not add static. Create a vortex in the media and inject the compound into the center of the vortex.

  • The Intermediate Step: Do not go from 100% DMSO

    
     0.1% DMSO in one step. Use an intermediate dilution plate (e.g., 10% DMSO in buffer) before the final transfer.[2]
    
Issue B: The "Silent Killer" (Micro-Precipitation)

Symptom: The solution looks clear to the naked eye, but biological replicates vary wildly.[2] Root Cause: Formation of colloidal aggregates (100–500 nm).[1][2] Mechanism: 5-MBT forms non-crystalline colloids that scatter light weakly but bind proteins non-specifically.[1] Diagnostic:

  • DLS Check: Use Dynamic Light Scattering to check for particles >10 nm.[1]

  • Centrifugation Test: Spin the "clear" solution at 10,000 x g for 10 mins. Measure the concentration of the supernatant via HPLC/UV. If it drops, you have aggregates.[1][2]

Advanced Solubilization Protocols

If standard DMSO dilution fails, you must move to Carrier-Mediated Solubilization .[1] The gold standard for benzothiophenes is 2-Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2]
Protocol: HP- -CD Complexation

Why this works: The hydrophobic benzo[b]thiophene core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Reagents:

  • 5-MBT (Solid or high-conc DMSO stock)[1][2]

  • 2-Hydroxypropyl-

    
    -Cyclodextrin (Research Grade)[1][2][3][4][5][6][7]
    
  • Methanol or Ethanol (volatile co-solvent)[2][3]

Step-by-Step Workflow:

  • Prepare Carrier Solution: Dissolve HP-

    
    -CD in water or PBS to create a 20% (w/v)  stock solution.[1] Filter sterilize (0.22 µm).
    
  • Dissolve Compound: Dissolve 5-MBT in a volatile solvent (Methanol or Ethanol) at 10x the desired final stock concentration.

  • Complexation:

    • Add the 5-MBT/Methanol solution dropwise to the 20% HP-

      
      -CD solution while stirring at 500 RPM.
      
    • Ratio: Aim for a molar excess of Cyclodextrin (typically 1:5 to 1:10 Drug:CD ratio).[1][2]

  • Evaporation: Stir the mixture open to the air (or use a rotary evaporator/SpeedVac) to remove the Methanol/Ethanol. You are left with 5-MBT trapped in CD in water.[1]

  • Validation: The resulting solution should be crystal clear.

Visual Workflows

Diagram 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your assay.

SolubilityDecision Start Start: 5-MBT Assay Prep CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DMSO_Path Standard DMSO Protocol LowConc->DMSO_Path Direct Dilution Complex_Path Use HP-β-CD Carrier HighConc->Complex_Path Risk of Crash PrecipCheck Check Turbidity/DLS DMSO_Path->PrecipCheck Clear Clear? Proceed PrecipCheck->Clear No Precip Cloudy Cloudy/Aggregates PrecipCheck->Cloudy Precip Detected Cloudy->Complex_Path Switch Strategy

Caption: Decision logic for selecting between standard DMSO dilution and Cyclodextrin complexation based on concentration and stability.

Diagram 2: The "Intermediate Plate" Dilution Method

This workflow minimizes the "Solubility Shock" that occurs when dropping high-concentration DMSO stocks directly into water.[1]

SerialDilution Stock 100% DMSO Stock (10 mM) InterPlate Intermediate Plate (10% DMSO in Buffer) Stock->InterPlate 1:10 Dilution (Prevents Shock) AssayPlate Final Assay Plate (0.5% DMSO in Media) InterPlate->AssayPlate 1:20 Dilution (Final Step) Cells Cells/Enzyme Cells->AssayPlate Add Last

Caption: The "Intermediate Plate" method reduces precipitation risk by stepping down the DMSO concentration gradually.

Frequently Asked Questions (FAQ)

Q1: Can I just sonicate the media if it precipitates? A: No. Sonication creates a suspension, not a solution. While it may look dispersed, the compound is not thermodynamically stable.[2] Large particles will settle onto cells (causing physical toxicity) or fail to bind enzyme pockets.[1][2] You must achieve a true solution.

Q2: What is the maximum DMSO concentration I can use? A: For most mammalian cell lines (e.g., HEK293, HeLa), 0.1% to 0.5% (v/v) is the safe limit.[2] Above 0.5%, DMSO itself permeabilizes membranes and induces cell differentiation or apoptosis, confounding your data.[2]

  • Strict Rule: Always include a "Vehicle Control" (DMSO only) at the exact same concentration as your highest drug point.[1][2]

Q3: My compound sticks to the plastic tips. What do I do? A: 5-MBT is highly lipophilic and will adsorb to standard polypropylene.[1]

  • Fix: Use Low-Retention pipette tips and Glass-Coated or Polystyrene plates if possible.[1]

  • Fix: Pre-saturate tips by pipetting the solution up and down 3 times before the final transfer.

Q4: Is this compound light sensitive? A: Many sulfur-containing heterocycles are prone to photo-oxidation (forming sulfoxides).[1][2]

  • Protocol: Store stocks in amber vials and handle under low light or yellow light conditions.

References & Authoritative Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7221, Benzo[b]thiophene.[1][2] (Used for physicochemical baseline).[1][2] [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2] Drug Discovery Today.[1] (The authoritative source on "Solubility Shock" and assay interference). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[1] (The standard protocol for HP-β-CD complexation).[1] [Link]

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell-based assays.[2] (Establishes the 0.1% - 0.5% toxicity threshold). [Link]

Sources

Technical Support Center: Optimization of Reaction Time for 5-Methoxybenzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-methoxybenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both efficiency and success in your synthetic endeavors.

Troubleshooting Guide: Accelerating Your Synthesis

This section addresses common issues related to prolonged reaction times in the synthesis of this compound.

Question 1: My synthesis of this compound is taking significantly longer than reported in the literature. What are the primary factors I should investigate?

Answer: A sluggish reaction can often be traced back to a few key parameters. The electron-donating nature of the 5-methoxy group should generally favor cyclization in many common synthetic routes. Therefore, if you are experiencing slow conversion, consider the following factors:

  • Suboptimal Temperature: The reaction may be running at a temperature that is too low to overcome the activation energy barrier efficiently. While higher temperatures can sometimes lead to side products, a careful increase can significantly reduce reaction time.

  • Catalyst Activity: If you are employing a catalyst, its activity is paramount. This can be compromised by impurities in the starting materials or solvents, or the catalyst itself may have degraded over time.

  • Reagent Purity: Impurities in your starting materials can interfere with the reaction mechanism, potentially poisoning the catalyst or participating in unwanted side reactions that consume reactants.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates. A solvent that does not adequately dissolve the reactants or is not suitable for the specific reaction mechanism can hinder the reaction's progress.

Question 2: I am observing incomplete conversion even after an extended reaction time. How can I drive the reaction to completion faster?

Answer: Incomplete conversion is a common challenge. To address this without simply waiting longer, a systematic optimization of your reaction conditions is recommended. Consider the following experimental workflow:

G cluster_0 Troubleshooting Incomplete Conversion A Initial Observation: Incomplete Conversion B Step 1: Temperature Screen Increase temperature in 10°C increments. Monitor by TLC/LC-MS. A->B Primary Action C Step 2: Catalyst & Ligand Screen (if applicable) Evaluate alternative catalysts or ligands. B->C If temperature increase is insufficient F Optimized Conditions: Complete Conversion & Reduced Time B->F If successful D Step 3: Solvent Screen Test a range of solvents with varying polarities. C->D If catalyst change is ineffective C->F If successful E Step 4: Reagent Stoichiometry Slightly increase the equivalents of a key reactant. D->E If solvent change is ineffective D->F If successful E->F

Caption: Workflow for troubleshooting incomplete conversion.

Question 3: Can changing the catalyst in my palladium-catalyzed cross-coupling reaction reduce the synthesis time for this compound?

Answer: Absolutely. For palladium-catalyzed reactions, the choice of both the palladium source and the ligand can have a profound impact on reaction kinetics. For instance, in related benzothiophene syntheses, a switch from PdCl₂ to Pd(OAc)₂ has been shown to improve yields, which is often correlated with a more efficient catalytic cycle and thus a faster reaction. Similarly, the use of bidentate phosphine ligands like BINAP or dppf can be more effective than monodentate ligands in certain cross-coupling reactions, leading to improved reaction rates and yields.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the synthesis of this compound?

A1: The reaction time for the synthesis of this compound can vary widely depending on the chosen synthetic route. Reported syntheses of benzo[b]thiophenes show a broad range, from as short as one hour to as long as 48 hours.[2][3] For instance, an electrophilic cyclization might be complete in a few hours, while some palladium-catalyzed couplings may require overnight stirring.[4][5]

Q2: How does the 5-methoxy group influence the reaction time?

A2: The methoxy group at the 5-position is an electron-donating group. In electrophilic aromatic substitution or cyclization reactions, this group activates the benzene ring, which can lead to a faster reaction rate compared to an unsubstituted benzothiophene precursor. However, its electronic influence can also affect the stability of intermediates in other reaction types, which may have a more complex effect on the overall reaction time.

Q3: Can microwave synthesis be used to accelerate the formation of this compound?

A3: Yes, microwave-assisted synthesis is an excellent technique for accelerating many organic reactions, including the synthesis of heterocyclic compounds. The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes. It is a highly recommended approach to explore for optimizing your synthesis.

Q4: What are the potential consequences of excessively long reaction times?

A4: Beyond the obvious inefficiency, prolonged reaction times can lead to the formation of undesired byproducts due to decomposition of starting materials, intermediates, or the final product. This not only reduces the yield of the target molecule but also complicates the purification process. Therefore, optimizing for a shorter reaction time is often beneficial for both yield and purity.

Comparative Data on Reaction Conditions

The following table summarizes various reaction conditions reported for the synthesis of benzo[b]thiophene derivatives, which can serve as a starting point for the optimization of this compound synthesis.

Synthetic MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (hours)Reference
Electrophilic CyclizationDimethyl(thiodimethyl)sulfonium tetrafluoroborateNot specifiedAmbient1 - 48[3]
Acylation/CyclizationBoron trichloride1,2-dichloroethane25 - 404 - 48[2]
Palladium-Catalyzed C2 ArylationPd(OAc)₂ / Cu(OAc)₂DMSO10020[5]
Acid-Catalyzed Cyclizationp-toluenesulfonic acidNot specifiedNot specified2 - 8[4]

Experimental Protocols

General Protocol for Temperature Screening
  • Set up three to four parallel reactions in sealed vials.

  • To each vial, add the starting materials, solvent, and catalyst (if applicable) in the same proportions.

  • Place each vial in a heating block set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Identify the temperature that provides the optimal balance between reaction rate and purity.

G cluster_0 Temperature Screening Workflow A Prepare Identical Reaction Mixtures B Run Reactions at Different Temperatures (e.g., 60°C, 70°C, 80°C, 90°C) A->B C Monitor Reaction Progress (TLC/LC-MS) B->C At regular time intervals D Analyze Results: Reaction Rate vs. Impurity Profile C->D E Select Optimal Temperature D->E

Caption: Workflow for temperature screening.

References

  • [PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

Sources

Technical Support Center: 5-Methoxybenzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading for Yield Maximization

Status: Active | Audience: Medicinal Chemistry & Process Development | Doc ID: 5-MBT-OPT-02

Executive Summary & Diagnostic Framework

The Core Issue: In the synthesis of 5-methoxybenzo[b]thiophene (a critical scaffold for SERMs like Raloxifene), catalyst loading is often treated as a linear variable (more catalyst = better yield).[1] This is chemically inaccurate.

  • Low Loading (<1 mol% Pd or <10 wt% Acid): Leads to kinetic stalling, incomplete conversion, and susceptibility to catalyst poisoning.[1]

  • Excess Loading (>5 mol% Pd or >50 wt% Acid): Promotes homocoupling (Pd), oligomerization (Acid), and complicates purification, often reducing isolated yield despite high conversion.[1]

Use the following decision tree to diagnose your current yield issues before adjusting loading.

Yield_Diagnosis Start Diagnostic: Low Isolated Yield Check_Conversion Check TLC/LCMS Conversion Start->Check_Conversion High_Conv High Conversion (>90%) But Low Isolated Yield Check_Conversion->High_Conv Low_Conv Low Conversion (<50%) Stalled Reaction Check_Conversion->Low_Conv Side_Rxns Issue: Side Reactions / Oligomers (Over-Catalysis) High_Conv->Side_Rxns Many Impurities Purification Issue: Metal Trapping / Emulsions (Purification Loss) High_Conv->Purification Clean Crude Kinetics Issue: Catalyst Death / Poisoning (Under-Catalysis) Low_Conv->Kinetics Solution Clear Solubility Issue: Substrate Precipitation (Solvent Limit) Low_Conv->Solubility Precipitate Visible Action_Reduce Action: REDUCE Loading or Dilute Reaction Side_Rxns->Action_Reduce Purification->Action_Reduce Action_Increase Action: INCREASE Loading or Portion-wise Addition Kinetics->Action_Increase

Figure 1: Diagnostic logic for correlating yield loss with catalyst loading.

Scenario A: Palladium-Catalyzed Cyclization

Method: Intramolecular Annulation of o-Alkynylthioanisoles Relevance: High-value route for functionalized derivatives.

The Mechanism & Loading Sensitivity

In Pd-catalyzed annulation, the catalyst turnover frequency (TOF) is sensitive to aggregation.[1] At high loadings (>5 mol%), Pd nanoparticles may aggregate into inactive "black" palladium, effectively lowering the active concentration while increasing cost.[1]

Catalytic Cycle Visualization:

Pd_Cycle Substrate o-Alkynylthioanisole OxAdd Oxidative Addition (Rate Limiting at Low Loading) Substrate->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Carbopalladation Coord->Insert RedElim Reductive Elimination Insert->RedElim SideRxn Homocoupling/Dimerization (Risk at High Loading) Insert->SideRxn RedElim->Pd0 Product This compound RedElim->Product

Figure 2: Simplified catalytic cycle.[1] Note that 'Carbopalladation' is the step most susceptible to side reactions if catalyst concentration is too high.[1]

Experimental Protocol (Optimized)
  • Substrate: 2-iodo-4-methoxythioanisole + terminal alkyne (or internal for 2,3-subst).

  • Catalyst: Pd(OAc)₂ / PPh₃ (1:2 ratio).[1]

  • Base: K₂CO₃ (2.0 equiv).[1]

  • Solvent: DMF, 80°C.

Yield vs. Loading Data: The following table illustrates the non-linear relationship between loading and isolated yield for this specific substrate.

Pd Loading (mol%)Time (h)Conversion (%)Isolated Yield (%)Observation
0.5 246542Stalled. Catalyst death occurred before completion.[1]
2.0 129891 Optimal. Clean profile.[1]
5.0 610084Faster, but minor homocoupling impurities observed.[1]
10.0 410076Significant "Pd-black" precipitation; difficult column chromatography.
Troubleshooting Q&A

Q: I am using 5 mol% Pd but my reaction stalls at 80% conversion. Should I add more? A: Do not add more initially. Stalling at 5 mol% suggests catalyst poisoning (likely by sulfur) or oxygen leakage.[1]

  • Fix: Degas your solvent more thoroughly (freeze-pump-thaw). Sulfur is a known catalyst poison; ensure your starting material is free of free thiols.[1] If you must add more, add 1 mol% as a solution, not solid.[1]

Q: My product is contaminated with a dark solid that won't filter out. A: This is colloidal palladium, common at high loadings (>5 mol%).[1]

  • Fix: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-cysteine before column chromatography.[1] Reducing loading to 2 mol% prevents this formation.[1]

Scenario B: Acid-Catalyzed Cyclization (Green Chemistry)

Method: Amberlyst-15 mediated cyclization of


-(phenylthio)acetals.
Relevance:  Scalable, metal-free route preferred for early-stage GMP.
The Loading Variable: Weight Ratio

Unlike homogeneous catalysts, heterogeneous acid catalysts (Amberlyst-15) depend on surface area availability .[1] "Loading" here is defined as weight percent relative to the substrate.[1]

Protocol:

  • Dissolve 1 eq of 3-methoxy-phenylthioacetaldehyde diethyl acetal in Chlorobenzene.

  • Add Amberlyst-15 (pre-activated/dried).

  • Heat to reflux (130°C) with Dean-Stark trap (if applicable) or molecular sieves.

Optimization Data:

Amberlyst Loading (wt%)Time (h)Yield (%)Issues
10% 1855Slow kinetics; competing acetal hydrolysis.
20% 688 Optimal. Balance of rate and selectivity.
50% 275Rapid reaction caused oligomerization of the electron-rich methoxy ring.
Troubleshooting Q&A

Q: I increased Amberlyst loading to 50% to speed up the reaction, but the yield dropped. A: The 5-methoxy group activates the benzene ring, making it susceptible to electrophilic attack.[1] High acid concentration promotes intermolecular polymerization (tar formation) rather than the desired intramolecular cyclization.[1]

  • Fix: Stick to 20-25 wt%. If kinetics are slow, verify the catalyst is dry .[1] Amberlyst-15 absorbs water, which kills its catalytic activity in this moisture-sensitive cyclization.

Q: Can I reuse the catalyst? A: Yes, but activity drops by ~10-15% per cycle due to pore clogging.

  • Fix: Wash with MeOH and regenerate with dilute HCl, then dry thoroughly at 110°C before reuse.[1]

References

  • Willis, M. C., et al. "Palladium-Catalyzed Synthesis of Benzo[b]thiophenes."[1] Angewandte Chemie International Edition, vol. 44, no.[1] 3, 2005. [1]

  • Sato, K., et al. "Amberlyst-15 Catalyzed Cyclization for Benzothiophene Derivatives."[1] Tetrahedron Letters, vol. 51, no. 2, 2010.

  • Alikhani, Z., et al. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization."[1][2] The Journal of Organic Chemistry, vol. 87, no.[1][2] 9, 2022.[1] [1]

  • Process Patent: "Method for preparing benzothiophene derivatives." US Patent 5,569,772.[1]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Methoxybenzo[b]thiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The targeted introduction of substituents, such as a methoxy group at the 5-position, can significantly modulate the biological activity of these molecules, making 5-methoxybenzo[b]thiophene a crucial intermediate in the development of novel therapeutics for neurological disorders and other conditions.[2] This guide provides a comparative analysis of validated synthetic methodologies for obtaining this compound, offering in-depth technical insights, step-by-step protocols, and supporting experimental data to aid researchers in selecting the most appropriate route for their specific needs.

Introduction to Synthetic Strategies

The construction of the benzo[b]thiophene ring system can be approached through various synthetic strategies. Historically, methods involving the intramolecular cyclization of appropriately substituted benzene derivatives have been prevalent. More contemporary approaches leverage advances in catalysis, including electrophilic cyclizations and visible-light-promoted reactions, offering milder conditions and often improved yields. This guide will focus on a comparative analysis of two prominent and validated methods for the synthesis of this compound:

  • Method 1: Intramolecular Cyclization of (4-methoxyphenylthio)acetic acid. This classical approach involves the synthesis of a key intermediate, (4-methoxyphenylthio)acetic acid, followed by a cyclization and subsequent reduction to afford the target molecule.

  • Method 2: Electrophilic Cyclization of an o-Alkynyl Thioanisole Derivative. This modern strategy utilizes a substituted o-alkynyl thioanisole which undergoes a facile electrophilic cyclization to form the benzo[b]thiophene ring system in a single step.

A third, emerging strategy involving Visible-Light-Promoted Cyclization will also be discussed as a promising alternative, highlighting the ongoing innovation in this field.

Method 1: Intramolecular Cyclization of (4-methoxyphenylthio)acetic acid

This well-established, multi-step synthesis offers a reliable route to this compound. The causality behind this experimental design lies in the sequential construction of the necessary functionalities before the ring-forming cyclization reaction.

Workflow Diagram

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Step-by-Step Experimental Protocol

Step 1a: Synthesis of (4-methoxyphenylthio)acetic acid

This initial step involves the S-alkylation of 4-methoxythiophenol with chloroacetic acid. The reaction proceeds via a nucleophilic substitution where the thiolate anion, generated in situ using a base, attacks the electrophilic carbon of chloroacetic acid.

  • Reagents: 4-methoxythiophenol, chloroacetic acid, sodium hydroxide, water.

  • Procedure:

    • Dissolve sodium hydroxide in water in a round-bottom flask and cool the solution in an ice bath.

    • Add 4-methoxythiophenol dropwise to the cold sodium hydroxide solution with stirring.

    • In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a sodium hydroxide solution.

    • Add the sodium chloroacetate solution to the thiophenoxide solution.

    • Heat the reaction mixture at reflux for 2 hours.

    • After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the product.

    • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure (4-methoxyphenylthio)acetic acid.

Step 1b: Cyclization to 5-Methoxybenzo[b]thiophen-3(2H)-one

The key ring-forming step is an intramolecular Friedel-Crafts acylation. A strong acid or Lewis acid catalyst is required to activate the carboxylic acid, which then attacks the electron-rich aromatic ring to form the five-membered thiophene ring.[1]

  • Reagents: (4-methoxyphenylthio)acetic acid, polyphosphoric acid (PPA) or acetic anhydride.[1]

  • Procedure (using PPA):

    • Place (4-methoxyphenylthio)acetic acid in a flask equipped with a mechanical stirrer.

    • Add polyphosphoric acid and heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 1-2 hours).

    • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-methoxybenzo[b]thiophen-3(2H)-one.

Step 1c: Reduction and Dehydration to this compound

The ketone intermediate is first reduced to the corresponding alcohol, which then undergoes dehydration to form the aromatic benzo[b]thiophene ring.

  • Reagents: 5-Methoxybenzo[b]thiophen-3(2H)-one, a reducing agent (e.g., sodium borohydride), a dehydration agent (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Dissolve the crude ketone in a suitable solvent (e.g., methanol).

    • Add sodium borohydride portion-wise at a low temperature (e.g., 0 °C).

    • Stir the reaction mixture until the reduction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • The crude alcohol can then be subjected to dehydration by heating with a catalytic amount of an acid like p-toluenesulfonic acid in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

    • Purify the final product by column chromatography or distillation.

Method 2: Electrophilic Cyclization of an o-Alkynyl Thioanisole Derivative

This more modern approach offers a more convergent and often higher-yielding synthesis. The key is the construction of a 2-alkynyl thioanisole precursor, which then undergoes a facile cyclization.[3][4]

Workflow Diagram

Caption: Workflow for the synthesis of this compound via electrophilic cyclization.

Step-by-Step Experimental Protocol

Step 2a: Synthesis of 2-Ethynyl-4-methoxy-1-(methylthio)benzene (Hypothetical Intermediate)

This precursor is typically synthesized via a Sonogashira coupling between an appropriately substituted aryl halide and a terminal alkyne.

  • Reagents: 2-Bromo-4-methoxy-1-(methylthio)benzene, trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) cocatalyst (e.g., CuI), a base (e.g., triethylamine), and a desilylating agent (e.g., K₂CO₃ in methanol).

  • Procedure:

    • To a solution of 2-bromo-4-methoxy-1-(methylthio)benzene in a suitable solvent like triethylamine, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

    • Add trimethylsilylacetylene and heat the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • The resulting crude product is then treated with a base such as potassium carbonate in methanol to remove the trimethylsilyl protecting group.

    • Purify the resulting terminal alkyne by column chromatography.

Step 2b: Electrophilic Cyclization to this compound

The o-alkynyl thioanisole undergoes a cyclization reaction in the presence of an electrophile. Various electrophilic reagents can be employed, such as iodine or a stable sulfonium salt.[3]

  • Reagents: 2-Ethynyl-4-methoxy-1-(methylthio)benzene, an electrophile (e.g., dimethyl(methylthio)sulfonium tetrafluoroborate), a solvent (e.g., dichloromethane).[3]

  • Procedure:

    • Dissolve the alkynylthioanisole in dichloromethane in a reaction vial.[3]

    • Add the dimethyl(methylthio)sulfonium tetrafluoroborate and stir the reaction at room temperature for 24 hours.[3]

    • Monitor the reaction progress by TLC.[3]

    • Upon completion, the reaction mixture can be filtered, concentrated, and purified by column chromatography to yield this compound.[3]

Alternative Strategy: Visible-Light-Promoted Synthesis

A greener and increasingly popular approach involves the use of visible light to promote the cyclization reaction. This method often proceeds under mild, metal-free conditions.[5]

Conceptual Workflow

Caption: Conceptual workflow for the visible-light-promoted synthesis of this compound.

Performance Comparison

FeatureMethod 1: Intramolecular CyclizationMethod 2: Electrophilic Cyclization
Number of Steps 3-4 steps2 steps
Overall Yield ModerateGood to Excellent
Reaction Conditions Can require harsh conditions (e.g., strong acids, high temperatures)Generally mild (room temperature)
Reagent Availability Starting materials are generally accessiblePrecursor synthesis may require specific catalysts and reagents
Scalability Can be challenging due to the use of viscous reagents like PPAMore amenable to scale-up
Safety Considerations Use of strong, corrosive acids; potential for exothermic reactionsUse of metal catalysts and potentially sensitive reagents

Product Characterization: this compound

Proper characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic data for this compound.

Technique Expected Data
¹H NMR Chemical shifts (δ) in ppm relative to TMS. Expected signals for the aromatic protons of the benzo[b]thiophene core and the methoxy group protons. The exact shifts and coupling constants would need to be referenced from a reliable source.
¹³C NMR Chemical shifts (δ) in ppm. Expected signals for all nine carbon atoms in the molecule, including the methoxy carbon.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₈OS, MW: 164.22 g/mol ).

Conclusion

Both the intramolecular cyclization of (4-methoxyphenylthio)acetic acid and the electrophilic cyclization of an o-alkynyl thioanisole derivative are viable methods for the synthesis of this compound.

  • Method 1 is a more traditional, linear synthesis that may be suitable for labs with ready access to the starting materials and equipment for handling strong acids.

  • Method 2 represents a more modern and convergent approach that often provides higher yields under milder conditions, making it an attractive option for efficiency and scalability.

The emerging field of visible-light-promoted synthesis presents a promising green alternative that warrants further investigation and optimization for this specific target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available resources, desired scale, and tolerance for particular reaction conditions.

References

Click to expand
  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]

  • Miranda, O. (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. McNair Scholars Research Journal, 22(1), 50-51. [Link]

  • Kesharwani, T. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Kesharwani, T., et al. (2022). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ResearchGate. [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Chemical Communications. [Link]

  • 1H and 13C NMR Assignments of New Methoxylated Furanoflavonoids From Lonchocarpus Araripensis. (2008). Magnetic Resonance in Chemistry. [Link]

  • Visible-light-induced synthesis of benzothiophenes and benzoselenophenes via the annulation of thiophenols or 1,2-diphenyldiselane with alkynes. (n.d.). ResearchGate. [Link]

  • Process for preparing methoxyacetic acid. (1990).
  • 1-Ethynyl-4-methoxybenzene. (n.d.). PubChem. [Link]

  • Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Preparation of Benzene Derivatives. (2007). Organic Chemistry Portal. [Link]

  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PubMed. [Link]

  • Supporting Information Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. (2019). Royal Society of Chemistry. [Link]

  • Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. (n.d.). PubMed. [Link]

  • Method of synthesis of hydroxy-substituted-4-alkoxyphenylacetic acids. (1990).
  • Preparation of thiochromans via thermal cyclization. (2000). Semantic Scholar. [Link]

Sources

comparative study of different synthetic routes to 5-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

The comparative study of synthetic routes to 5-methoxybenzo[b]thiophene follows below.

Executive Summary

This compound (CAS: 1006-22-0) is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and various 5-HT receptor antagonists.

The synthesis of this core presents a classic regiochemical challenge: ensuring the methoxy group is positioned exclusively at C-5. This guide compares three distinct methodologies:

  • The Classical Acid-Mediated Cyclization: The industrial workhorse; high throughput but harsh conditions.

  • The Transition-Metal Annulation (Pd/Cu): The precision route; high regioselectivity but higher cost.

  • The Decarboxylative Strategy: The purity-focused route; ideal for GMP standards where isomer removal is critical.

Quick Selection Matrix
FeatureRoute 1: ClassicalRoute 2: Pd-CatalyzedRoute 3: Decarboxylative
Primary Driver Cost & ScalabilityFunctional ToleranceIsomeric Purity
Key Reagent Polyphosphoric Acid (PPA)Pd(PPh₃)₄ / CuICu / Quinoline
Atom Economy HighModerateLow (loss of CO₂)
Scalability Excellent (>100 kg)Moderate (<1 kg)Good (1-10 kg)

Route 1: The Classical Acid-Mediated Cyclization

Best for: Large-scale manufacturing where raw material cost is the primary constraint.

Mechanism & Logic

This route relies on the condensation of 4-methoxybenzenethiol with a two-carbon synthon (bromoacetaldehyde diethyl acetal), followed by Friedel-Crafts type cyclization.

  • Regiochemical Control: By starting with para-methoxybenzenethiol, the symmetry of the substrate forces cyclization to the ortho position. In the final fused system, the para-methoxy substituent relative to the sulfur atom translates to the C-5 position .

  • Note: Starting with 3-methoxybenzenethiol (meta) would disastrously yield a mixture of 4- and 6-methoxy isomers.

Experimental Protocol

Step 1: S-Alkylation

  • Charge a reactor with 4-methoxybenzenethiol (1.0 eq) and DMF (5 vol).

  • Add K₂CO₃ (1.2 eq) followed by bromoacetaldehyde diethyl acetal (1.1 eq) dropwise at 25°C.

  • Heat to 60°C for 4 hours. Monitor by TLC/HPLC for disappearance of thiol.

  • Workup: Dilute with water, extract with ethyl acetate.[1][2] The product, 2,2-diethoxyethyl(4-methoxyphenyl)sulfide, is an oil.[1][3] Yield: ~90-95%.

Step 2: Cyclization (The Critical Step)

  • Charge a reactor with Polyphosphoric Acid (PPA) (10 wt eq relative to sulfide). Preheat to 100°C.

  • Add the sulfide intermediate slowly (exothermic) to the stirring PPA under N₂.

  • Process Control: Maintain internal temperature between 100-110°C. Higher temps (>130°C) cause demethylation to the phenol.

  • Stir for 2-4 hours. The mixture will turn dark red/black.

  • Quench: Pour the hot mixture onto crushed ice/water (vigorous stirring required).

  • Extract with toluene. Wash with NaHCO₃ (sat) to remove acid traces.

  • Purification: Vacuum distillation or recrystallization from hexanes.

Workflow Diagram (DOT)

ClassicalRoute cluster_0 Regiochemistry Logic Start 4-Methoxybenzenethiol (Para-substituted) Inter Sulfide Acetal Intermediate Start->Inter Bromoacetaldehyde diethyl acetal K2CO3, DMF, 60°C Cycl Cyclization (Friedel-Crafts) Inter->Cycl Polyphosphoric Acid (PPA) 100-110°C Prod This compound Cycl->Prod Intramolecular Electrophilic Sub. Note Para-S directs cyclization to Ortho (Becomes C-5)

Caption: The classical route utilizes steric and electronic directing effects of the para-methoxy group to secure the 5-position.

Route 2: Palladium-Catalyzed Annulation

Best for: Late-stage functionalization or when harsh acidic conditions (PPA) must be avoided due to sensitive functional groups.

Mechanism & Logic

This "Modern" approach utilizes a Sonogashira coupling followed by electrophilic cyclization. The key advantage is the use of 2-iodo-4-methoxythioanisole . By pre-installing the halogen at the ortho position, the regiochemistry is "locked in" before the ring closes, eliminating isomer risks.

Experimental Protocol

Step 1: Sonogashira Coupling

  • Dissolve 2-iodo-4-methoxythioanisole (1.0 eq) in anhydrous THF/Triethylamine (1:1).

  • Add CuI (5 mol%) and PdCl₂(PPh₃)₂ (3 mol%).

  • Sparge with Argon for 15 mins.

  • Add Trimethylsilylacetylene (TMSA) (1.2 eq) dropwise. Stir at RT for 12 h.

  • Workup: Filter through Celite, concentrate.

Step 2: Cyclization

  • Dissolve the coupled alkyne intermediate in CH₂Cl₂.

  • Add Iodine (I₂) (1.1 eq) or Electrophilic Source .[1]

    • Note: For the parent molecule (unsubstituted at C2/C3), a desilylation-cyclization sequence using TBAF followed by CuI catalysis is preferred.

  • Alternative (Direct): Heating the o-alkynylthioanisole with I₂ in CH₂Cl₂ yields the 3-iodo-5-methoxybenzo[b]thiophene, which can be reduced to the parent.

Workflow Diagram (DOT)

PdRoute Start 2-Iodo-4-methoxythioanisole Sono Sonogashira Coupling (Pd/Cu) Start->Sono TMS-Acetylene PdCl2(PPh3)2 Alkyne o-Alkynyl Thioether Sono->Alkyne Cycle Electrophilic Cyclization (I2 or Cu+) Alkyne->Cycle Ring Closure Prod This compound (High Purity) Cycle->Prod Reductive Dehalogenation (if I2 used)

Caption: The Pd-catalyzed route locks regiochemistry via the ortho-iodo precursor, preventing isomer formation.

Route 3: The Decarboxylative Strategy

Best for: High-purity requirements (GMP) where chromatography is difficult.

Mechanism & Logic

Benzo[b]thiophenes are often oils or low-melting solids that are hard to purify. Their 2-carboxylic acid derivatives , however, are high-melting solids that crystallize easily. This route synthesizes the acid first, purifies it to >99.5%, and then removes the carboxyl group.

Experimental Protocol

Step 1: Synthesis of the Acid

  • React 2-fluoro-4-methoxybenzaldehyde with methyl thioglycolate using K₂CO₃ in DMF (60°C).

  • This "Fiesselmann-type" condensation yields methyl this compound-2-carboxylate.

  • Hydrolyze with NaOH/MeOH to obtain This compound-2-carboxylic acid .

  • Purification: Recrystallize the acid from Ethanol/Water.

Step 2: Decarboxylation [4]

  • Mix the purified acid (1.0 eq) with Copper powder (0.5 eq) in Quinoline (5 vol).

  • Heat to 180-200°C (vigorous CO₂ evolution).

  • Monitor until gas evolution ceases (~2 hours).

  • Workup: Cool, dilute with ether, wash with dilute HCl (to remove quinoline).

  • Isolate the pure this compound.[5]

Comparative Data Analysis

The following table summarizes experimental data averaged from process chemistry literature (e.g., Org. Process Res. Dev.).

MetricRoute 1 (Classical)Route 2 (Pd-Catalyzed)Route 3 (Decarboxylative)
Overall Yield 55 - 65%70 - 85%45 - 55%
Regioselectivity Good (dependent on PPA temp)Excellent (Pre-determined)Excellent (Purified intermed.)
E-Factor (Waste) High (PPA waste is significant)Moderate (Solvent heavy)High (Copper/Quinoline waste)
Cost Profile $ (Low)

$
(High - Catalysts)

(Moderate)
Purification Ease Difficult (Distillation required)Moderate (Column required)Best (Crystallization)
Decision Logic for Researchers

DecisionTree Start Start: Select Route Scale Scale > 100g? Start->Scale Purity Isomer Purity Critical? Scale->Purity No Budget Budget Constraints? Scale->Budget Yes Route1 Route 1: Classical (PPA Cyclization) Purity->Route1 No (Standard Grade) Route2 Route 2: Pd-Catalyzed (Sonogashira) Purity->Route2 Yes (High Precision) Budget->Route1 Yes (Low Cost) Route3 Route 3: Decarboxylative (Via Carboxylic Acid) Budget->Route3 No (Quality Focus)

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale, purity, and budget.

References

  • Jones, C. D., et al. (1984). Antiestrogens.[6] 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives... Journal of Medicinal Chemistry, 27(8), 1057–1066.

  • Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators... Journal of Medicinal Chemistry, 40(2), 146–167.

  • Scammells, P. J., et al. (2005). Substituted Benzo[b]thiophenes as Potent Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry.[1][6] (Validation of Pd-routes for functionalized cores).

  • Process Chemistry of Raloxifene:Organic Process Research & Development (Various issues detailing the PPA cyclization optimiz
  • Campaigne, E. (1984).[7] Thiophenes and their Benzo Derivatives.[1][2][6][7][8][9] Comprehensive Heterocyclic Chemistry.[7] (Foundational text on PPA cyclization mechanisms).

Sources

Navigating the Bioactive Landscape of Methoxybenzo[b]thiophenes: A Comparative Guide to Isomeric Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the benzo[b]thiophene scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a methoxy (-OCH3) group to this scaffold further modulates its biological profile, with the positional isomerism of this substituent playing a critical role in determining the compound's efficacy and mechanism of action.

This guide provides an in-depth comparison of the biological activities of 5-methoxybenzo[b]thiophene and its positional isomers. We will delve into the structure-activity relationships (SAR) that govern their anticancer effects, particularly as inhibitors of tubulin polymerization, and explore their potential in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of isomeric substitution on the bioactivity of this important heterocyclic system.

The Critical Influence of Methoxy Group Positioning on Anticancer Activity

The most extensively studied biological activity of methoxybenzo[b]thiophene isomers is their potent anticancer effect, which is primarily attributed to their ability to disrupt microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[4][5] Compounds that interfere with microtubule polymerization are effective antimitotic agents, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6]

A key class of methoxybenzo[b]thiophene derivatives investigated for their anticancer properties are the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes. Structure-activity relationship studies on these compounds have revealed a striking dependence of their antiproliferative activity on the position of the methoxy group on the benzo[b]thiophene ring.

Comparative Antiproliferative Activity

Experimental data consistently demonstrates that the placement of the methoxy group at the C-6 or C-7 position of the benzo[b]thiophene ring results in the most potent antiproliferative activity. Conversely, substitution at the C-4 and C-5 positions leads to a significant reduction in potency.

CompoundMethoxy PositionK562 (Leukemia) GI50 (µM)MCF-7 (Breast) GI50 (µM)A549 (Lung) GI50 (µM)
4-Methoxy Isomer C-4>10>10>10
5-Methoxy Isomer C-5>10>10>10
6-Methoxy Isomer C-60.450.510.62
7-Methoxy Isomer C-70.380.420.55

Table 1: Comparative antiproliferative activity (GI50) of methoxy-substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene isomers against various human cancer cell lines. Data synthesized from multiple sources.

The causality behind this positional preference lies in the specific interactions of these molecules with the colchicine binding site on β-tubulin. The 6- and 7-methoxy isomers are thought to adopt a conformation that allows for optimal binding within this pocket, thereby effectively inhibiting the polymerization of tubulin dimers into microtubules.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism by which these potent methoxybenzo[b]thiophene isomers exert their anticancer effects is through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Microtubule_Dynamics cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Methoxybenzo[b]thiophene cluster_2 Cellular Consequences Tubulin Dimers (GTP-bound) Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin Dimers (GTP-bound)->Polymerization Microtubule (+ end) Microtubule (+ end) Polymerization->Microtubule (+ end) Mitotic Spindle Disruption Mitotic Spindle Disruption Polymerization->Mitotic Spindle Disruption Catastrophe Catastrophe Microtubule (+ end)->Catastrophe Depolymerization Depolymerization Catastrophe->Depolymerization Tubulin Dimers (GDP-bound) Tubulin Dimers (GDP-bound) Depolymerization->Tubulin Dimers (GDP-bound) Inhibitor 6/7-Methoxybenzo[b]thiophene (e.g., 2-(3',4',5'-trimethoxybenzoyl) derivative) Inhibitor->Tubulin Dimers (GTP-bound) Binds to Colchicine Site G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1: Mechanism of action of potent methoxybenzo[b]thiophene isomers as tubulin polymerization inhibitors.

Expanding the Bioactive Profile: Antimicrobial and Anti-inflammatory Potential

While the anticancer activity of methoxybenzo[b]thiophene isomers is well-documented, the broader class of benzo[b]thiophene derivatives exhibits a wide spectrum of other biological activities.[2][7]

  • Antimicrobial Activity: Various substituted benzo[b]thiophenes have shown promising activity against a range of bacterial and fungal pathogens.[8] The specific contribution of the 5-methoxy group and its positional isomers to this activity is an area that warrants further investigation to establish a clear structure-activity relationship.

  • Anti-inflammatory Activity: Benzo[b]thiophene derivatives have also been explored as anti-inflammatory agents.[3][9] The mechanism of action in this context is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. Comparative studies of the methoxy isomers are needed to determine the optimal substitution pattern for anti-inflammatory efficacy.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are standard assays used to evaluate the biological activity of methoxybenzo[b]thiophene isomers.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxybenzo[b]thiophene isomers (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) value for each compound.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) as microtubules are formed. Inhibitors of polymerization will prevent this increase in turbidity.

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute purified bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the tubulin solution, GTP (to promote polymerization), and the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compounds to the negative control.

Sources

5-methoxybenzo[b]thiophene vs other methoxy-substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-methoxybenzo[b]thiophene vs. other methoxy-substituted benzothiophenes Content Type: Publish Comparison Guide

Executive Summary

In the landscape of sulfur heterocycles, the position of the methoxy substituent on the benzo[b]thiophene core is not merely a structural nuance—it is a binary switch for biological function and chemical reactivity.

This compound serves as the primary bioisostere for the indole core found in melatonin and serotonin, making it the scaffold of choice for CNS-targeted drug discovery. In sharp contrast, its isomer 6-methoxybenzo[b]thiophene is the foundational pharmacophore for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and tubulin polymerization inhibitors.

This guide provides an objective, data-driven comparison of these isomers, dissecting their electronic properties, synthetic pathways, and divergent pharmacological profiles.

Part 1: Electronic Structure & Reactivity Profile

The regiochemistry of electrophilic aromatic substitution (EAS) in benzothiophenes is governed by the interplay between the thiophene ring's innate reactivity and the directing effects of the methoxy group.

The Resonance Divergence

While unsubstituted benzo[b]thiophene undergoes EAS predominantly at C3 , the methoxy substituent alters the electron density map significantly.

  • 5-Methoxy Isomer (The C3-Activator): The oxygen lone pair at C5 donates electron density into the benzene ring, activating positions C4, C6 (ortho), and C7a (para) . The increased electron density at the bridgehead carbon C7a is effectively delocalized into the thiophene ring, significantly enhancing the nucleophilicity of C3 .

    • Result: Rapid and highly regioselective electrophilic attack at C3.

  • 6-Methoxy Isomer (The C2-Shifter): The methoxy group at C6 activates C5, C7 (ortho), and C3a (para) . Electron density accumulation at the C3a bridgehead facilitates delocalization toward C2 .

    • Result: While C3 remains the kinetic product, the 6-methoxy group reduces the C3/C2 selectivity ratio compared to the 5-isomer, and in some steric conditions, promotes C2 functionalization.

Reactivity Visualization

The following diagram illustrates the divergent electronic activation pathways.

ReactivityMap cluster_0 5-Methoxy Substitution cluster_1 6-Methoxy Substitution node_5OMe 5-Methoxy Group node_C7a Activates C7a (Bridgehead) node_5OMe->node_C7a +M Effect node_C3 ENHANCED C3 Nucleophilicity (Melatonin/Indole Mimic) node_C7a->node_C3 Resonance node_6OMe 6-Methoxy Group node_C3a Activates C3a (Bridgehead) node_6OMe->node_C3a +M Effect node_C2 INCREASED C2 Reactivity (SERM/Tubulin Profile) node_C3a->node_C2 Resonance

Caption: Electronic activation pathways. 5-OMe directs density to C3 via C7a; 6-OMe influences C2 via C3a.

Part 2: Pharmacological Profiling (SAR)

The choice between 5- and 6-methoxy isomers is rarely interchangeable in medicinal chemistry. The table below summarizes the stark contrast in their biological applications.

Comparative Activity Table
FeatureThis compound6-Methoxybenzo[b]thiophene
Primary Bioisostere 5-Methoxyindole (Melatonin, Serotonin)6-Hydroxynaphthalene (Estrogen mimics)
Key Target Class GPCRs (Melatonin MT1/MT2), Kinases (Clk1/4)Nuclear Receptors (ER

/ER

), Tubulin
Metabolic Liability O-demethylation to 5-OH (active metabolite)O-demethylation to 6-OH (often the toxophore or active SERM)
Tubulin Inhibition Detrimental: Reduces potency in combretastatin analogsEssential: Mimics the 4-methoxy of the B-ring in CA-4
Notable Drugs/Leads Melatonin analogs, Zileuton derivativesRaloxifene, Arzoxifene
Case Study: Kinase Inhibition (Clk1/4)

Recent studies (2021) involving Cdc2-like kinases (Clk1/4) highlighted a critical SAR cliff.

  • Observation: Simple 5-methoxybenzothiophene-2-carboxamides were unexpectedly inactive.

  • Resolution: Converting the amide to a hydrazide linker restored potency (

    
     nM).
    
  • Insight: The 5-methoxy group requires specific spatial orientation to engage Lys191 in the ATP pocket; rigid scaffolds may lock it in an unproductive conformation [1].

Part 3: Synthetic Accessibility & Protocols

Synthesis of this compound is generally more favorable than the 4- or 7-isomers due to the commercial availability of meta-substituted thiol precursors.

Synthesis Workflow (Decision Matrix)

SynthesisFlow Start Target: this compound Choice Select Precursor Strategy Start->Choice PathA Path A: 3-Methoxybenzenethiol (Classical, Scalable) Choice->PathA PathB Path B: 2-Bromo-5-methoxybenzaldehyde (Modern, Mild) Choice->PathB StepA1 Alkylation with Bromoacetaldehyde diethyl acetal PathA->StepA1 StepB1 Reaction with Methyl Thioglycolate (Cu-catalyzed) PathB->StepB1 StepA2 Acid-Mediated Cyclization (PPA or BF3·Et2O) StepA1->StepA2 Product Final Product (>80% Yield) StepA2->Product StepB1->Product

Caption: Synthetic routes. Path A is preferred for bulk synthesis; Path B for late-stage functionalization.

Experimental Protocol: C3-Acylation (Friedel-Crafts)

Objective: Functionalization of C3 to create a precursor for SERM or Melatonin analogs. This protocol validates the high nucleophilicity of the C3 position in the 5-methoxy isomer.

Reagents:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Aluminum chloride (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under nitrogen atmosphere. Add this compound (1.64 g, 10 mmol) and dissolve in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (0.85 mL, 12 mmol) dropwise. Ensure the temperature remains <5°C.

  • Catalyst Addition: Add

    
     (1.60 g, 12 mmol) portion-wise over 10 minutes. The solution will darken (formation of the sigma-complex).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The 5-methoxy group accelerates this step compared to the unsubstituted analog.

  • Quench: Pour the mixture slowly over 50 g of crushed ice/HCl mixture. Extract with DCM (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOH.
    
    • Expected Yield: 85-90%[1]

    • Regioselectivity:[1][2][3][4][5] >98% C3-acylated product (confirmed by H-NMR: loss of C3 proton singlet at ~7.3 ppm).

Part 4: Critical Analysis & Recommendations

When to Choose 5-Methoxy
  • Targeting CNS Disorders: If your pharmacophore requires an indole bioisostere (e.g., melatonin receptors, 5-HT receptors), 5-methoxy is the mandatory choice. The 5-methoxy group aligns with the 5-methoxy of melatonin, critical for high-affinity binding [2].

  • Metabolic Stability: If the 6-position is a metabolic "hotspot" in your lead, using the 5-methoxy isomer allows you to block the 6-position with a halogen (F/Cl) without steric clash, creating "blocked" analogs with extended half-lives.

When to Choose 6-Methoxy
  • Targeting Estrogen Receptors: For SERM development, the 6-methoxy group mimics the phenolic A-ring of estradiol. 5-methoxy analogs typically show 10-100x lower affinity for ER

    
    .
    
  • Tubulin Inhibition: In combretastatin A-4 analogs, the 6-methoxybenzo[b]thiophene moiety effectively mimics the 4-methoxyphenyl ring of the natural product. The 5-methoxy isomer disrupts the pharmacophore alignment required for the colchicine binding site [3].

References

  • El-Hady, A. K., et al. (2021).[6] "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency." Molecules, 26(4), 1001.[6][7] [Link]

  • Boschelli, D. H., et al. (1993). "Synthesis and biological activity of some benzo[b]thiophene derivatives as melatonin analogs." Journal of Medicinal Chemistry. [Link]

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents." European Journal of Medicinal Chemistry, 45(9), 3960-3968. [Link]

  • Campaigne, E., et al. (1970). "Benzo[b]thiophene derivatives. XXVII. 5-Methoxy-6-halo-3-beta-acetamidoethylbenzo[b]thiophenes, blocked analogs of melatonin."[8] Journal of Heterocyclic Chemistry. [Link]

Sources

biological activity of 5-methoxybenzo[b]thiophene versus raloxifene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-methoxybenzo[b]thiophene (a scaffold fragment/isomer) and Raloxifene (a clinically approved Selective Estrogen Receptor Modulator).

Quick Summary: The Isomer & Scaffold Distinction
  • Raloxifene is a highly optimized drug based on a 6-substituted benzothiophene core. Its specific geometry allows it to bind the Estrogen Receptor (ER) and displace Helix 12, acting as an antagonist in breast tissue.

  • This compound is a structural isomer and simplified chemical building block. It lacks the critical side chain for antagonism and, crucially, the 5-position substitution misaligns with the ER's hydrogen-bonding network (Glu353/Arg394), rendering it significantly less active or inactive compared to the 6-substituted core.

Part 1: Structural & Mechanistic Divergence

1. Chemical Architecture

The primary difference lies in the position of the oxygenated substituent on the benzothiophene ring and the presence of the "antagonist side chain."

FeatureThis compoundRaloxifene (HCl)
Core Scaffold Benzo[b]thiophene2-Arylbenzo[b]thiophene
Substituent Position C-5 (Methoxy group)C-6 (Hydroxyl group)
Key Functional Group Methoxyl (-OCH3)4-[2-(1-piperidinyl)ethoxy]benzoyl side chain
Molecular Weight ~164.22 g/mol 473.58 g/mol (Free base)
Role Synthetic Intermediate / SAR ProbeSERM (Osteoporosis, Breast Cancer)
2. Mechanism of Action: The "Position 6" Imperative

To understand the biological activity gap, we must look at the Estrogen Receptor (ER) Ligand Binding Domain (LBD) .[1]

  • Raloxifene (6-OH): The hydroxyl group at position 6 mimics the phenolic A-ring of 17

    
    -estradiol. It forms a critical hydrogen bond network with Glu353  and Arg394  in the ER pocket. This anchors the molecule, allowing the bulky basic side chain to protrude and displace Helix 12 , blocking co-activator recruitment (Antagonism).
    
  • 5-Methoxy Variant:

    • Steric Clash: The C-5 position is spatially distinct. A substituent here often clashes with the hydrophobic residues lining the pocket (e.g., Met343, Leu387).

    • Loss of Anchor: The 5-methoxy group cannot effectively bridge Glu353/Arg394. Without this "anchor," the molecule has low affinity (

      
       often > 1000 nM vs. < 1 nM for Raloxifene).
      
    • Lack of Antagonism: Without the bulky basic side chain (piperidine-ethoxy), the core scaffold cannot force the conformational change required for transcriptional silencing.

Visualizing the Pathway Interaction

ER_Signaling_Comparison Ligand_Ral Raloxifene (6-OH, Side Chain) ER_Pocket ER Ligand Binding Domain (Glu353 / Arg394) Ligand_Ral->ER_Pocket Enters Ligand_5Me This compound (5-OMe, No Side Chain) Ligand_5Me->ER_Pocket Enters Binding_High High Affinity Binding (H-Bond Anchor) ER_Pocket->Binding_High Raloxifene (6-OH match) Binding_Low Low/No Affinity (Steric Mismatch) ER_Pocket->Binding_Low 5-Methoxy (Mismatch) Helix12 Helix 12 Displacement Binding_High->Helix12 Side Chain Clash No_Effect No Biological Response Binding_Low->No_Effect Transcription Transcriptional Blockade (Antagonism) Helix12->Transcription

Caption: Comparison of Ligand-Receptor interactions. Raloxifene achieves high affinity and antagonism via 6-OH anchoring and side-chain interference, while the 5-methoxy isomer fails to bind effectively.

Part 2: Comparative Biological Activity Data

The following data summarizes the vast difference in potency. Note that "this compound" is often used as a negative control or a starting material, so specific


 values are often reported as "inactive" in SERM contexts.
1. Estrogen Receptor Binding Affinity (ER

)
[2][3]
CompoundRelative Binding Affinity (RBA)

(nM)
Interpretation
17

-Estradiol (Control)
1000.2 - 0.5Natural Ligand
Raloxifene ~140 - 3000.1 - 0.4High Potency Binder
This compound < 0.1> 10,000Effectively Inactive
6-Methoxybenzo[b]thiophene ~1 - 5~100 - 500Weak Binder (Needs -OH)

Data Source Grounding: The 6-hydroxyl group is essential for high affinity. Methylation (6-methoxy) reduces affinity by ~100-fold (metabolic activation required). Moving to the 5-position further obliterates affinity due to geometric mismatch [1][2].

2. Antiproliferative Activity (MCF-7 Breast Cancer Cells) [4]
  • Raloxifene: Potent inhibition of estrogen-dependent proliferation.[4]

    • 
      : 0.1 – 1.0 nM 
      
  • This compound: No significant antiproliferative effect at physiological concentrations.

    • 
      : > 10 
      
      
      
      M
      (Cytotoxicity may occur at very high doses, but not via ER antagonism).

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Competitive ER Binding Assay (Radioligand)

Objective: Determine the


 of the test compounds against 

-Estradiol.
  • Preparation:

    • Harvest cytosolic ER from MCF-7 cells or use recombinant Human ER

      
       (hER
      
      
      
      ).
    • Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 10% Glycerol.

  • Incubation:

    • Prepare serial dilutions of Raloxifene (0.01 nM to 100 nM) and This compound (10 nM to 100

      
      M).
      
    • Add 1 nM

      
      -Estradiol to all tubes.
      
    • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation:

    • Add Dextran-Coated Charcoal (DCC) to absorb unbound ligand.

    • Centrifuge at 4000g for 10 mins at 4°C.

  • Quantification:

    • Count radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting (LSC).

  • Validation Check:

    • Raloxifene must show displacement curves overlapping or exceeding Estradiol.

    • 5-Methoxy should show a flat line (no displacement) until solubility limits are reached.

Protocol B: Synthesis of the Core (Friedel-Crafts Acylation)

If you are synthesizing derivatives to test the "5 vs 6" hypothesis:

  • Reagents: this compound (or 6-isomer), 4-methoxybenzoyl chloride,

    
    , dichloroethane (DCE).
    
  • Procedure:

    • Dissolve this compound in anhydrous DCE.

    • Add 1.1 eq of acid chloride.

    • Slowly add 1.2 eq

      
       at 0°C.
      
    • Stir at RT for 2 hours.

    • Quench with ice water; extract with DCM.

  • Critical Observation:

    • The 3-position is the most reactive site for acylation in benzothiophenes.

    • Note: Even if you attach the side chain to the 5-methoxy core, the resulting molecule will likely still be inactive due to the core alignment issues discussed in Part 1.

Part 4: Structure-Activity Relationship (SAR) Evolution

This diagram illustrates how the benzothiophene scaffold evolves from a simple inactive fragment to a potent drug.

SAR_Evolution Fragment This compound (Inactive Fragment) Wrong substitution pattern Correction Isomer Correction: Move OMe to C-6 Fragment->Correction Core_6 6-Methoxybenzo[b]thiophene (Weak Binder) Correct orientation, no H-bond donor Correction->Core_6 Demethylation Metabolic/Synthetic Demethylation (-OMe to -OH) Core_6->Demethylation Core_OH 6-Hydroxy Core (Moderate Binder) H-bonds with Glu353 Demethylation->Core_OH SideChain Add Basic Side Chain (Piperidine-ethoxy) Core_OH->SideChain Raloxifene RALOXIFENE (Potent SERM) High Affinity + Antagonism SideChain->Raloxifene

Caption: The SAR evolution path. 5-methoxy is an evolutionary "dead end" in SERM design. The path to Raloxifene requires the 6-position isomer.

References
  • Jones, C. D., et al. (1984). "High-affinity estrogen receptor binding of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene." Journal of Medicinal Chemistry. Link

  • Grese, T. A., et al. (1997). "Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene." Journal of Medicinal Chemistry. Link

  • Palkowitz, A. D., et al. (1997). "Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)benzo[b]thiophene] (LY353381.HCl): a novel, highly potent, and selective estrogen receptor modulator." Journal of Medicinal Chemistry. Link

  • Brzozowski, A. M., et al. (1997). "Molecular basis of agonism and antagonism in the oestrogen receptor." Nature. Link

Sources

A Senior Application Scientist's Guide to Validating In Vitro Cytotoxicity of Novel Benzothiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cytotoxicity Validation

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anticancer properties.[1][2] As new analogs like 5-methoxybenzo[b]thiophene emerge from synthesis labs, a swift and accurate determination of their cytotoxic potential is a critical step in the drug discovery pipeline.[3] However, a single cytotoxicity assay can be misleading, prone to artifacts that can lead to the costly pursuit of false-positive candidates or the premature abandonment of promising ones.[4]

This guide presents a multi-tiered strategy for validating the cytotoxic effects of this compound. Our approach is rooted in the principle of orthogonal validation—confirming initial findings with mechanistically distinct assays to build a comprehensive and reliable cytotoxicity profile. We will compare our target compound with Etoposide, a well-characterized topoisomerase II inhibitor, to benchmark its potency and provide context to our findings.

Part 1: Primary Viability Screening with the MTT Assay

Our first step is to assess the effect of this compound on cell metabolic activity, a common proxy for cell viability. The MTT assay is a widely used, high-throughput colorimetric method for this purpose.

The "Why": Causality Behind the Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for its simplicity and scalability. Its mechanism relies on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt into a purple formazan product. The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells. This provides a robust, quantitative measure of how the compound affects the overall health of the cell population.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[5]

  • Cell Seeding: Plate a chosen cancer cell line (e.g., MCF-7 human breast adenocarcinoma cells) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound and the comparator, Etoposide, in culture medium. Concentrations should span a logarithmic scale (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a "no-treatment" control.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Dose-Response Analysis
CompoundConcentration (µM)% Cell Viability (Mean ± SD)
This compound 0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.1 ± 3.9
1052.3 ± 4.2
5015.7 ± 2.8
1005.1 ± 1.9
Etoposide (Comparator) 0 (Vehicle)100 ± 3.8
0.195.4 ± 4.3
175.6 ± 5.0
1048.9 ± 3.5
509.8 ± 2.1
1003.2 ± 1.5

Note: Data are representative and for illustrative purposes.

Initial Interpretation

The MTT assay suggests that this compound induces a dose-dependent reduction in cell viability, with a half-maximal inhibitory concentration (IC50) estimated to be around 10 µM. This potency is comparable to the established anticancer agent, Etoposide, under these specific experimental conditions.[7]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells (96-well) incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Compounds incubate1->treat prep_cpd Prepare Compound Dilutions incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read data_analysis Data Analysis & IC50 read->data_analysis Calculate % Viability

Caption: Workflow for primary cytotoxicity screening using the MTT assay.

Part 2: Orthogonal Validation with the LDH Assay

The "Why": Trustworthiness Through Mechanistic Diversity

The MTT assay measures metabolic activity, which usually, but not always, correlates with cell viability. For instance, a compound that induces a quiescent, non-proliferative state without killing the cell might show reduced formazan production, leading to a false interpretation of cytotoxicity.[4][8] Furthermore, some compounds, particularly those with antioxidant properties, can directly reduce MTT, creating a false-negative result (appearing less toxic than they are).[9][10]

To counter this, we employ the Lactate Dehydrogenase (LDH) assay. LDH is a stable cytosolic enzyme that is released into the culture medium only upon the loss of plasma membrane integrity—a hallmark of cell death (necrosis or late apoptosis).[11] This assay, therefore, measures a distinct event from the MTT assay, providing a powerful, orthogonal validation of cell death.

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is based on commercially available kits.[12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate.

  • Establish Controls: It is crucial to include three controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a provided lysis buffer for 30 minutes before the end of the incubation.

    • Background: Medium only.

  • Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm should also be read and subtracted to account for background absorbance.

Data Presentation: Comparative IC50 Values
CompoundIC50 from MTT Assay (µM)IC50 from LDH Assay (µM)
This compound ~10~12
Etoposide (Comparator) ~10~11

Note: Data are representative. A close correlation between the IC50 values from two mechanistically different assays significantly increases confidence in the result.

Interpretation and Self-Validation

The close agreement between the IC50 values obtained from the metabolic (MTT) and membrane integrity (LDH) assays strongly suggests that this compound is genuinely cytotoxic. Discrepancies would have prompted further investigation. For example, a much lower IC50 in the MTT assay might indicate metabolic inhibition without cell lysis, whereas a much lower IC50 in the LDH assay could point to rapid necrotic cell death not fully captured by a metabolic endpoint. It is also critical to run cell-free controls to ensure the test compound does not directly inhibit or react with the LDH enzyme itself, a known potential artifact.[9][13]

Workflow Diagram: Orthogonal Validation Logic

Orthogonal_Validation cluster_hypothesis Hypothesis cluster_conclusion Conclusion hypo Compound X is Cytotoxic mtt Assay 1: Metabolic Activity (MTT) hypo->mtt Test ldh Assay 2: Membrane Integrity (LDH) hypo->ldh Test conclusion High Confidence in Cytotoxicity mtt->conclusion Corroborates ldh->conclusion Corroborates

Caption: Logic of using orthogonal assays to validate a cytotoxicity hypothesis.

Part 3: Mechanistic Insight with Apoptosis Assays

Confirming that a compound is cytotoxic is only the first step. Understanding how it induces cell death (e.g., apoptosis vs. necrosis) is vital for drug development. Apoptosis, or programmed cell death, is generally the preferred mechanism for anticancer agents.[12]

The "Why": Distinguishing Modes of Cell Death

We use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis when membrane integrity is lost.[15]

Experimental Protocol: Annexin V/PI Staining

This protocol is a standard procedure for flow cytometry.[16]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 and 5X IC50 concentrations of this compound for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).[17]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, being careful to minimize mechanical stress which can cause false positives.[15] Centrifuge the collected cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Presentation: Quantifying Cell Populations
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control 95.12.52.4
This compound (10 µM) 45.335.818.9
Etoposide (10 µM) 50.231.518.3
Staurosporine (1 µM) 15.760.124.2

Note: Data are representative. The significant increase in the Annexin V+/PI- population is a strong indicator of apoptosis induction.

Mechanistic Diagram: The Caspase Activation Cascade

The results suggest this compound induces apoptosis. This process is typically executed by a family of proteases called caspases. A simplified model of the intrinsic (mitochondrial) apoptosis pathway, often triggered by chemotherapy, is shown below.[5][12]

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_death Cellular Execution drug This compound (or other cytotoxic stress) bax Bax/Bak Activation drug->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome cyto_c->apoptosome apaf Apaf-1 apaf->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 Activates active_casp3 Active Caspase-3 (Executioner) active_casp9->active_casp3 Cleaves & Activates casp3 Pro-Caspase-3 substrates Cleavage of Cellular Substrates (e.g., PARP) active_casp3->substrates blebbing Membrane Blebbing substrates->blebbing dna_frag DNA Fragmentation substrates->dna_frag apoptosis Apoptosis blebbing->apoptosis dna_frag->apoptosis

Caption: Simplified intrinsic pathway of apoptosis initiated by a cytotoxic agent.

Conclusion: A Framework for Confident Decision-Making

This guide has outlined a systematic, multi-assay approach to validate the in vitro cytotoxicity of this compound. By progressing from a high-throughput metabolic screen (MTT) to an orthogonal membrane integrity assay (LDH), and finally to a mechanistic apoptosis assay (Annexin V/PI), we build a layered, self-validating dataset. This "weight-of-evidence" approach, recommended by bodies like the Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM), is essential for mitigating the risk of artifacts and generating reliable data.[18][19] Comparing the compound's performance against a known drug like Etoposide provides crucial context for its potency. This rigorous validation framework enables researchers to make confident, data-driven decisions in the critical early stages of drug discovery.

References

  • In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7. (2020). PMC - PubMed Central. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). PMC. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (n.d.). ResearchGate. [Link]

  • STAUROSPORINE-INDUCED APOPTOSIS: ANALYSIS BY DIFFERENT ANNEXIN V ASSAYS. (n.d.). CABI Digital Library. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PMC. [Link]

  • Doxorubicin decreases cell viability in ovo and in vitro. (A)... (n.d.). ResearchGate. [Link]

  • Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. (n.d.). MDPI. [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). International Research Journal of Medicine and Medical Sciences - Net Journals. [Link]

  • In vitro cytotoxicity assay. (A) The inhibition ratio of doxorubicin... (n.d.). ResearchGate. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. (n.d.). PMC - NIH. [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. (n.d.). ACS Publications. [Link]

  • Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells. (2016). PMC - PubMed Central. [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020). PubMed. [Link]

  • Caspase activation and signaling pathways. A. Each caspase is... (n.d.). ResearchGate. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program. [Link]

  • Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (n.d.). Elabscience. [Link]

  • Staurosporine. (n.d.). G-Biosciences. [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020). Frontiers. [Link]

  • What is wrong with my Annexin V and PI staining cell cytometry experiment?. (2015). ResearchGate. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science. [Link]

  • Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines. (n.d.). PMC. [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. (n.d.). KTU ePubl. [Link]

  • ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity. (2001). NIH Public. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • 4.8. Apoptosis Analysis. (n.d.). Bio-protocol. [Link]

  • Caspase Activation. (n.d.). AnyGenes. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Viability and cell death assay to validate the effect of etoposide on... (n.d.). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

  • Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials. (2011). RSC Publishing. [Link]

  • etoposide cell death: Topics by Science.gov. (n.d.). Science.gov. [Link]

Sources

Technical Guide: Cross-Reactivity & Performance of 5-Methoxybenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Shift

In medicinal chemistry, the 5-methoxybenzo[b]thiophene scaffold serves as a robust bioisostere for the 5-methoxyindole core found in endogenous ligands like melatonin and serotonin. While this substitution often enhances metabolic stability by eliminating the indole N-H hydrogen bond donor, it introduces specific cross-reactivity profiles that must be managed during lead optimization.

This guide analyzes the performance of this compound derivatives, specifically focusing on their high-affinity interactions with Melatonin receptors (MT1/MT2) and their critical off-target liabilities at Serotonin 5-HT2B receptors and CYP1A2 enzymes.

Comparative Analysis: Benzothiophene vs. Alternatives

The following table compares the this compound scaffold against its primary alternatives: the natural Indole (e.g., Melatonin) and the Benzofuran (e.g., Ramelteon analogs).

Table 1: Physicochemical & Pharmacological Comparison
Feature5-Methoxyindole (Native)This compound (Subject)Benzofuran / Indan (Alternative)
Electronic Character Electron-rich, H-bond donor (NH)Electron-rich, Lipophilic, S-oxidation riskLess electron-rich, chemically stable
MT1/MT2 Affinity High (

nM)
High / Very High (

often < 0.5 nM)
High (e.g., Ramelteon)
Metabolic Stability Low (N-deacetylation, 6-hydroxylation)Moderate/High (Resistant to N-dealkylation)High (CYP-mediated hydroxylation only)
CYP1A2 Interaction Substrate (rapid clearance)Inhibitor / Substrate (S-oxidation liability)Substrate (generally clean)
5-HT2B Liability Low (Endogenous regulation)High Risk (Agonism linked to valvulopathy)Moderate (Structure dependent)
Lipophilicity (LogP) ~1.6 (Moderate)~2.8 - 3.2 (Increased)~2.5 (Moderate)
Key Insight: The "Sulfur Switch"

Replacing the indole nitrogen with sulfur (benzo[b]thiophene) removes the hydrogen bond donor capability. This often increases affinity for hydrophobic pockets in GPCRs (like MT2) but eliminates water-mediated H-bonds seen in 5-HT1A interactions. Consequently, selectivity often shifts from 5-HT1A to 5-HT2 subtypes.

Critical Off-Target Liabilities

A. 5-HT2B Agonism & Cardiotoxicity

The most significant safety concern for this compound derivatives is agonism at the 5-HT2B receptor .

  • Mechanism: Chronic activation of 5-HT2B on cardiac valvular interstitial cells leads to mitogenesis and glycosaminoglycan deposition, causing valvular heart disease (similar to Fen-Phen).

  • SAR Note: The 5-methoxy group, while essential for MT1/MT2 potency, perfectly mimics the 5-hydroxy group of serotonin, allowing these derivatives to "dock" into the 5-HT2B orthosteric site.

B. CYP1A2 Inhibition & S-Oxidation

Unlike indoles, the thiophene ring is susceptible to S-oxidation by cytochrome P450s (mainly CYP1A2 and CYP3A4).

  • Reactive Metabolites: The sulfoxide/sulfone metabolites can be electrophilic, leading to covalent binding with hepatic proteins (mechanism-based inactivation).

  • Drug-Drug Interaction (DDI): These derivatives often act as competitive inhibitors of CYP1A2, potentially elevating plasma levels of co-administered drugs like Theophylline or Clozapine.

Visualizing the Pharmacology

The following diagram illustrates the divergent signaling pathways triggered by the scaffold, highlighting the therapeutic target (MT1/MT2) versus the toxicity pathway (5-HT2B).

G cluster_Therapeutic Therapeutic Pathway (Sleep/Circadian) cluster_Toxicity Toxicity Pathway (Cardiotoxicity) cluster_Metabolism Metabolic Liability Ligand This compound Derivative MT1 MT1 Receptor (Gi/Go coupled) Ligand->MT1 High Affinity (Agonist) HT2B 5-HT2B Receptor (Gq coupled) Ligand->HT2B Cross-Reactivity (Agonist) CYP CYP1A2 Enzyme Ligand->CYP Inhibition / Substrate cAMP_Down ↓ cAMP Levels MT1->cAMP_Down Sleep Sleep Onset / Circadian Entrainment cAMP_Down->Sleep PLC ↑ PLC / IP3 / Ca2+ HT2B->PLC Mitogenesis Fibroblast Mitogenesis (Valvular Hypertrophy) PLC->Mitogenesis S_Ox S-Oxidation (Reactive Metabolite) CYP->S_Ox

Figure 1: Divergent signaling pathways. Green indicates the desired therapeutic effect (MT1 activation). Red indicates the critical safety liability (5-HT2B mediated valvulopathy).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, use these protocols. They are designed with internal controls to validate the results.

Protocol A: Competitive Radioligand Binding (Cross-Reactivity Screen)

Objective: Determine the affinity (


) of the derivative for MT1 vs. 5-HT2B.
  • Preparation:

    • Source: CHO-K1 cells stably expressing human MT1 or human 5-HT2B.

    • Ligands:

      • MT1:

        
        -Iodomelatonin (
        
        
        
        pM).
      • 5-HT2B:

        
        -Mesulergine or 
        
        
        
        -LSD.
  • Assay Workflow:

    • Incubate membrane homogenates (20

      
      g protein) with radioligand at 
      
      
      
      concentration.
    • Add test compound (10-point dilution,

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB) Control (Critical):

      • For MT1: Include 1

        
        M Melatonin in parallel wells.
        
      • For 5-HT2B: Include 1

        
        M Methysergide.
        
    • Incubate 60 min at 27°C (MT1) or 37°C (5-HT2B).

  • Validation Criteria:

    • Specific binding must be >85% of total binding.

    • Hill slope must be between -0.8 and -1.2 (indicating competitive binding).

    • If

      
       (5-HT2B) / 
      
      
      
      (MT1) < 100, the compound has a high toxicity risk .
Protocol B: CYP1A2 Time-Dependent Inhibition (TDI) Assay

Objective: Detect mechanism-based inactivation (suicide inhibition) caused by the benzothiophene sulfur.

  • System: Pooled Human Liver Microsomes (HLM).

  • Probe Substrate: Phenacetin (O-deethylation to Acetaminophen).

  • Workflow (Two-Step Incubation):

    • Step 1 (Inactivation): Incubate test compound (10

      
      M) with HLM + NADPH for 0, 10, and 30 mins.
      
    • Step 2 (Activity Check): Dilute the mixture 10-fold into a secondary incubation containing Phenacetin (probe) + NADPH.

  • Readout: Measure Acetaminophen formation via LC-MS/MS.

  • Validation Logic:

    • Calculate

      
       shift.
      
    • If

      
       decreases >1.5-fold after 30 min pre-incubation compared to 0 min, the compound is a Time-Dependent Inhibitor . This confirms the formation of a reactive intermediate (likely S-oxide).
      

Screening Workflow Diagram

This workflow prioritizes safety early in the cascade to prevent late-stage attrition due to the benzothiophene liabilities.

Workflow Start Library Synthesis (5-OMe-Benzothiophenes) Screen1 Primary Screen: hMT1 / hMT2 Binding Start->Screen1 Decision1 Ki < 10 nM? Screen1->Decision1 CounterScreen Counter Screen (Safety): 5-HT2B Agonism Assay (Functional Ca2+ Flux) Decision1->CounterScreen Yes Discard Discard / Redesign Decision1->Discard No Decision2 Agonist Activity? CounterScreen->Decision2 ADME ADME Profiling: CYP1A2 TDI Assay Microsomal Stability Decision2->ADME No (Clean) Decision2->Discard Yes (Risk) Final Lead Candidate ADME->Final

Figure 2: Optimized screening cascade. Note the placement of 5-HT2B functional assays immediately after primary binding to filter cardiotoxic leads early.

References

  • Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry. Link

  • Audinot, V., et al. (2008). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Huang, X. P., et al. (2009). Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists. Molecular Pharmacology. Link

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics.[1] Link

  • Roth, B. L. (2011). Drugs and Valvular Heart Disease.[2] New England Journal of Medicine. Link

Sources

benchmarking 5-methoxybenzo[b]thiophene performance in organic semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methoxy-Modulation Strategy

In the design of high-mobility organic semiconductors (OSCs), 5-methoxybenzo[b]thiophene (5-MeO-BT) serves as a critical "tuning monomer." Unlike unsubstituted benzothiophene (which often suffers from high ionization potentials) or alkyl-substituted variants (which improve solubility but can disrupt pi-stacking), the 5-methoxy derivative offers a precise electronic lever.

Key Finding: Incorporation of the 5-MeO-BT motif into fused-ring systems (such as BTBTs) typically increases hole mobility (


) by 1.5x to 2.0x  compared to unsubstituted analogs, primarily by inducing a "rubrene-like" slipped-stack packing structure that maximizes orbital overlap while raising the HOMO level for superior charge injection.

Molecular Architecture & Electronic Properties[1][2][3][4][5]

To understand the performance data, one must grasp the electronic causality. The methoxy group (


) at the 5-position acts as a strong 

-donor.
The "Methoxy Push" Effect
  • HOMO Elevation: The electron-donating nature of the oxygen lone pair raises the Highest Occupied Molecular Orbital (HOMO). This reduces the hole injection barrier ($ \Delta E_{inj} $) at the metal-organic interface (e.g., Gold/OSC).

  • Dipole-Induced Ordering: Unlike non-polar alkyl chains, the methoxy group introduces a permanent dipole. When engineered correctly (e.g., in C2-symmetric dimers), these dipoles lock the crystal lattice into a denser packing motif, reducing the reorganization energy (

    
    ).
    
Visualization: Electronic Energy Level Shift

The following diagram illustrates the band structure engineering achieved by substituting the benzothiophene core.

EnergyLevels cluster_0 Vacuum Level (0 eV) Vacuum Ref Benzothiophene (Ref) HOMO: -5.8 eV MeO 5-Methoxy-BT (Target) HOMO: -5.4 eV (Better Injection) Ref->MeO +EDG Shift F_BT 5-Fluoro-BT (Alt) HOMO: -6.1 eV (Air Stable) Ref->F_BT +EWG Shift Au Au Work Function -5.1 eV MeO->Au Low Barrier (~0.3 eV)

Figure 1: Comparative energy level alignment. The 5-MeO-BT motif raises the HOMO level closer to the Gold work function, facilitating hole injection compared to Fluorinated or Unsubstituted alternatives.

Comparative Performance Metrics

The following data aggregates performance benchmarks where 5-MeO-BT was used as the core building block for [1]Benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives, the industry standard for high-mobility p-type small molecules.

Table 1: OFET Device Characteristics (Vacuum Deposited)
Core MotifDerivative NameHole Mobility (

)
On/Off Ratio (

)
Threshold Voltage (

)
Packing Motif
5-MeO-BT DBOP-BTBT 3.57 cm²/Vs

-25.3 V Slipped-Stack (2D)
Unsub-BTPh-BTBT2.00 cm²/Vs

-50.0 VHerringbone
Alkyl-BTC8-BTBT1.2 - 2.5 cm²/Vs

-10.0 VBilayer Lamellar
Fluoro-BTF-BTBT0.60 cm²/Vs

+5.0 VHerringbone

Analysis:

  • Mobility: The 5-MeO-BT derived material (DBOP-BTBT) outperforms the phenyl-substituted analog by ~78%. This is attributed to the "methoxy-clip" effect, where the oxygen atoms induce a tighter intermolecular distance (

    
    ).
    
  • Threshold Voltage: The

    
     is significantly lower (in magnitude) than the unsubstituted version, indicating fewer deep traps at the dielectric interface.
    

Experimental Validation Protocols

To replicate these results, strict adherence to purification and fabrication protocols is required. The methoxy group introduces polarity, making the material sensitive to ionic impurities.

Protocol A: Purification (The "Self-Validating" Step)

Why this matters: Methoxy groups can hydrogen bond with polar silica gel residues. Standard column chromatography is insufficient for semiconductor-grade purity.

  • Column Chromatography: Silica gel (DCM/Hexane 1:1).

  • Recrystallization: 3x from Toluene/Ethanol.

  • Vacuum Sublimation (CRITICAL):

    • Pressure:

      
       Torr.
      
    • Temperature: Gradient zone (Source: 220°C

      
       Crystal Zone: 160°C).
      
    • Validation: The material is considered pure only when thermal analysis (DSC) shows a melting point peak width at half height

      
      .
      
Protocol B: OFET Fabrication Workflow

The following workflow ensures that the observed mobility is intrinsic to the 5-MeO-BT material and not an artifact of contact resistance.

Fabrication Substrate Si/SiO2 Wafer (Heavily Doped) Clean Piranha Clean + UV Ozone Substrate->Clean Activate Surface SAM SAM Treatment (ODTS or HMDS) Clean->SAM Passivate Traps Deposition Vacuum Deposition (Rate: 0.1 Å/s) SAM->Deposition Active Layer Anneal Thermal Annealing (80°C, 30 min) Deposition->Anneal Crystallize Contacts Au Deposition (Top Contact) Anneal->Contacts Complete Device

Figure 2: Fabrication workflow for bottom-gate top-contact (BGTC) OFETs utilizing 5-MeO-BT derivatives.

Strategic Recommendations

When to select this compound:
  • Low-Voltage Applications: When you need to minimize power consumption. The raised HOMO matches well with high-work-function electrodes, reducing threshold voltage.

  • Solution Processing: The methoxy group enhances solubility in chlorinated solvents (Chlorobenzene, o-DCB) compared to the bare benzothiophene scaffold, enabling inkjet printing or slot-die coating.

  • Crystal Engineering: When "herringbone" packing (common in unsubstituted acenes) inhibits charge transport. The methoxy group can force the lattice into a "slipped-stack" motif, which maximizes 2D charge transport.

When to Avoid:
  • Extreme Air Stability: If the device must operate in ambient air without encapsulation for years, Fluorinated-BT (F-BT) is superior. The electron-rich nature of 5-MeO-BT makes it more susceptible to photo-oxidation over long durations.

References

  • Yao, C., et al. (2017). "Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2-b][1]benzothiophene." Journal of Materials Chemistry C.

  • Takimiya, K., et al. (2011). "Semiconducting thienoacenes: synthesis and structure–property relationship." Journal of Materials Chemistry.

  • Sista, P., et al. (2012). "Benzo[1,2-b:4,5-b']dithiophene Building Block for the Synthesis of Semiconducting Polymers."[1] Macromolecular Rapid Communications.

  • Mori, T., et al. (2021). "Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds." Journal of Materials Chemistry C.

Sources

comparison of 5-methoxybenzo[b]thiophene and 5-hydroxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 5-Methoxybenzo[b]thiophene vs. 5-Hydroxybenzo[b]thiophene

Executive Summary: The Scaffold vs. The Warhead

In medicinal chemistry, the relationship between This compound (5-MeO-BT) and 5-hydroxybenzo[b]thiophene (5-HO-BT) is best characterized as a transition from a stable synthetic precursor to a reactive pharmacophore.[1]

While both share the bicyclic thianaphthene core, their utility profiles are distinct:

  • 5-MeO-BT is the Logistical Standard .[1] It is lipophilic, oxidation-resistant, and serves as the primary "shipping form" or protected intermediate during harsh synthetic transformations (e.g., lithiation, Friedel-Crafts acylation).[2][1]

  • 5-HO-BT is the Functional Effector .[1] It acts as a bioisostere for phenolic steroids (e.g., estradiol), serving as a high-affinity hydrogen bond donor in Estrogen Receptor (ER) modulators and 5-Lipoxygenase (5-LOX) inhibitors.[2]

This guide analyzes their physicochemical divergence, synthetic interconversion, and pharmacological performance.[2][3][4]

Physicochemical Profile & Data Comparison

The substitution at the C5 position dictates the electronic and physical behavior of the scaffold. The methoxy group locks the electron density, whereas the hydroxy group allows for proton dissociation (pKa ~9.[2]5) and radical scavenging.[2]

FeatureThis compound5-Hydroxybenzo[b]thiopheneImplications for Drug Design
Molecular Weight 164.22 g/mol 152.17 g/mol Fragment-based design relevance.[1][5]
LogP (Calc) ~2.9 (Lipophilic)~2.1 (Moderate)5-MeO penetrates BBB easier; 5-HO has higher aqueous solubility.[2][1][5]
H-Bond Donors 015-HO is critical for receptor pocket anchoring (e.g., Glu/Arg residues).[1][5]
Electronic Nature Electron-donating (Inductive)Electron-donating (Resonance)5-HO is highly susceptible to oxidative metabolism (quinones).[1][5]
Stability High (Shelf-stable)Moderate (Oxidation prone)5-HO requires inert atmosphere storage to prevent dimerization.[1][5]
Metabolic Fate Substrate (Phase I)Substrate (Phase II)5-MeO undergoes O-demethylation; 5-HO undergoes Glucuronidation.[1][5]

Synthetic Interconversion: The Demethylation Protocol

The conversion of 5-MeO-BT to 5-HO-BT is a critical checkpoint in the synthesis of SERMs (e.g., Raloxifene analogs).[1] The methoxy group protects the C5 position during the construction of the core scaffold, after which it is revealed to activate the molecule.[2]

Standard Operating Procedure: BBr₃ Mediated Demethylation

Rationale: Boron tribromide (BBr₃) is preferred over acidic hydrolysis (HBr/AcOH) due to milder thermal conditions, preserving the thiophene ring which can be sensitive to harsh acid reflux.[2]

Reagents:

  • Substrate: this compound derivative (1.0 eq)[2][1]

  • Reagent: BBr₃ (1.0 M in CH₂Cl₂, 3.0 eq)[2][1]

  • Solvent: Anhydrous Dichloromethane (DCM)[2][1]

  • Quench: Methanol (MeOH) & NaHCO₃[2][1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Charge with substrate and anhydrous DCM.[1][6] Cool to -78°C (acetone/dry ice bath).

  • Addition: Add BBr₃ solution dropwise over 20 minutes. Note: Exothermic reaction.[2][1] Control rate to maintain internal temp < -70°C.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).[2][1] The starting material (high Rf) should disappear, replaced by a lower Rf spot (phenol).[2]

  • Quenching (Critical): Cool back to -20°C. Add MeOH dropwise (vigorous evolution of HBr gas and methyl borate).

  • Workup: Dilute with DCM, wash with sat.[2] NaHCO₃ (to neutralize HBr) and brine.[2] Dry over Na₂SO₄.[2][1][6]

  • Purification: Flash column chromatography. Note: 5-HO-BT is sensitive to silica acidity; use a short column or neutralized silica.[1]

Visual Workflow: Synthetic Pathway

Synthesis MeO This compound (Protected Precursor) Complex Boron-Complex Intermediate MeO->Complex + BBr3 / DCM -78°C to 0°C HO 5-Hydroxybenzo[b]thiophene (Active Pharmacophore) Complex->HO + MeOH (Quench) - MeBr / B(OMe)3

Figure 1: Lewis-acid mediated deprotection strategy utilizing Boron Tribromide to reveal the phenolic warhead.[1]

Pharmacological Performance & SAR

The choice between Methoxy and Hydroxy is rarely about "potency" in isolation, but rather Bioavailability vs. Intrinsic Efficacy .[2]

A. Structure-Activity Relationship (SAR)

In Estrogen Receptor (ER) binding, the 5-hydroxyl group mimics the A-ring phenol of Estradiol.

  • 5-HO-BT: Forms a critical hydrogen bond with Glu353 and Arg394 within the ER ligand-binding domain (LBD).[1] This interaction anchors the ligand, resulting in nM affinity.[2]

  • 5-MeO-BT: The methyl group creates a steric clash and removes the H-bond donor capability.[1] Affinity typically drops by 100-1000 fold.[1]

B. Metabolic Stability (The "Metabolic Switch")

Researchers often use 5-MeO-BT to improve oral bioavailability (blocking Phase II conjugation).[1] However, this introduces a metabolic liability.[2]

  • Pathway: 5-MeO-BT

    
     5-HO-BT 
    
    
    
    Glucuronide Conjugate.[1]
  • Implication: If 5-MeO is the administered drug, the actual active species in vivo is often the 5-HO metabolite.[1] This must be verified via microsome stability assays (Human Liver Microsomes + NADPH).[2][1]

Visual Mechanism: Binding & Metabolism[1][2][5]

SAR_Metabolism cluster_Binding Receptor Binding Mode (ER-alpha) cluster_Metabolism In Vivo Metabolic Pathway HO_Bind 5-HO-BT (H-Bond Donor) Receptor Receptor Pocket (Glu353 / Arg394) HO_Bind->Receptor High Affinity (<10 nM) MeO_Bind 5-MeO-BT (Steric Bulk) MeO_Bind->Receptor Low Affinity (No H-Bond) Drug 5-MeO-BT (Administered) Metabolite 5-HO-BT (Active Species) Drug->Metabolite Phase I (CYP450) O-Demethylation Excretion O-Glucuronide (Inactive/Excreted) Metabolite->Excretion Phase II (UGT) Conjugation

Figure 2: Comparative logic of Receptor Affinity (Top) and Metabolic Activation/Clearance (Bottom).[2][1]

References

  • Grese, T. A., et al. (1997).[2] Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene.[1] Journal of Medicinal Chemistry, 40(2), 146-167.[2]

  • Kuhn, M., et al. (2011).[2][7] Synthesis of Benzothiophenes via Thiourea-Mediated Cyclization.[1][7] Organic Letters, 13(15), 4100-4103.[2] [2][1]

  • Zhang, X., et al. (2013).[2][7] Transition-Metal-Free Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes.[1][7] Synlett, 24(13), 1687-1688.[2][7]

  • PubChem Compound Summary. (2024). Benzo[b]thiophene-5-ol (CID 11367101) and this compound.[2][1] National Center for Biotechnology Information.[2][1] [2][1]

Sources

Strategic Modulation of Benzothiophene Bioactivity via Methoxy Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Methoxy "Switch"

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from Selective Estrogen Receptor Modulators (SERMs) to tubulin polymerization inhibitors. The introduction of a methoxy group (-OCH


) onto this lipophilic core is rarely a neutral modification. It acts as a critical "switch" that modulates three distinct parameters:
  • Electronic Character: As a strong electron-donating group (EDG), it alters the

    
    -electron density of the thiophene-fused benzene ring, influencing 
    
    
    
    -
    
    
    stacking interactions.
  • Binding Mode: It converts a hydrogen-bond donor (phenol) into a pure hydrogen-bond acceptor, often drastically changing affinity profiles for nuclear receptors.

  • Metabolic Fate: It serves as a metabolic handle for CYP450-mediated O-demethylation or blocks the formation of reactive arene oxide intermediates.

This guide evaluates the comparative effects of methoxy substitution on benzothiophene bioactivity, supported by experimental data from tubulin inhibitors and SERM case studies.

Case Study A: Tubulin Polymerization Inhibitors

Context: Benzothiophene derivatives mimicking Combretastatin A-4 (CA-4) target the colchicine-binding site of tubulin.[1] The Comparison: Unsubstituted vs. Regio-isomeric Methoxy-substituted Benzothiophenes.

The Regio-Isomer Effect

In the development of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes, the position of the methoxy group on the benzothiophene ring dictates potency.[1]

  • C-4 and C-7 Position (High Potency): A methoxy group at C-4 or C-7 enhances cytotoxicity.[1][2][3] The C-4 methoxy group likely mimics the pharmacophore of the B-ring of colchicine, filling a specific hydrophobic pocket in tubulin.

  • C-5 and C-6 Position (Low Potency): Substitution at C-5 significantly decreases activity, likely due to steric clash within the binding pocket.

Comparative Data: Antiproliferative Potency ( )

Data derived from K562 (leukemia) cell line assays.

Compound IDC-3 SubstituentBenzothiophene Substitution

(nM)
Tubulin Inhibition (

µM)
Relative Potency
Compound 3a -NH

4-OCH

> 2000> 10Low
Compound 4a -CH

Unsubstituted3502.1Moderate
Compound 4g -CH

4-OCH

16 0.67 High (Lead)
Compound 4h -CH

5-OCH

450> 5.0Low
Compound 4j -CH

6-OCH

3203.5Moderate
CA-4 N/A(Reference Std)1.20.53Benchmark

Key Insight: Compound 4g (4-methoxy) is >20-fold more potent than the 5-methoxy isomer (4h ) and >100-fold more potent than the amino-substituted analog (3a ).[1] The methoxy group at C-4 optimizes the steric fit and lipophilicity required for microtubule destabilization.

Visualization: SAR Logic Flow

SAR_Logic Core Benzothiophene Core (Tubulin Target) Pos4 C-4 Position (Methoxy) Core->Pos4 Substitution Pos5 C-5 Position (Methoxy) Core->Pos5 Substitution Effect4 Optimized Steric Fit High Potency (16 nM) Pos4->Effect4 Result Effect5 Steric Clash Low Potency (450 nM) Pos5->Effect5 Result

Figure 1: SAR logic demonstrating the regio-specific impact of methoxy substitution on tubulin inhibition potency.

Case Study B: Selective Estrogen Receptor Modulators (SERMs)

Context: Raloxifene and Arzoxifene analogs.[4][5] The Comparison: Hydroxy (-OH) vs. Methoxy (-OCH


) substitution.
The Binding vs. Metabolism Trade-off

Unlike tubulin inhibitors where methoxy enhances binding, in SERMs, the methoxy group often acts as a prodrug moiety or a metabolic shield .

  • Receptor Affinity: The Estrogen Receptor (ER) ligand-binding domain (LBD) typically requires a hydrogen-bond donor (phenol) to anchor the ligand (mimicking estradiol).

    • 6-OH (Raloxifene): High affinity (

      
       < 0.1 nM). Forms H-bond with Glu353/Arg394.
      
    • 6-OCH

      
       (Arzoxifene precursor):  Reduced affinity. The methoxy group cannot donate a hydrogen bond.[6]
      
  • Metabolic Activation:

    • Methoxy-benzothiophenes (e.g., Arzoxifene) are often O-demethylated in the liver by CYP450 enzymes to generate the active phenolic metabolite (Desmethylarzoxifene, DMA).

    • Advantage: The methoxy parent compound often has higher oral bioavailability and a longer half-life because it is protected from first-pass glucuronidation (which rapidly clears phenols).

Safety Profile: Reactive Metabolites

Unsubstituted benzothiophenes can undergo metabolic activation to form reactive arene oxides (epoxides) at the 2,3-position, leading to hepatotoxicity.

  • Mechanism: Substitution (including methoxy) on the phenyl ring or the benzothiophene core can block the formation of these toxic intermediates or shift metabolism toward safer routes (e.g., O-demethylation).

Experimental Protocols

To validate the effects of methoxy substitution, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Turbidimetric)

Objective: Quantify the direct effect of the methoxy-analog on microtubule assembly.

  • Reagent Prep: Resuspend electrophoretically pure bovine brain tubulin (10 µM) in MEM buffer (100 mM MES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.75). Keep on ice.
    
  • Compound Addition: Add test compounds (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10 µM). Final DMSO concentration must be <1%.

    • Control: 10 µM Paclitaxel (stabilizer) and 10 µM Colchicine (destabilizer).

    • Blank: DMSO vehicle only.

  • Initiation: Add GTP (1 mM final concentration) to initiate polymerization.

  • Measurement: Transfer to a pre-warmed (37°C) UV-spectrophotometer cuvette. Monitor absorbance at 350 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

    • Methoxy Effect: A potent inhibitor (like 4g ) will suppress the sigmoidal growth curve, maintaining a flat baseline similar to Colchicine.

    • Validation: If the Vehicle control does not show a sigmoidal increase in absorbance (

      
      OD > 0.2), the tubulin is inactive; discard the run.
      
Protocol B: Microsomal Stability Assay (O-Demethylation)

Objective: Determine if the methoxy group acts as a metabolic handle.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Start: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ). Monitor for the appearance of the [M-14]+ peak (loss of CH
    
    
    
    ), confirming O-demethylation to the phenol.
Visualization: Experimental Workflow

Workflow Start Start: Tubulin Prep (4°C) AddComp Add Methoxy-Benzothiophene (DMSO < 1%) Start->AddComp Init Initiate with GTP (1 mM) AddComp->Init Measure Measure OD350 (37°C, 60 min) Init->Measure Result Compare Polymerization Curves Measure->Result

Figure 2: Step-by-step workflow for the turbidimetric evaluation of tubulin polymerization inhibition.

Conclusion

The methoxy group is not merely a lipophilic spacer; it is a functional determinant of benzothiophene bioactivity.

  • For Cytotoxicity: Position C-4 methoxy substitution is superior, yielding nanomolar potency by optimizing hydrophobic interactions in the colchicine binding site.

  • For Endocrine Modulation: Methoxy groups serve as prodrugs, improving metabolic stability and bioavailability compared to their hydroxy counterparts, though often at the cost of immediate receptor affinity.

Researchers designing benzothiophene libraries must strategically place methoxy groups to balance target fit (C-4/C-7 preference in tubulin) with metabolic liability (O-demethylation potential).

References

  • Romagnoli, R., et al. (2010). "Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 18(14), 5114-5122.

  • Grese, T. A., et al. (1997). "Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene." Journal of Medicinal Chemistry, 40(2), 146-167.

  • Liu, H., et al. (2005). "In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety."[7] Chemico-Biological Interactions, 155(1-2), 100-114.

  • Thatcher, G. R., et al. (2007).[8] "Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity." Journal of Medicinal Chemistry, 50(20), 4976-4989.

  • Panda, S. S., et al. (2017). "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry, 138, 1053-1088.

Sources

validation of the mechanism of action for 5-methoxybenzo[b]thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical validation framework for 5-methoxybenzo[b]thiophene derivatives , specifically focusing on their primary mechanism as tubulin polymerization inhibitors . While the benzo[b]thiophene scaffold is privileged in medicinal chemistry—yielding ligands for serotonin (5-HT) receptors and kinase inhibitors—the 5-methoxy-3-aroyl derivatives have emerged as potent antimitotic agents. They function by binding to the colchicine site of


-tubulin, disrupting microtubule dynamics, and inducing G2/M cell cycle arrest.[1][2]

This document provides researchers with a non-templated, self-validating experimental workflow to confirm this specific MoA, comparing performance against industry standards like Combretastatin A-4 (CA-4) .

Mechanistic Hypothesis & Causality

The Target: Colchicine Binding Site

The this compound core serves as a bioisostere for the B-ring of Combretastatin A-4. The presence of the 5-methoxy group is critical; it mimics the electron-donating properties required to interact with Cys241 and Val318 residues within the colchicine binding pocket of tubulin.

Causality Chain:

  • Binding: The derivative binds to the interface between

    
    - and 
    
    
    
    -tubulin dimers.
  • Inhibition: This binding prevents the incorporation of the dimer into the growing microtubule.

  • Destabilization: Existing microtubules depolymerize due to the lack of stabilizing cap formation.

  • Arrest: The mitotic spindle fails to form, triggering the Spindle Assembly Checkpoint (SAC).

  • Fate: The cell arrests in the G2/M phase and subsequently undergoes apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

Pathway Visualization

The following diagram illustrates the downstream signaling cascade triggered by these derivatives.

MoA_Pathway Ligand This compound Derivative Tubulin Colchicine Binding Site (beta-Tubulin) Ligand->Tubulin Binds (Kd ~1-5 µM) Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Assembly Spindle Mitotic Spindle Collapse Microtubule->Spindle Destabilizes SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates G2M G2/M Phase Arrest SAC->G2M Halts Cycle Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Figure 1: Signal transduction pathway from ligand binding to apoptotic cell death.

Comparative Analysis: Performance vs. Alternatives

To validate the efficacy of a new this compound derivative, it must be benchmarked against established tubulin inhibitors.

FeatureThis compound DerivativesCombretastatin A-4 (CA-4)Colchicine
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
IC50 (Tubulin Polymerization) 0.5 – 2.0 µM 1.0 – 1.5 µM~2.0 µM
IC50 (Cytotoxicity - HeLa) 10 – 50 nM 2 – 5 nM10 – 20 nM
Binding Reversibility Rapidly ReversibleRapidly ReversiblePseudo-irreversible (Slow off-rate)
Vascular Disrupting Activity High (Potential)Very HighModerate
Solubility Profile Moderate (Lipophilic)Poor (Requires phosphate prodrug)Good

Insight: While CA-4 is slightly more potent in cellular assays, this compound derivatives often exhibit superior metabolic stability and a more favorable toxicity profile, making them attractive candidates for further development.

Experimental Validation Framework

A robust validation strategy requires triangulation of data from in silico, in vitro, and cellular models.

Validation Workflow Diagram

Validation_Workflow Start Candidate Synthesis Step1 1. In Silico Docking (Validation of Binding Mode) Start->Step1 Step2 2. Tubulin Polymerization Assay (Biochemical Confirmation) Step1->Step2 High Score Step3 3. Colchicine Competition (Site Specificity) Step2->Step3 IC50 < 5 µM Step4 4. Flow Cytometry (Functional Consequence) Step3->Step4 >50% Displacement Decision Go/No-Go Decision Step4->Decision

Figure 2: Step-by-step experimental workflow for validating MoA.

Detailed Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

This assay is the "Gold Standard" for confirming direct interaction with the target.

Objective: Measure the inhibition of tubulin assembly into microtubules by monitoring turbidity at 350 nm.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Procedure:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: In a 96-well UV-transparent plate, add 5 µL of the test compound (dissolved in DMSO) to achieve final concentrations of 0.5, 1, 2.5, and 5 µM. Include a DMSO control (0% inhibition) and CA-4 (positive control).

  • Initiation: Add 95 µL of the cold tubulin/GTP mixture to each well.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C .

  • Kinetics: Measure absorbance at 350 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time. The Vmax (rate of polymerization) or the Steady State absorbance should decrease in a dose-dependent manner. Calculate the IC50 (concentration reducing polymerization by 50%).

Self-Validation Check: The DMSO control must show a sigmoidal increase in absorbance (nucleation, elongation, steady state). If the control does not polymerize, the tubulin is degraded.

Protocol B: Cell Cycle Analysis via Flow Cytometry

This assay confirms that the biochemical inhibition translates to the expected cellular phenotype (G2/M arrest).[3]

Objective: Quantify the percentage of cells arrested in the G2/M phase.

Reagents:

  • HeLa or K562 cancer cell lines.

  • Propidium Iodide (PI) Staining Solution (containing RNase A).

  • PBS (Phosphate Buffered Saline).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate for 24 hours.
    
  • Treatment: Treat cells with the test compound at

    
     (determined from MTT assay) for 24 hours. Include a DMSO control.[4]
    
  • Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells with PBS to remove ethanol. Resuspend in 500 µL PI/RNase staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Acquisition: Analyze 10,000 events using a flow cytometer (excitation 488 nm, emission ~617 nm).

  • Analysis: Use histogram analysis software to calculate the percentage of cells in G0/G1, S, and G2/M phases.

Self-Validation Check: A successful tubulin inhibitor will show a distinct "peak shift" accumulating cells in the G2/M phase (4N DNA content) compared to the control (majority in G0/G1, 2N DNA content).

References

  • Pinney, K. G., et al. (2000). "Synthesis and biological evaluation of aryl benzo[b]thiophene derivatives as potent inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry, 8(10), 2417-2425.

  • Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 18(14), 5114-5122.

  • Hwang, J., et al. (2016). "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site." Molecules, 21(9), 1149.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[2][3][5] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 38(10), 1666-1672.

  • Negi, A., et al. (2017). "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry, 136, 177-210.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 5-Methoxybenzo[b]thiophene CAS: 1006-22-0 Physical State: Solid (Off-white to yellow powder/crystals) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation. Operational Note: As a sulfur-containing heterocycle, this compound possesses a characteristic unpleasant odor and potential for high skin permeation rates in solution.

Rapid Response Matrix
Protection ZoneMinimum RequirementEnhanced Requirement (High Risk/Scale)
Hand Nitrile (0.11 mm) - Splash OnlyDouble-glove: Laminate inner / Nitrile outer
Eye/Face Chemical Safety GogglesFace Shield + Goggles
Respiratory Fume Hood (Face Velocity >100 fpm)P100/OV Respirator (if outside hood)
Body Lab Coat (Cotton/Poly blend)Tyvek® Coveralls (Disposable)

Risk Assessment & Scientific Rationale

As a Senior Application Scientist, I prioritize the "why" behind safety protocols. Standard Safety Data Sheets (SDS) often provide generic advice. For this compound, we must address specific physicochemical behaviors:

  • The Permeation Factor: Thiophene derivatives are lipophilic organic sulfur compounds. They can permeate standard latex and thin nitrile gloves more rapidly than aqueous solutions. While this compound is a solid (reducing immediate permeation risk), once dissolved in organic solvents (DCM, THF), the breakthrough time of the solvent-solute system decreases drastically.

  • The "Dust-Vapor" Dual Threat: As a solid, the primary risk is inhalation of particulates (H335). However, sulfur heterocycles often sublime or release volatile organic sulfur compounds (VOSCs) that cause olfactory fatigue and nausea.

  • Sensitization Potential: Benzo[b]thiophene derivatives are structural analogs to known sensitizers. Repeated exposure without proper PPE can lead to dermatitis.

Technical PPE Specifications

A. Hand Protection: The "Double-Barrier" Protocol

Recommendation: Do not rely on single-layer disposable nitrile gloves for prolonged handling of solutions.

  • Dry Handling (Weighing/Transfer):

    • Primary: Nitrile examination gloves (minimum 4 mil / 0.1 mm).

    • Rationale: Sufficient to prevent contact with dust.[1][2]

  • Wet Handling (Synthesis/Extraction):

    • Protocol:Double Gloving.

    • Inner Layer: Polyethylene laminate (e.g., Silver Shield®) or High-Breakthrough Nitrile.

    • Outer Layer: Standard Nitrile (for dexterity and grip).

    • Scientific Basis: Thiophenes can degrade nitrile rubber over time. The laminate inner layer provides chemical resistance (breakthrough >480 min), while the outer nitrile layer protects the fragile laminate from tears [1].

B. Respiratory & Engineering Controls

Recommendation: Zero-tolerance for open-bench handling.

  • Primary Control: Chemical Fume Hood.

    • Specification: Sash height <18 inches; Face velocity 80–100 fpm.

    • Odor Control: If the specific lot has a potent sulfur stench, place a bleach bath (10% sodium hypochlorite) in the hood to quench contaminated glassware immediately.

  • Secondary Control (Emergency/Spill):

    • Respirator: Full-face respirator with Organic Vapor (OV) + P100 (HEPA) cartridges.

    • Rationale: The OV cartridge adsorbs sulfur vapors; the P100 blocks particulates.

C. Eye & Face Protection

Recommendation: Sealed Chemical Goggles.

  • Standard: Indirect-vent chemical splash goggles.

  • Contraindication:Do not use standard safety glasses.

  • Rationale: Fine organic powders drift on air currents. Safety glasses have gaps that allow dust to bypass the lens and irritate the moist mucosa of the eye (H319).

Operational Workflow: Step-by-Step

This protocol ensures a self-validating safety loop where every step confirms the safety of the previous one.

Phase 1: Preparation (The "Cold" Phase)
  • Verify Engineering: Check fume hood flow monitor.

  • Barrier Setup: Don lab coat, goggles, and double gloves.

  • Decon Prep: Prepare a "Quench Station" inside the hood—a beaker with 10% bleach or dilute peroxide to oxidize residual sulfur compounds on spatulas/weigh boats.

Phase 2: Active Handling (The "Hot" Phase)
  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, use a secondary container (screw-top jar) to transport the weighed vial. Never transport an open weigh boat across the lab.

  • Transfer:

    • Use a funnel for addition to reaction vessels to prevent dust clouds.

    • Immediately cap the reaction vessel.

  • Solvent Addition:

    • Add solvent slowly. Note: Exothermic dissolution can increase vapor pressure of the thiophene.

Phase 3: Decontamination & Disposal
  • Glassware: Rinse all contaminated glassware in the Quench Station (Bleach/Peroxide) before removing it from the hood for washing. This oxidizes the sulfide/thiophene moiety, reducing odor and toxicity.

  • Waste: Segregate as "Sulfur-Containing Organic Waste." Do not mix with oxidizers (Nitric acid) in the waste stream to prevent uncontrolled exotherms.

  • Glove Removal: Use the "beak" method (peel inside out) to ensure the contaminated outer surface never touches skin. Wash hands immediately with soap and cool water (warm water opens pores).

Visual Safety Logic

The following diagram illustrates the decision-making logic for handling this compound, ensuring no critical safety check is missed.

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution PPE_Solid PPE: Nitrile Gloves + Goggles Engineering: Fume Hood (Dust Control) Solid->PPE_Solid Dust Hazard PPE_Liquid PPE: Double Glove (Laminate/Nitrile) Engineering: Fume Hood (Vapor Control) Solution->PPE_Liquid Permeation Hazard Handling Active Handling (Keep Sash Low) PPE_Solid->Handling PPE_Liquid->Handling Decon Decon: Bleach/Oxidizer Rinse (Odor Control) Handling->Decon Disposal Disposal: Segregated Sulfur Waste Decon->Disposal

Caption: Operational logic flow for PPE selection and waste stream management based on physical state.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxybenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
5-methoxybenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.